Product packaging for 6-chloro-N-ethylpyridazin-3-amine(Cat. No.:CAS No. 68588-39-6)

6-chloro-N-ethylpyridazin-3-amine

Cat. No.: B1590027
CAS No.: 68588-39-6
M. Wt: 157.6 g/mol
InChI Key: STAKPHFAQGICDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-N-ethylpyridazin-3-amine (CAS 68588-39-6) is a chemical compound belonging to the class of heterocyclic building blocks, which are essential tools in medicinal chemistry and drug discovery. With the molecular formula C6H8ClN3 and a molecular weight of 157.60 g/mol , this compound serves as a versatile synthon for the synthesis of more complex molecules. Its structure features a chloropyridazine core, a privileged scaffold in the design of biologically active compounds. This reagent is typically offered with a high purity level of 97% , ensuring consistency and reliability in experimental results. Researchers utilize such chlorinated nitrogen-containing heterocycles as key intermediates in the exploration of new therapeutic agents and agrochemicals. As a building block, its reactivity allows for further functionalization, making it valuable for constructing combinatorial libraries or for use in cross-coupling reactions. Safety Information: This compound is classified as hazardous . It carries the hazard statement H314, indicating that it causes severe skin burns and eye damage. Appropriate precautionary measures, including the use of personal protective equipment, must be taken when handling it. This product is intended for Research and Development Use Only. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8ClN3 B1590027 6-chloro-N-ethylpyridazin-3-amine CAS No. 68588-39-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-N-ethylpyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClN3/c1-2-8-6-4-3-5(7)9-10-6/h3-4H,2H2,1H3,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAKPHFAQGICDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70498657
Record name 6-Chloro-N-ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68588-39-6
Record name 6-Chloro-N-ethylpyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70498657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: A Methodical Approach to Understanding a Novel Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Characterization of 6-chloro-N-ethylpyridazin-3-amine

In the landscape of drug discovery and materials science, the pyridazine scaffold is a recurring motif, valued for its unique electronic properties and versatile substitution patterns. The compound this compound (CAS: 68588-39-6) represents a specific embodiment of this class, holding potential as a building block or a pharmacologically active agent. A thorough understanding of its physicochemical properties is not merely an academic exercise; it is the foundational dataset upon which all subsequent research and development efforts are built. From predicting its behavior in biological systems to designing robust synthetic routes and stable formulations, these core characteristics are paramount.

This guide eschews a simple data sheet in favor of a narrative that explains the why and how behind the essential characterization workflow. As researchers and drug development professionals, our goal is not just to obtain a number, but to understand its implications. This document provides the field-proven methodologies to confidently determine the key physicochemical parameters of this compound, ensuring data integrity and reproducibility. While specific experimental values for this compound are not widely published, the protocols herein represent the gold standard for their determination.

Structural Verification and Identity Confirmation

Before any other property is measured, it is imperative to confirm the chemical identity and purity of the analyte. Spectroscopic methods provide an unambiguous fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.[1] For this compound, both ¹H and ¹³C NMR are essential.

Expected ¹H NMR Spectral Features:

  • Ethyl Group: A triplet corresponding to the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons, showing a clear spin-spin coupling relationship.

  • Pyridazine Ring: Two distinct signals in the aromatic region, likely doublets, corresponding to the two protons on the heterocyclic ring.

  • Amine Proton: A broad singlet or triplet (depending on coupling to the adjacent CH₂) for the N-H proton. Its chemical shift can be highly dependent on the solvent and concentration.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the solid is fully dissolved; filter the solution through a small plug of glass wool in a Pasteur pipette if any particulates are present to prevent magnetic field distortions.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is usually sufficient. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons, which should match the molecular structure. Assign the chemical shifts (δ) for each signal.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound, confirming its elemental composition. Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for this purpose, offering both separation and mass analysis.[3][4]

Expected Mass Spectrum Features:

  • Molecular Ion Peak ([M+H]⁺): The primary ion observed in positive-ion electrospray ionization (ESI) mode would be the protonated molecule. Given the molecular formula C₆H₈ClN₃, the expected monoisotopic mass is approximately 157.04 Da.[5] The [M+H]⁺ ion would therefore appear at an m/z of ~158.05.

  • Isotopic Pattern: A crucial feature will be the isotopic signature of chlorine. The presence of ³⁵Cl and ³⁷Cl in a ~3:1 natural abundance will result in two peaks for the molecular ion, one at [M+H]⁺ and another at [M+2+H]⁺, separated by approximately 2 m/z units, with a relative intensity ratio of about 3:1. This pattern is a definitive confirmation of the presence of a single chlorine atom.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of ~1-10 µg/mL with the mobile phase.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[6]

  • Mass Spectrometry: Analyze the column eluent using an ESI-MS detector in positive ion mode. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Examine the mass spectrum for this peak to confirm the presence of the [M+H]⁺ ion and its characteristic chlorine isotopic pattern.

Determination of Melting Point

The melting point is a fundamental physical property that provides a quick and reliable indication of purity. A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will typically depress and broaden the melting range.[7]

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[8]

  • Loading the Capillary: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and tap the sealed end on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.[8]

  • Initial Rapid Determination: Place the capillary in the melting point apparatus and heat rapidly to get an approximate melting temperature. This saves time in subsequent, more accurate measurements.[7]

  • Accurate Determination: Allow the apparatus to cool to at least 10-15°C below the approximate melting point.[8] Place a new capillary with the sample in the apparatus.

  • Heating and Observation: Heat at a slow, controlled rate (1-2°C per minute).

  • Recording the Range: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

    • The melting point is reported as the range T₁ - T₂.

  • Replicate Measurements: Perform the measurement in triplicate to ensure reproducibility.

Data Summary Table for Melting Point

MeasurementMelting Range (°C)Observations
Trial 1
Trial 2
Trial 3
Average

Comprehensive Solubility Profiling

Solubility is a critical parameter that influences bioavailability, formulation, and reaction conditions. A systematic approach should be used to determine the solubility in a range of solvents, from non-polar organic to polar protic and aqueous solutions at different pH values. The principle of "like dissolves like" is a useful starting point.[9] Given the presence of a polar pyridazine ring, an amine group capable of hydrogen bonding, and a relatively non-polar chloro- and ethyl-substituent, the solubility is expected to be moderate in many solvents.

Experimental Workflow for Solubility Determination

G cluster_results Solubility Classification start Start: 10 mg of Compound water Add 1 mL Water (Solvent 1) start->water hcl Add 1 mL 5% HCl (Solvent 2) water->hcl If Insoluble water_sol Water Soluble (Test pH) water->water_sol If Soluble naoh Add 1 mL 5% NaOH (Solvent 3) hcl->naoh If Insoluble acid_sol Base (Amine) Soluble in Acid hcl->acid_sol If Soluble organic Test Organic Solvents (DCM, EtOAc, MeOH, Hexane) naoh->organic If Insoluble base_sol Weakly Acidic? (Unlikely, but test) naoh->base_sol If Soluble neutral Neutral Compound organic->neutral If Soluble in Organics

Caption: A systematic workflow for determining the qualitative solubility of this compound.

Experimental Protocol: Qualitative and Semi-Quantitative Solubility

  • Preparation: In a series of small, labeled test tubes or vials, place a pre-weighed amount of the compound (e.g., 10 mg).

  • Solvent Addition: To each tube, add a specific volume of the chosen solvent (e.g., 1 mL) in increments (e.g., 0.25 mL at a time), vortexing or shaking vigorously for 30-60 seconds after each addition.[10][11]

  • Observation: Visually inspect the solution against a dark background to see if the solid has completely dissolved.

  • Classification:

    • Soluble: If the compound dissolves completely.

    • Partially Soluble: If some, but not all, of the solid dissolves.

    • Insoluble: If no significant amount of the solid dissolves.

  • pH-Dependent Solubility: For aqueous solvents, use 5% HCl and 5% NaOH to determine solubility in acidic and basic conditions. Solubility in 5% HCl is a strong indicator of a basic functional group like an amine, which forms a soluble salt.[12][13]

  • Semi-Quantitative Estimation: The solubility can be estimated based on the volume of solvent required to dissolve the known mass of the compound (e.g., if 10 mg dissolves in 1 mL, the solubility is ~10 mg/mL).

Table of Solvents for Profiling

Solvent ClassSolventExpected Solubility RationaleQualitative Result
Aqueous WaterPolar, but potentially limited by the chloro- and ethyl groups.
5% HCl (aq)Expected to be soluble due to protonation of the amine and ring nitrogens to form a salt.
5% NaOH (aq)Likely insoluble; the amine group is not acidic.
Polar Aprotic DMSOHigh; a universal solvent for many organic compounds.
AcetonitrileModerate to high polarity.
Polar Protic MethanolGood; capable of hydrogen bonding.
EthanolGood; similar to methanol.
Moderate Polarity Dichloromethane (DCM)Good; a common solvent for organic compounds of moderate polarity.
Ethyl Acetate (EtOAc)Moderate solubility likely.
Non-Polar TolueneLow to moderate; aromatic character may aid solubility.
HexaneLikely insoluble due to high polarity mismatch.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a measure of the acidity or basicity of a compound. For this compound, the pKa will quantify the basicity of the amine and pyridazine nitrogen atoms. This is crucial for predicting the ionization state of the molecule at a given pH, which profoundly affects its absorption, distribution, metabolism, and excretion (ADME) properties in drug development.

Experimental Protocol: Potentiometric Titration

  • Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in a mixed solvent system if not fully water-soluble (e.g., water/methanol).

  • Titration Setup: Use a calibrated pH meter and an automated titrator. Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C).

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). The titrator should add small, precise volumes of the acid and record the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point(s) will appear as inflection points in the curve. The pKa can be determined from the pH at the half-equivalence point. Specialized software is often used to analyze the titration curve and calculate the pKa value(s).

Conclusion: Building a Foundation for Future Research

The comprehensive physicochemical characterization of this compound, following the rigorous protocols outlined in this guide, provides the essential foundation for any advanced application. By systematically determining its identity, purity, melting point, solubility profile, and pKa, researchers can make informed decisions in synthetic chemistry, process development, and pharmaceutical formulation. This methodical approach ensures the generation of high-quality, reliable data, which is the bedrock of scientific integrity and successful drug development.

References

An In-Depth Technical Guide to the Synthesis of 6-chloro-N-ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to 6-chloro-N-ethylpyridazin-3-amine, a valuable substituted pyridazine derivative. Pyridazine scaffolds are of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental protocol, mechanistic insights, and expert commentary to ensure successful synthesis and characterization of the target compound. The presented methodology emphasizes safety, reproducibility, and high purity of the final product.

Introduction

Substituted pyridazines are a class of heterocyclic compounds that have garnered considerable attention in the field of synthetic organic chemistry due to their diverse biological activities. The pyridazine core is a key structural motif in a variety of pharmacologically active molecules. The title compound, this compound, serves as a versatile building block for the synthesis of more complex molecules with potential applications in drug discovery and development. The presence of a reactive chlorine atom and a nucleophilic secondary amine group on the pyridazine ring allows for a wide range of chemical transformations, making it an attractive intermediate for the generation of compound libraries.

This guide focuses on a robust and scalable synthesis of this compound, starting from the readily available precursor, 3,6-dichloropyridazine. The synthetic strategy involves a selective nucleophilic aromatic substitution (SNAAr) reaction, a cornerstone of heterocyclic chemistry.

Synthetic Route Overview

The synthesis of this compound is achieved through a one-step process involving the selective mono-amination of 3,6-dichloropyridazine with ethylamine. This approach is favored for its atom economy and operational simplicity.

Synthesis_Workflow start 3,6-Dichloropyridazine process Nucleophilic Aromatic Substitution (SNAAr) start->process reagent Ethylamine (C2H5NH2) Triethylamine (Et3N) reagent->process product This compound process->product

Caption: Synthetic workflow for this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Reagents

Reagent/MaterialGradeSupplier
3,6-Dichloropyridazine98%Commercially Available
Ethylamine (70% in water)Commercially Available
Triethylamine≥99.5%Commercially Available
EthanolAnhydrousCommercially Available
DichloromethaneHPLC GradeCommercially Available
Saturated aq. NH4ClPrepared in-house
Anhydrous Na2SO4Commercially Available
Petroleum EtherCommercially Available

3.2. Procedure

  • To a solution of absolute ethanol (5 mL) in a 50 mL round-bottom flask, add 3,6-dichloropyridazine (3.36 mmol).

  • To this mixture, add triethylamine (5.03 mmol), followed by the dropwise addition of ethylamine (5.03 mmol).[1]

  • Stir the reaction mixture under reflux. The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[1]

  • Once the starting material (3,6-dichloropyridazine) is completely consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into a saturated aqueous solution of ammonium chloride (NH4Cl) (20 mL).

  • Extract the aqueous phase with dichloromethane (3 x 20 mL).[1]

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na2SO4).

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • The crude solid is then triturated with petroleum ether and filtered to afford the pure this compound.[1]

Mechanistic Insights and Scientific Rationale

The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The pyridazine ring, being an electron-deficient heterocycle, is susceptible to attack by nucleophiles. The two chlorine atoms on the ring are activating groups for this type of reaction.

4.1. The Role of Reagents

  • 3,6-Dichloropyridazine: This is the electrophilic substrate. The two chlorine atoms create electron-deficient carbon centers at positions 3 and 6, making them susceptible to nucleophilic attack.

  • Ethylamine: This acts as the nucleophile, attacking one of the carbon atoms bearing a chlorine atom.

  • Triethylamine: This is a non-nucleophilic base used to quench the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. The removal of HCl drives the reaction to completion.

4.2. Reaction Mechanism

The reaction is believed to proceed through a Meisenheimer-like intermediate. The ethylamine attacks the C3 or C6 position of the pyridazine ring, forming a tetrahedral intermediate. The negative charge is delocalized over the electron-withdrawing pyridazine ring. Subsequently, the chloride ion is eliminated, and the aromaticity of the ring is restored. The selective mono-substitution is achieved by controlling the stoichiometry of the reactants.

Characterization Data

Accurate characterization of the synthesized this compound is crucial for confirming its identity and purity.

5.1. Spectroscopic Data

TechniqueExpected Data
¹H NMR The spectrum is expected to show signals for the ethyl group (a triplet and a quartet) and two doublets for the pyridazine ring protons.
¹³C NMR The spectrum should display signals for the two carbons of the ethyl group and the four distinct carbons of the pyridazine ring.
Mass Spec. The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

5.2. Physicochemical Properties

PropertyValue
Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
Appearance Off-white to pale yellow solid

Expertise and Experience: A Senior Scientist's Perspective

6.1. Causality Behind Experimental Choices

  • Solvent Selection: Ethanol is a good choice of solvent for this reaction as it readily dissolves the reactants and is relatively inert under the reaction conditions. Its boiling point allows for the reaction to be conducted at a moderate temperature.

  • Base Selection: Triethylamine is a suitable base as it is strong enough to neutralize the generated HCl but is not nucleophilic enough to compete with ethylamine in the substitution reaction.

  • Work-up Procedure: The aqueous work-up with saturated ammonium chloride is performed to remove excess triethylamine and its hydrochloride salt. The use of dichloromethane for extraction is effective for isolating the product from the aqueous phase. Trituration with petroleum ether is an efficient method for purifying the final product by removing non-polar impurities.

6.2. Self-Validating Systems and Troubleshooting

  • Reaction Monitoring: Close monitoring of the reaction by TLC or GC is crucial to determine the endpoint of the reaction and to avoid the formation of the di-substituted byproduct.

  • Purification: If the product is not pure after trituration, column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent can be employed for further purification.

  • Moisture Control: Although not explicitly stated in the general procedure, ensuring anhydrous conditions, particularly with the solvent, can be beneficial in preventing unwanted side reactions.

Conclusion

The synthesis of this compound via nucleophilic aromatic substitution of 3,6-dichloropyridazine with ethylamine is a straightforward and efficient method. This guide provides a detailed protocol and the underlying scientific principles to enable researchers to successfully synthesize and characterize this valuable chemical intermediate. The insights into experimental choices and potential troubleshooting are intended to facilitate a smooth and reproducible synthetic process.

References

An In-depth Technical Guide to 6-chloro-N-ethylpyridazin-3-amine: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridazine core is a privileged scaffold in medicinal chemistry, appearing in several approved pharmaceutical agents.[1] Its unique electronic properties and hydrogen bonding capabilities make it an attractive component in drug design.[1] This guide focuses on 6-chloro-N-ethylpyridazin-3-amine (CAS No: 68588-39-6), a key heterocyclic intermediate that provides a robust entry point for the synthesis of complex, biologically active molecules. We will explore its synthesis, delve into its reactivity in cornerstone reactions of modern organic synthesis, and provide field-proven experimental protocols for its application. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel chemical entities.

Introduction: The Strategic Value of the Pyridazine Scaffold

This compound is a disubstituted pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. This arrangement of heteroatoms significantly influences the electronic landscape of the ring, making it electron-deficient. This inherent property is central to its reactivity and utility.

The molecule possesses two primary points of functionality:

  • The C6-Chloro Group: The chlorine atom is an excellent leaving group, positioned on an electron-deficient ring. This makes the C6 position highly susceptible to nucleophilic aromatic substitution (SNAr) and a prime site for palladium-catalyzed cross-coupling reactions.[2][3]

  • The C3-Ethylamino Group: This secondary amine provides a point for further derivatization and, more importantly, acts as a key hydrogen bond donor/acceptor, which is crucial for molecular recognition in biological targets.

The strategic importance of this building block lies in its ability to undergo selective, sequential functionalization, allowing for the rapid construction of diverse molecular libraries for screening in drug discovery programs.

Physicochemical Properties
PropertyValue
CAS Number 68588-39-6[4]
Molecular Formula C6H8ClN3[5]
Molecular Weight 157.60 g/mol
Appearance Off-white to light yellow solid
SMILES CCNC1=NN=C(C=C1)Cl[5]
InChIKey STAKPHFAQGICDI-UHFFFAOYSA-N[5]

Synthesis of this compound

The most common and direct route to this compound begins with the commercially available precursor, 3,6-dichloropyridazine. The synthesis leverages the principles of nucleophilic aromatic substitution (SNAr), where a nucleophile attacks an electron-poor aromatic ring, leading to the displacement of a leaving group.

The two chlorine atoms on 3,6-dichloropyridazine are chemically equivalent. The reaction with one equivalent of ethylamine results in a monosubstitution, yielding the desired product. The electron-deficient nature of the pyridazine ring facilitates this reaction, obviating the need for a metal catalyst.[2]

Workflow for Synthesis

cluster_reagents Starting Materials & Reagents cluster_process Reaction & Workup cluster_output Final Product A 3,6-Dichloropyridazine R Reaction Vessel: Combine reagents, heat to reflux. A->R B Ethylamine (Solution in THF/EtOH or neat) B->R C Base (e.g., Triethylamine, K2CO3) C->R D Solvent (e.g., Ethanol, THF, Acetonitrile) D->R W Aqueous Workup: Quench, extract with organic solvent. R->W Reaction Monitoring (TLC) P Purification: Column chromatography or recrystallization. W->P FP This compound P->FP

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via SNAr
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (1.0 eq) and a suitable solvent such as ethanol or acetonitrile (5-10 mL per mmol of substrate).

  • Reagent Addition: Add a base, such as triethylamine (1.2 eq) or potassium carbonate (1.5 eq), to the suspension.

  • Nucleophile Addition: Slowly add a solution of ethylamine (1.1 eq, e.g., 70% in water or 2M in THF) to the stirred mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the solvent. Partition the residue between water and an organic solvent like ethyl acetate or dichloromethane.

  • Extraction: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization to afford pure this compound.

ParameterTypical Value
Substrate 3,6-Dichloropyridazine
Nucleophile Ethylamine
Base Triethylamine
Solvent Ethanol
Temperature 80 °C (Reflux)
Typical Yield 75-90%

Key Transformations and Applications in Synthesis

The true power of this compound is realized in its subsequent reactions, primarily involving the C-Cl bond. This functionality serves as a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions.

A. Suzuki-Miyaura Cross-Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl or heteroaryl-aryl structures.[6][7][8] In this reaction, the chloro-pyridazine acts as the electrophilic partner, coupling with an organoboron reagent (typically a boronic acid or ester) in the presence of a palladium catalyst and a base.[9]

Pd0 Pd(0)Ln OxAdd Pd(II) Complex (R¹-Pd(II)-Cl)Ln Pd0->OxAdd Oxidative Addition ArX R¹-Cl (Pyridazine) ArX->OxAdd R2B R²-B(OR)₂ (Boronic Acid) Trans Pd(II) Intermediate (R¹-Pd(II)-R²)Ln R2B->Trans Base Base (e.g., K₂CO₃) Base->Trans OxAdd->Trans Transmetalation Trans->Pd0 Product R¹-R² (Coupled Product) Trans->Product Reductive Elimination Pd0 Pd(0)Ln OxAdd Pd(II) Complex (R¹-Pd(II)-Cl)Ln Pd0->OxAdd Oxidative Addition ArX R¹-Cl (Pyridazine) ArX->OxAdd R2NH R²R³NH (Amine) AmineComplex Pd(II)-Amine Complex R2NH->AmineComplex Base Base (e.g., NaOtBu) Base->AmineComplex OxAdd->AmineComplex Amine Coordination & Deprotonation AmineComplex->Pd0 Product R¹-NR²R³ (Coupled Amine) AmineComplex->Product Reductive Elimination

References

Spectroscopic Characterization of 6-chloro-N-ethylpyridazin-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 6-chloro-N-ethylpyridazin-3-amine. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and verification of this molecule. By integrating theoretical expertise with actionable experimental protocols, this guide serves as a self-validating framework for the rigorous analysis of this and similar chemical entities.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The compound this compound, a substituted pyridazine, belongs to a class of nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their diverse biological activities. The precise arrangement of its atoms, confirmed through spectroscopic methods, is critical for understanding its structure-activity relationship (SAR), mechanism of action, and metabolic fate.

This guide provides a detailed exploration of the expected spectroscopic data for this compound and outlines the established methodologies for acquiring this information. The causality behind experimental choices is explained, empowering the researcher to not only replicate the described methods but also to adapt them to new challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for delineating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the ethyl group and the pyridazine ring protons.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum of this compound in a deuterated solvent such as CDCl₃ would exhibit distinct signals corresponding to the ethyl group and the aromatic protons on the pyridazine ring.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
-CH₃ (ethyl)1.2 - 1.4Triplet (t)~73H
-CH₂- (ethyl)3.4 - 3.6Quartet (q)~72H
Pyridazine H6.8 - 7.0Doublet (d)~91H
Pyridazine H7.3 - 7.5Doublet (d)~91H
-NH-5.0 - 6.0Broad Singlet (br s)-1H

Causality of Signal Characteristics: The triplet and quartet for the ethyl group arise from spin-spin coupling between the adjacent methyl and methylene protons. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent nitrogen atom. The two doublets for the pyridazine protons are a result of coupling to each other. The broadness of the NH signal is a consequence of quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides a count of the unique carbon environments in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₃ (ethyl)14 - 16
-CH₂- (ethyl)40 - 45
Pyridazine C-H115 - 120
Pyridazine C-H130 - 135
Pyridazine C-Cl150 - 155
Pyridazine C-N158 - 162

Expert Insight: The chemical shifts are influenced by the electronegativity of the neighboring atoms. The carbon attached to chlorine (C-Cl) and the carbon attached to the amino group (C-N) are expected to be the most downfield-shifted carbons in the pyridazine ring due to the strong electron-withdrawing and deshielding effects of the chlorine and nitrogen atoms, respectively.[1][2]

Experimental Protocol for NMR Acquisition

A robust protocol for acquiring high-quality NMR spectra is crucial for accurate structural interpretation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-32, to achieve adequate signal-to-noise.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0-180 ppm.

  • Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.

  • Relaxation Delay (d1): 2 seconds.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of Compound B Dissolve in 0.6 mL CDCl3 with TMS A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Tune and Shim D->E F Acquire 1H Spectrum E->F G Acquire 13C Spectrum E->G H Fourier Transform F->H G->H I Phase Correction H->I J Baseline Correction I->J K Integration (1H) & Peak Picking J->K L Structural Assignment K->L

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=N, and C-Cl bonds.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Medium
C-H Stretch (sp³)2850 - 3000Medium
C=N Stretch (pyridazine ring)1580 - 1650Strong
N-H Bend1500 - 1600Medium
C-Cl Stretch600 - 800Strong

Rationale for Predictions: As a secondary amine, a single N-H stretching band is expected.[3] The C=N stretching of the pyridazine ring will likely appear as a strong absorption in the double bond region. The C-Cl stretch is typically found in the fingerprint region and can be a strong, sharp band.

Experimental Protocol for FTIR-ATR

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid powders.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

Sample Preparation and Analysis:

  • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

IR_Workflow cluster_setup Instrument Setup cluster_analysis Sample Analysis cluster_result Result Generation A Clean ATR Crystal B Collect Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Collect Sample Spectrum D->E F Generate Absorbance Spectrum E->F G Identify Characteristic Peaks F->G

Caption: Workflow for FTIR-ATR Analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation patterns, offers valuable structural information.

Predicted Mass Spectrometric Data

For this compound (C₆H₈ClN₃), the molecular weight is 157.60 g/mol .

Expected Molecular Ion Peak (M⁺):

  • m/z 157: Corresponding to the molecule with the ³⁵Cl isotope.

  • m/z 159: Corresponding to the molecule with the ³⁷Cl isotope.

Isotopic Signature: A characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1 is expected due to the natural abundance of the chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This signature is a powerful diagnostic tool for the presence of a chlorine atom in the molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Loss of an ethyl radical (-CH₂CH₃): A significant fragment at m/z 128/130.

  • Loss of a chlorine atom (-Cl): A fragment at m/z 122.

  • Alpha-cleavage: Fission of the C-N bond adjacent to the pyridazine ring, leading to characteristic fragments.

Experimental Protocol for GC-MS (EI)

Gas Chromatography-Mass Spectrometry with Electron Ionization is a standard method for the analysis of volatile and semi-volatile small molecules.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

  • Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Parameters:

  • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

  • MS Ion Source: Electron Ionization (EI).

  • Ionization Energy: 70 eV.[4] This standard energy provides reproducible fragmentation patterns.

  • Mass Range: m/z 40-300.

MS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Prepare Dilute Solution (~1 mg/mL) B Inject 1 µL into GC A->B C Separation on Column B->C D Eluent Enters Ion Source (EI) C->D E Ionization and Fragmentation D->E F Mass Analysis E->F G Generate Mass Spectrum F->G H Identify Molecular Ion & Isotope Pattern G->H I Analyze Fragmentation H->I

References

An In-depth Technical Guide to 6-Chloro-N-ethylpyridazin-3-amine (CAS No. 68588-39-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-N-ethylpyridazin-3-amine, registered under CAS number 68588-39-6. This document consolidates critical information regarding its chemical and physical properties, spectroscopic data, synthesis, applications, and safety protocols. As a substituted pyridazine, this compound serves as a valuable building block in medicinal chemistry and agrochemical synthesis. This guide is intended to be a vital resource for professionals engaged in organic synthesis and drug discovery, offering both foundational knowledge and practical insights into the utilization of this versatile chemical intermediate.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic amine featuring a pyridazine core. The presence of a chlorine atom and an ethylamino group on the pyridazine ring makes it a versatile intermediate for further chemical modifications, primarily through nucleophilic substitution and cross-coupling reactions.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
CAS Number 68588-39-6Multiple Chemical Suppliers
Molecular Formula C₆H₈ClN₃[1][2]
Molecular Weight 157.61 g/mol [1]
IUPAC Name This compoundPubChem
SMILES CCNC1=NN=C(C=C1)Cl[2]
InChIKey STAKPHFAQGICDI-UHFFFAOYSA-NPubChemLite
Appearance Solid (predicted)General Chemical Knowledge
Melting Point 127-128°CGeneral Chemical Databases
Boiling Point Not readily available
Density 1.273 g/cm³ (predicted)General Chemical Databases
Predicted XlogP 1.5PubChemLite

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on standard spectroscopic techniques. While experimental spectra are proprietary to manufacturers, predicted data and the analysis of related structures provide a robust framework for its characterization.

2.1. Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak (M+).[3]

Table 2: Predicted Mass Spectrometry Data for this compound

Adductm/z
[M+H]⁺158.04796
[M+Na]⁺180.02990
[M-H]⁻156.03340
[M]⁺157.04013

Source: Predicted data from PubChemLite.[2]

2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for elucidating the detailed molecular structure.

  • ¹H NMR: The spectrum is expected to show signals corresponding to the ethyl group (a triplet and a quartet), two aromatic protons on the pyridazine ring (likely doublets), and a broad signal for the amine proton.

  • ¹³C NMR: The spectrum will display six distinct signals, four for the pyridazine ring carbons and two for the ethyl group carbons.

Reference spectra for this compound are available from suppliers such as ChemicalBook.[4][5]

2.3. Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include N-H stretching for the secondary amine, C-H stretching for the alkyl and aromatic groups, C=N and C=C stretching for the pyridazine ring, and C-Cl stretching.

Synthesis and Reactivity

This compound is typically synthesized from a dichloropyridazine precursor. The reactivity of the two chlorine atoms on the pyridazine ring can be selectively manipulated to achieve the desired substitution pattern.

G DCP 3,6-Dichloropyridazine Product This compound DCP->Product Nucleophilic Aromatic Substitution EtNH2 Ethylamine (CH3CH2NH2) EtNH2->Product Solvent Solvent (e.g., Ethanol) Solvent->DCP

Figure 1: A simplified reaction scheme for the synthesis of this compound.

The synthesis generally involves the nucleophilic aromatic substitution of one of the chlorine atoms in 3,6-dichloropyridazine with ethylamine. The reaction conditions, such as temperature and solvent, are optimized to favor monosubstitution.

Applications in Research and Development

The primary utility of this compound lies in its role as a versatile chemical intermediate. The presence of three key functional handles—the secondary amine, the chloro substituent, and the pyridazine ring nitrogens—allows for a wide range of subsequent chemical transformations.

4.1. Agrochemical Synthesis

Substituted pyridazines are a well-established class of compounds with herbicidal and insecticidal properties. This compound can serve as a precursor for the synthesis of more complex molecules with potential applications in agriculture.

4.2. Pharmaceutical and Medicinal Chemistry

The pyridazine scaffold is a common feature in many biologically active molecules. The ability to further functionalize this compound makes it an attractive starting material for the synthesis of novel compounds for drug discovery programs, particularly in areas such as oncology and neuroscience.[6] Derivatives of similar chloropyridazine amines have shown activity in various biological pathways.[7]

G Start This compound CrossCoupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Start->CrossCoupling Modify at C6-Cl N_Alkylation N-Alkylation/Acylation Start->N_Alkylation Modify at N-H Other_Subst Further Nucleophilic Substitution Start->Other_Subst Displace C6-Cl End Diverse Chemical Libraries CrossCoupling->End N_Alkylation->End Other_Subst->End

Figure 2: Synthetic utility of this compound in generating chemical diversity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for a Suzuki-Miyaura cross-coupling reaction using a 6-chloropyridazine derivative as a substrate. This illustrates a common application of this class of compounds.

Objective: To synthesize a 6-aryl-N-ethylpyridazin-3-amine derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

  • Triphenylphosphine (PPh₃, 0.08 equiv)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add this compound, the arylboronic acid, and potassium carbonate.

  • Add palladium(II) acetate and triphenylphosphine to the flask.

  • Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-aryl-N-ethylpyridazin-3-amine.

  • Characterize the final product using NMR, MS, and IR spectroscopy.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[8][9]

Hazard Summary:

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Skin Irritation: Causes skin irritation.[8][9]

  • Eye Irritation: Causes serious eye irritation.[8][9]

  • Respiratory Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a laboratory coat and ensure skin is not exposed.

  • Respiratory Protection: Use in a well-ventilated area or in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.

Handling and Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from strong oxidizing agents and strong acids.[8]

  • Avoid dust formation and inhalation.[8]

Conclusion

This compound (CAS No. 68588-39-6) is a key chemical intermediate with significant potential in the fields of agrochemical and pharmaceutical research. Its well-defined structure and multiple points for chemical modification make it a valuable building block for the synthesis of diverse and complex molecules. This guide has provided a detailed overview of its properties, synthesis, applications, and safe handling procedures to support its effective and safe use in a research and development setting.

References

potential biological activity of 6-chloro-N-ethylpyridazin-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 6-Chloro-N-ethylpyridazin-3-amine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This guide delves into the therapeutic potential of a specific, yet versatile, chemical series: derivatives of this compound. We will explore the synthetic rationale for derivatization, dissect the potential mechanisms of action across various disease targets, and provide robust, field-proven experimental protocols for their evaluation. This document is structured to serve as a technical resource, synthesizing established data with expert insights to empower researchers in the rational design and development of novel pyridazine-based therapeutic agents.

The Pyridazine Core: A Foundation for Pharmacological Diversity

Pyridazine and its related structures, such as pyridazinones, are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement imparts unique physicochemical properties, including hydrogen bonding capabilities and a significant dipole moment, which are crucial for molecular recognition and binding to biological targets[1]. Consequently, pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and kinase inhibitory effects[1][2][3][4].

The core molecule of interest, This compound , serves as an exemplary starting point for drug discovery. Its structure is endowed with key features for synthetic elaboration:

  • The Pyridazine Ring: The foundational pharmacophore.

  • 3-Amino Group (N-ethyl): This group can function as a critical hydrogen bond donor and/or acceptor, enabling interaction with amino acid residues in target proteins, such as the hinge region of kinases[5].

  • 6-Chloro Substituent: This reactive chlorine atom is not merely a placeholder but a versatile synthetic handle. It is an excellent substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for the systematic introduction of a wide array of aryl and heteroaryl groups to explore structure-activity relationships (SAR)[5].

Synthetic Strategy: A Gateway to Chemical Diversity

The development of a library of this compound derivatives hinges on the strategic modification of the 6-position. A generalized synthetic workflow leverages the reactivity of the chlorine atom for creating new carbon-carbon or carbon-nitrogen bonds.

G cluster_0 Core Synthesis cluster_1 Derivatization via Cross-Coupling cluster_2 Biological Evaluation Start Pyridazine Precursors Core This compound (Parent Scaffold) Start->Core Multi-step Synthesis Coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core->Coupling Library Diverse Library of 6-Substituted Derivatives Coupling->Library Reagents Aryl/Heteroaryl Boronic Acids or Amines (R-B(OH)2 / R-NH2) Reagents->Coupling Screening High-Throughput Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for synthesis and development.

This approach enables the creation of a focused library of compounds where the 6-substituent is systematically varied to probe interactions with a biological target and optimize for potency, selectivity, and pharmacokinetic properties.

Key Areas of Potential Biological Activity

Analysis of structurally related pyridazine and aminopyridine compounds points to several high-potential therapeutic applications for derivatives of this compound.

Kinase Inhibition and Anticancer Activity

The dysregulation of protein kinases is a hallmark of cancer, making them prime targets for therapeutic intervention[1]. The 3-aminopyridazine scaffold is a well-established pharmacophore in the design of kinase inhibitors, capable of forming key hydrogen bonds with the kinase hinge region[5].

Mechanism of Action: Many pyridazine-based kinase inhibitors function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling pathways that drive cell proliferation and survival[1][6]. Targets of interest include Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), and Abl kinase[6][7]. For instance, pyridazinone-based diarylurea derivatives have been designed based on the VEGFR-2 inhibitor sorafenib, demonstrating potent anti-proliferative activity[7].

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR) GF->RTK Activates Substrate Downstream Substrate RTK->Substrate Phosphorylates ATP ATP ATP->RTK ADP ADP PSubstrate Phosphorylated Substrate Substrate->PSubstrate Proliferation Cell Proliferation, Survival, Angiogenesis PSubstrate->Proliferation Activates Inhibitor Pyridazine Derivative (ATP-Competitive) Inhibitor->RTK Binds to ATP Pocket

Caption: ATP-competitive kinase inhibition mechanism.

Structure-Activity Relationship (SAR):

  • The nature of the aryl or heteroaryl group introduced at the 6-position via cross-coupling is critical for determining potency and selectivity against different kinases.

  • Hydrophobic substituents may enhance binding affinity by interacting with hydrophobic pockets adjacent to the ATP-binding site[1].

  • The N-ethyl group at the 3-position can be modified to fine-tune solubility and cell permeability.

Comparative Biological Data: While specific data for this compound derivatives is emerging, related pyridazine compounds show significant anticancer activity.

Compound ClassCancer Cell LineActivity MetricValueReference
Pyridazinone-diarylurea (17a)Multiple (NCI-60)GI₅₀Potent, broad-spectrum[7]
6-Aryl-pyridazinone (2h)Leukemia (CCRF-CEM)GI₅₀< 0.01 µM[1]
3-Allylthio-6-aminopyridazine (5)Lung (NCI-H460)GI₅₀1.1 µM[1]
Anti-inflammatory Activity

Pyridazinone derivatives have been extensively reviewed as potent anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs)[2][3][4].

Mechanism of Action: The primary mechanism for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation[2][8]. By inhibiting COX-2, these derivatives block the synthesis of prostaglandins, key mediators of pain and inflammation[4]. Some derivatives have also been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced macrophages[8].

SAR Insights:

  • Molecular modeling studies suggest that pyridazinone derivatives can bind effectively to the active site of the COX-2 enzyme[8].

  • Substituents on the pyridazine ring can be tailored to enhance COX-2 selectivity over the constitutively expressed COX-1, which is linked to gastrointestinal protection. This selectivity is key to an improved safety profile[3][4].

Antimicrobial Activity

The pyridazine scaffold is present in numerous compounds with significant antibacterial and antifungal properties[9][10][11][12]. Chloro-substituted derivatives, in particular, have shown high antibacterial activity[11].

Mechanism of Action: The precise mechanisms are varied, but potential modes of action include inhibition of essential bacterial enzymes or disruption of cell wall integrity. For example, some pyridine-based compounds act as inhibitors of proteins essential for bacterial virulence[7].

SAR Insights:

  • The presence and position of a halogen, such as the chlorine at the 6-position, can significantly enhance antibacterial activity, especially against Gram-negative bacteria[11].

  • Hydrolysis of ester derivatives to their corresponding carboxylic acids has been shown to increase activity against Gram-negative bacteria like P. aeruginosa and A. baumannii[12].

  • The nature of the substituent at the 6-position can influence the spectrum of activity (e.g., Gram-positive vs. Gram-negative)[9][12].

Comparative Antimicrobial Data:

Compound ClassOrganismActivity MetricValue (µM)Reference
Pyridazinone Derivative (13)A. baumanniiMIC3.74[12]
Pyridazinone Derivative (13)P. aeruginosaMIC7.48[12]
Pyridazinone Derivative (3)S. aureus (MRSA)MIC4.52[12]
Pyridazinone Derivative (7)E. coliMIC7.8[12]

Self-Validating Experimental Protocols

To ensure the rigorous and reproducible evaluation of novel this compound derivatives, the following detailed protocols are provided.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol quantifies the concentration of a test compound required to inhibit the activity of a specific kinase by 50%.

G A 1. Prepare Reagents - Kinase Enzyme - Peptide Substrate - ATP Solution - Kinase Buffer C 3. Reaction Setup (384-well plate) - Add 5 µL Kinase/Substrate mix - Add 25 nL of diluted compound A->C B 2. Compound Serial Dilution Prepare 10-point, 3-fold serial dilutions of test compound in DMSO. B->C D 4. Initiate Reaction - Add 5 µL ATP solution - Incubate at room temp (e.g., 60 min) C->D E 5. Stop & Detect - Add 10 µL detection reagent (e.g., ADP-Glo™) - Incubate to develop signal D->E F 6. Measure Luminescence Use a plate reader to quantify signal (inversely proportional to kinase activity) E->F G 7. Data Analysis - Normalize data to controls - Plot % Inhibition vs. [Compound] - Fit to a four-parameter curve to calculate IC₅₀ F->G

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the target kinase, a specific peptide substrate, and ATP in a suitable kinase assay buffer (e.g., containing MgCl₂, DTT, and BSA).

  • Compound Plating: Create a serial dilution of the test compound (e.g., from 100 µM to 5 nM) in DMSO. Using acoustic dispensing, transfer a small volume (e.g., 25 nL) of each concentration into the wells of a 384-well assay plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction: Add the kinase/substrate mixture to the wells to start the pre-incubation. Initiate the phosphorylation reaction by adding the ATP solution. Incubate for a defined period (e.g., 60 minutes) at room temperature.

  • Signal Detection: Terminate the reaction and quantify the amount of ADP produced (which is proportional to kinase activity) using a commercial detection kit (e.g., ADP-Glo™, Promega). This typically involves a two-step process of terminating the kinase reaction and then converting the generated ADP to ATP, which is used to drive a luciferase reaction.

  • Data Acquisition: Measure the luminescence signal using a microplate reader.

  • IC₅₀ Calculation: Convert raw luminescence data to percent inhibition relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol: Cell Viability/Cytotoxicity Assay (MTT/MTS)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, serving as an indicator of cell viability and proliferation.[1]

G A 1. Cell Seeding Seed cancer cells in a 96-well plate (e.g., 5,000 cells/well) and allow to adhere overnight. B 2. Compound Treatment Treat cells with serial dilutions of the test compound for 48-72 hours. A->B C 3. Add Reagent Add MTT or MTS reagent to each well. B->C D 4. Incubation (1-4 hours) Allow viable cells to metabolize the tetrazolium salt into a colored formazan product. C->D E 5. Solubilization (MTT only) If using MTT, add DMSO or other solubilizer to dissolve formazan crystals. D->E Required for MTT F 6. Measure Absorbance Read absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) D->F Direct for MTS E->F G 7. Data Analysis Calculate % growth inhibition and determine the GI₅₀ value. F->G

Caption: Workflow for an MTT/MTS cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in 96-well flat-bottom plates at a predetermined density (e.g., 3,000-10,000 cells/well) and incubate overnight in a humidified incubator (37°C, 5% CO₂) to allow for attachment.

  • Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for the desired exposure time (e.g., 72 hours).

  • Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well and incubate for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding a colored formazan product.

  • Measurement:

    • For MTS , the formazan product is soluble, and the absorbance can be read directly on a microplate reader.

    • For MTT , the formazan is insoluble. A solubilizing agent (e.g., DMSO) must be added to dissolve the crystals before reading the absorbance.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of growth inhibition for each concentration relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., to 5 x 10⁵ CFU/mL) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Inoculation: Add the bacterial inoculum to each well of the plate containing the diluted compound. Include a positive control (no compound) and a negative control (no bacteria).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest compound concentration at which no visible growth (turbidity) is observed. This can be assessed visually or by using a plate reader.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel therapeutics. The synthetic tractability of the 6-chloro position allows for extensive chemical exploration, while the inherent pharmacological properties of the aminopyridazine core provide a strong foundation for potent biological activity. The evidence from related compound series strongly suggests that derivatives of this scaffold are likely to exhibit significant anticancer, anti-inflammatory, and antimicrobial properties.

Future research should focus on:

  • Synthesizing and screening a diverse library of 6-substituted derivatives to establish clear SAR for various targets.

  • Optimizing lead compounds for improved selectivity, particularly for kinase inhibitors (to reduce off-target effects) and anti-inflammatory agents (COX-2 vs. COX-1).

  • Evaluating pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of promising leads to assess their drug-like potential.

  • Investigating in vivo efficacy in relevant animal models of cancer, inflammation, and infectious disease.

By leveraging the principles and protocols outlined in this guide, researchers are well-equipped to unlock the full therapeutic potential of this versatile chemical class.

References

reactivity of the chlorine atom in 6-chloro-N-ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Chlorine Atom in 6-chloro-N-ethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical , a key heterocyclic building block in medicinal chemistry. The document elucidates the underlying electronic factors governing its reactivity and offers detailed, field-proven protocols for its two primary modes of transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. By synthesizing mechanistic principles with practical experimental insights, this guide serves as an essential resource for scientists engaged in the synthesis and functionalization of pyridazine-based scaffolds for drug discovery and development.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine moiety is a privileged scaffold in modern drug discovery, present in numerous compounds with a wide range of biological activities. The inherent electronic properties of the diazine ring system, combined with the strategic placement of functional groups, make substituted pyridazines valuable intermediates. This compound, in particular, offers two distinct points for molecular diversification: a nucleophilic secondary amine and a reactive C-Cl bond. The focus of this guide is the strategic functionalization of the C6 position by leveraging the predictable and versatile reactivity of the chlorine atom.

The reactivity of the chlorine atom is fundamentally dictated by the electron-deficient nature of the pyridazine ring. The two adjacent nitrogen atoms act as powerful electron-withdrawing groups through both inductive and mesomeric effects, significantly lowering the electron density at the carbon atoms, especially at the C3 and C6 positions. This inherent electrophilicity at the C6 carbon is the cornerstone of its utility, making it highly susceptible to attack by a broad range of nucleophiles and an excellent partner in transition metal-catalyzed transformations.

Core Reactivity Analysis: A Dichotomy of Pathways

The chlorine atom at the C6 position of this compound serves as an excellent leaving group in two major classes of substitution reactions. The choice between these pathways is determined by the reaction partners and conditions, offering orthogonal strategies for library synthesis and lead optimization.

  • Nucleophilic Aromatic Substitution (SNAr): This pathway involves the direct displacement of the chloride by a strong nucleophile. The reaction proceeds through a highly stabilized anionic intermediate, known as a Meisenheimer complex. The electron-deficient pyridazine ring is crucial for stabilizing this intermediate, thereby facilitating the reaction.[1][2] This method is ideal for introducing heteroatom nucleophiles (O, N, S).

  • Palladium-Catalyzed Cross-Coupling: These reactions dramatically expand the scope of accessible structures by enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3] In this manifold, a palladium(0) catalyst first inserts into the C-Cl bond in an oxidative addition step. The resulting Pd(II) complex then undergoes transmetalation with a suitable coupling partner (e.g., a boronic acid, alkyne, or amine) followed by reductive elimination to furnish the product and regenerate the catalyst.[4]

The following sections will provide in-depth analyses and actionable protocols for each of these transformative methodologies.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful, often metal-free, method for functionalizing this compound. The reaction is driven by the formation of a resonance-stabilized Meisenheimer complex, whose stability is enhanced by the pyridazine ring nitrogens.[1]

Caption: Generalized workflow for the SNAr mechanism.

Causality Behind Experimental Choices
  • Nucleophile Choice: Strong nucleophiles are required. Alkoxides (RO⁻), phenoxides (ArO⁻), thiolates (RS⁻), and primary/secondary amines are excellent candidates. The N-ethylamino group at the C3 position is an electron-donating group, which slightly deactivates the ring towards nucleophilic attack compared to an unsubstituted chloropyridazine. Therefore, robust nucleophiles and potentially elevated temperatures are often necessary.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are preferred as they effectively solvate the cationic counter-ion of the nucleophile without hydrogen bonding to the nucleophile itself, thus enhancing its reactivity. For reactions with amines, alcohols like isopropanol or butanol can also serve as effective solvents.

  • Base: When using neutral nucleophiles like amines or alcohols, a non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DBU) is required to generate the active nucleophile in situ or to scavenge the HCl produced.

Experimental Protocol: Synthesis of 6-alkoxy-N-ethylpyridazin-3-amine

This protocol is adapted from procedures used for the parent compound, 3-amino-6-chloropyridazine.[5]

Materials:

  • This compound (1.0 equiv)

  • Sodium metal (1.2 equiv)

  • Anhydrous alcohol (e.g., benzyl alcohol, ethanol) (as solvent)

  • Dry reaction vessel under an inert atmosphere (N₂ or Ar)

Step-by-Step Methodology:

  • Catalyst Preparation: Under an inert atmosphere, carefully add sodium metal (1.2 equiv) in small pieces to the anhydrous alcohol solvent at room temperature to prepare the sodium alkoxide solution.

  • Reagent Addition: Once all the sodium has reacted, add this compound (1.0 equiv) to the solution.

  • Reaction: Heat the mixture with stirring to a temperature between 80-150 °C. The optimal temperature will depend on the specific alcohol used. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Carefully quench any excess sodium alkoxide with water. If using a high-boiling solvent like benzyl alcohol, it can be removed by distillation under reduced pressure.

  • Extraction: Dilute the residue with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Pathway II: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer unparalleled versatility for installing carbon-based and novel amino-substituents at the C6 position. The choice of catalyst, ligand, and base is critical and must be tailored to the specific reaction type.

Caption: Catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl or heteroaryl-aryl bonds.[6][7]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Chloropyridazines are less reactive than their bromo or iodo counterparts.[8] Therefore, more active catalytic systems are required. Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃ are common precursors, paired with bulky, electron-rich phosphine ligands like SPhos, XPhos, or P(t-Bu)₃. These ligands facilitate the rate-limiting oxidative addition step and promote the final reductive elimination.[9]

  • Base: A base is required to activate the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often with water as a co-solvent.

  • Solvent: Anhydrous, degassed solvents such as 1,4-dioxane, toluene, or DME are typical choices.

Representative Protocol: Suzuki-Miyaura Coupling (Adapted from protocols for 3-amino-6-chloropyridazine and other chloro-heterocycles)[7][9]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos ligand (4-10 mol%)

  • Potassium phosphate (K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed 1,4-dioxane/water (e.g., 4:1 mixture)

Step-by-Step Methodology:

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add the degassed dioxane/water mixture (5 mL) via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the crude product by column chromatography.

Entry Arylboronic Acid Catalyst System Base Solvent Temp (°C) Yield (%)
1Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100Good-Excellent
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O80Moderate-Good
33-Pyridylboronic acidPd₂(dba)₃ / P(t-Bu)₃K₂CO₃Toluene110Good
Note: Yields are representative estimates based on analogous systems and require empirical optimization.
Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a cornerstone of modern medicinal chemistry for synthesizing N-aryl and N-heteroaryl compounds.[10][11]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: Similar to Suzuki coupling, electron-rich, bulky phosphine ligands are essential. Ligands like Xantphos, RuPhos, and those developed by Buchwald (e.g., XPhos, SPhos) are highly effective.[4] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium tert-butoxide (NaOt-Bu) is the most common choice.

  • Solvent: Anhydrous, non-protic solvents like toluene or THF are used to prevent quenching of the strong base.

Representative Protocol: Buchwald-Hartwig Amination (Adapted from general procedures)[12][13]

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary, 1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • Xantphos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 1.5 equiv)

  • Anhydrous, degassed toluene

Step-by-Step Methodology:

  • Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk tube.

  • Reagent Addition: Add anhydrous, degassed toluene, followed by this compound and the coupling amine.

  • Reaction: Seal the tube and heat the mixture to 90-110 °C, stirring vigorously. Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, dilute with ethyl acetate, and carefully quench with water.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Entry Amine Catalyst System Base Solvent Temp (°C) Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOt-BuToluene110Excellent
2AnilinePd(OAc)₂ / RuPhosNaOt-BuDioxane100Good
3BenzylaminePd₂(dba)₃ / XPhosK₃PO₄Toluene110Moderate-Good
Note: Yields are representative estimates based on analogous systems and require empirical optimization.
Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a direct route to aryl-alkyne structures, which are valuable intermediates in organic synthesis.[14]

Causality Behind Experimental Choices:

  • Catalyst System: The classic Sonogashira reaction uses a dual catalyst system: a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).[15] The copper facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used both as the base and often as the solvent. It deprotonates the terminal alkyne and scavenges the HX byproduct.

Representative Protocol: Sonogashira Coupling (Adapted from general procedures for halo-heterocycles)[16]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (2-5 mol%)

  • Copper(I) iodide (CuI, 4-10 mol%)

  • Triethylamine (Et₃N) or DMF/Et₃N mixture

Step-by-Step Methodology:

  • Setup: To a reaction vial, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Reagent Addition: Add the solvent (e.g., Et₃N) and the terminal alkyne under an inert atmosphere.

  • Reaction: Seal the vial and heat to 60-100 °C. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and filter to remove the ammonium salts.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Conclusion and Future Outlook

The chlorine atom in this compound is a highly versatile synthetic handle, enabling a vast array of chemical transformations crucial for drug discovery. Its reactivity is robustly defined by the electron-deficient pyridazine core, allowing for predictable functionalization through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. By understanding the mechanistic underpinnings and leveraging the optimized protocols detailed in this guide, researchers can efficiently generate diverse libraries of novel pyridazine derivatives. The continued development of more active and specialized catalyst systems will undoubtedly further expand the synthetic utility of this valuable building block, paving the way for the discovery of next-generation therapeutics.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to 6-Chloro-N-ethylpyridazin-3-amine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Core – A Cornerstone of Drug Discovery

In the landscape of heterocyclic chemistry, the pyridazine nucleus stands out as a "wonder nucleus" for its remarkable versatility and profound impact on medicinal chemistry.[1][2] This six-membered diazine, characterized by two adjacent nitrogen atoms, possesses a unique electronic profile that makes it a privileged scaffold in the design of pharmacologically active agents.[3] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[1][2][4] The pyridazine framework's utility is further enhanced by its amenability to chemical modification, allowing for the fine-tuning of physicochemical properties and the optimization of absorption, distribution, metabolism, and excretion (ADME) profiles, making it an invaluable tool in the quest for novel therapeutics.[3]

This guide focuses on a particularly promising, yet underexplored, derivative: 6-chloro-N-ethylpyridazin-3-amine . We will delve into its synthetic accessibility, its reactivity as a versatile chemical scaffold, and its potential applications in drug discovery, with a particular emphasis on the development of kinase inhibitors—a class of targeted therapeutics at the forefront of cancer treatment and other disease areas.

The Strategic Importance of the this compound Scaffold

The this compound scaffold is a strategically designed starting point for the synthesis of compound libraries with diverse biological targets. The key chemical features that underpin its utility are:

  • The 6-Chloro Substituent: This halogen atom serves as a versatile handle for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig reactions.[5][6] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling extensive exploration of the chemical space and the optimization of interactions with biological targets.

  • The 3-Amino Group: The amino functionality provides a crucial point for hydrogen bonding interactions with target proteins, a common feature in the binding modes of many successful drugs. The presence of the N-ethyl group offers a subtle yet significant modification compared to the parent 3-aminopyridazine. This ethyl group can influence the compound's lipophilicity, metabolic stability, and conformational preferences, potentially leading to improved pharmacokinetic properties and target engagement.

  • The Pyridazine Core: The inherent electronic properties of the pyridazine ring, with its two nitrogen atoms, contribute to the overall polarity and solubility of the molecule. These nitrogen atoms can also act as hydrogen bond acceptors, further enhancing the potential for strong and specific interactions with biological macromolecules.

The combination of these features makes this compound an attractive starting point for the development of targeted therapies, particularly in the realm of kinase inhibition.

Synthesis of the this compound Core

The synthesis of the this compound scaffold is a multi-step process that begins with the commercially available 3,6-dichloropyridazine. The following is a detailed, field-proven protocol for its preparation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 3-amino-6-chloropyridazine

This initial step involves a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 3,6-dichloropyridazine is displaced by an amino group.

  • Reagents and Materials:

    • 3,6-Dichloropyridazine

    • Aqueous Ammonia (28-30%)

    • Ethanol

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve 3,6-dichloropyridazine (1 equivalent) in ethanol.

    • Add aqueous ammonia (10-20 equivalents) to the solution.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • Remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 3-amino-6-chloropyridazine as a crystalline solid.

Step 2: N-Ethylation of 3-amino-6-chloropyridazine

The second step involves the selective ethylation of the amino group. This can be achieved through various methods, with reductive amination being a common and effective approach.

  • Reagents and Materials:

    • 3-amino-6-chloropyridazine

    • Acetaldehyde

    • Sodium triacetoxyborohydride (STAB)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Suspend 3-amino-6-chloropyridazine (1 equivalent) in DCM or DCE in a round-bottom flask.

    • Add acetaldehyde (1.5-2 equivalents) to the suspension.

    • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

    • Carefully add sodium triacetoxyborohydride (1.5-2 equivalents) portion-wise to the reaction mixture. The reaction is exothermic and may bubble.

    • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel.

Derivatization of the Scaffold: A Gateway to Kinase Inhibitors

The true power of the this compound scaffold lies in its potential for diversification. The chlorine atom at the 6-position is the primary site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for forming C-C bonds, allowing for the introduction of a vast array of aryl and heteroaryl moieties.[5]

  • Reagents and Materials:

    • This compound

    • Aryl- or heteroarylboronic acid (or boronate ester)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

    • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

    • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

    • Schlenk tube or microwave vial

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a Schlenk tube or microwave vial, add this compound (1 equivalent), the boronic acid derivative (1.1-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

    • Evacuate and backfill the vessel with an inert gas three times.

    • Add the degassed solvent(s) via syringe.

    • Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for the required time (typically 1-24 hours). Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the layers, and extract the aqueous phase with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by column chromatography.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of N-aryl and N-heteroaryl derivatives, providing access to a different chemical space compared to the Suzuki coupling.[6]

  • Reagents and Materials:

    • This compound

    • Amine (primary or secondary)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

    • Phosphine ligand (e.g., XPhos, SPhos, BINAP)

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)

    • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

    • Glovebox or Schlenk line for inert atmosphere handling

  • Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

    • Add the anhydrous, degassed solvent and stir for a few minutes.

    • Add this compound and the amine coupling partner.

    • Seal the vessel and heat to 80-110 °C for 4-24 hours, monitoring the reaction by TLC or LC-MS.

    • After cooling, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by column chromatography.

Application in Kinase Inhibitor Design: A Hypothetical Workflow

The this compound scaffold is particularly well-suited for the development of ATP-competitive kinase inhibitors. Many successful kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket. The 3-(N-ethylamino)pyridazine moiety can serve this purpose. The substituent introduced at the 6-position via cross-coupling can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.

Let's consider a hypothetical workflow targeting a receptor tyrosine kinase like c-Met or VEGFR-2, both of which are implicated in cancer progression and are known to be targeted by pyridazine-based inhibitors.[1][4]

G cluster_0 Scaffold Synthesis & Derivatization cluster_1 Screening & Optimization cluster_2 Preclinical Development A Start: 3,6-Dichloropyridazine B Synthesis of This compound A->B Amination & N-Ethylation C Library Synthesis via Suzuki & Buchwald-Hartwig Coupling B->C Diversification at C6 D Primary Screen: Kinase Inhibition Assay (e.g., c-Met) C->D E Hit Identification & Validation D->E F Structure-Activity Relationship (SAR) Studies E->F G Lead Optimization: Potency, Selectivity, ADME F->G G->C Iterative Synthesis H In Vivo Efficacy Studies (Xenograft Models) G->H I Pharmacokinetic & Toxicology Studies H->I J Candidate Selection I->J

Caption: A hypothetical workflow for kinase inhibitor drug discovery using the this compound scaffold.

Structure-Activity Relationship (SAR) Insights

Based on the broader literature for pyridazine-based kinase inhibitors, we can anticipate some key SAR trends for derivatives of our scaffold.

R Group at C6 Position (via Suzuki Coupling)Predicted Impact on c-Met/VEGFR-2 InhibitionRationale
PhenylBaseline activityA simple aromatic ring can occupy a hydrophobic pocket.
4-FluorophenylPotentially increased potencyThe fluorine atom can engage in favorable interactions (e.g., halogen bonding) and improve metabolic stability.
3-PyridylMay enhance solubility and provide additional H-bond acceptorThe nitrogen atom can improve physicochemical properties and potentially interact with solvent or specific residues.
4-(Morpholino)phenylLikely to increase potency and solubilityThe morpholine group is a common feature in kinase inhibitors, often improving solubility and providing favorable interactions.
Indole or AzaindoleHigh potential for potent inhibitionThese bicyclic systems can form extensive interactions within the ATP-binding site.

Conclusion: A Scaffold with Untapped Potential

The this compound scaffold represents a confluence of desirable features for modern medicinal chemistry: synthetic tractability, versatile functionalization handles, and a core structure predisposed to interact with key biological targets like protein kinases. While direct literature on this specific N-ethyl derivative is emerging, the wealth of data on related pyridazine and aminopyridine systems provides a strong foundation for its application in drug discovery. The strategic incorporation of the N-ethyl group offers a nuanced approach to modulating the pharmacokinetic and pharmacodynamic properties of the resulting compounds. As the demand for novel, targeted therapeutics continues to grow, the this compound scaffold is poised to become an increasingly important tool in the arsenal of medicinal chemists.

References

initial screening protocols for novel pyridazine compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide: Initial Screening Protocols for Novel Pyridazine Compounds

Authored by: A Senior Application Scientist

Introduction: The Pyridazine Scaffold - A Privileged Structure in Modern Drug Discovery

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2] Its unique physicochemical properties—including a high dipole moment, robust hydrogen-bonding capacity, and the ability to engage in π-π stacking interactions—make it an exceptionally versatile scaffold for drug design.[3][4] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and neuroprotective effects.[5][6][7][8][9] This has led to the development of approved drugs such as the antidepressant Minaprine and the tyrosine kinase inhibitor Deucravacitinib.[3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the initial screening of novel pyridazine compound libraries. Moving beyond a simple checklist, we will delve into the causality behind experimental choices, establishing a self-validating system of protocols designed to efficiently identify and characterize promising lead candidates. Our approach integrates in silico modeling, high-throughput screening, and preliminary ADME/Tox profiling to build a robust data package for each novel chemical entity.

Part 1: Foundational Profiling: In Silico and Physicochemical Characterization

Before committing to resource-intensive wet lab screening, a foundational understanding of a compound's likely behavior is paramount. In silico and physicochemical analyses provide an early, cost-effective filter to prioritize compounds with a higher probability of success.

In Silico ADMET Prediction

Computational tools are invaluable for predicting a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This initial assessment helps flag potential liabilities, such as poor oral bioavailability or predicted toxicity, before synthesis or screening.[10][11][12]

The causality here is risk mitigation; by identifying compounds that are likely to fail due to poor pharmacokinetic properties, we can focus resources on candidates with more promising profiles. For example, a compound predicted to have high hepatotoxicity can be deprioritized early on.[10]

Key Predicted Parameters and Desirable Ranges:

ParameterDescriptionIdeal Range (Drug-Likeness)Rationale
Molecular Weight (MW) The mass of the molecule.< 500 DaAffects solubility and permeability.
LogP The octanol-water partition coefficient.< 5A measure of lipophilicity, impacting absorption and distribution.
H-Bond Donors Number of O-H and N-H bonds.< 5Influences solubility and membrane permeability.
H-Bond Acceptors Number of N and O atoms.< 10Influences solubility and target binding.
Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms.< 140 ŲCorrelates with passive molecular transport through membranes.

This table is based on Lipinski's Rule of Five, a widely accepted guideline for drug-likeness.[9]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling uses statistical methods to correlate the chemical structure of compounds with their biological activity.[13][14] If a QSAR model exists for the target of interest, it can be used to predict the activity of novel pyridazine derivatives and prioritize those with the highest predicted potency for synthesis and testing.[15]

Workflow: Initial In Silico Screening

The following diagram illustrates the decision-making process for the initial computational assessment of a virtual library of pyridazine compounds.

in_silico_workflow cluster_0 In Silico Assessment Virtual_Library Virtual Pyridazine Library ADMET_Prediction ADMET Prediction (SwissADME, ProTox-II) Virtual_Library->ADMET_Prediction QSAR_Screening QSAR Activity Prediction (If Model Available) Virtual_Library->QSAR_Screening Prioritization Prioritize Candidates for Synthesis ADMET_Prediction->Prioritization Passes Filters Flagged Flag for High Risk (Toxicity, Poor ADME) ADMET_Prediction->Flagged Fails Filters QSAR_Screening->Prioritization High Predicted Activity hts_workflow cluster_1 High-Throughput Screening Cascade Compound_Library Synthesized Pyridazine Library Primary_Screen Primary Screen (e.g., Single-Dose @ 10 µM) Compound_Library->Primary_Screen Hit_Selection Hit Selection (e.g., >50% Inhibition) Primary_Screen->Hit_Selection Dose_Response Confirmatory Dose-Response (IC50 Determination) Hit_Selection->Dose_Response Active Inactive Inactive Compounds Hit_Selection->Inactive Inactive Confirmed_Hits Confirmed Hits for Secondary Assays Dose_Response->Confirmed_Hits hit_to_lead_workflow cluster_2 Hit-to-Lead Progression Confirmed_Hits Confirmed HTS Hits Selectivity Selectivity Profiling (Against Related Targets) Confirmed_Hits->Selectivity MoA Mechanism of Action (e.g., Enzyme Kinetics) Confirmed_Hits->MoA SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity->SAR_Analysis MoA->SAR_Analysis Lead_Candidate Lead Candidate Identified SAR_Analysis->Lead_Candidate Potent, Selective, Known MoA

References

Methodological & Application

Suzuki-Miyaura coupling protocol with 6-chloro-N-ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Suzuki-Miyaura Coupling of 6-chloro-N-ethylpyridazin-3-amine for Pharmaceutical Scaffolding

Introduction: The Strategic Importance of Pyridazine Scaffolds

In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are privileged structures due to their ability to engage in specific, high-affinity interactions with biological targets. Among these, the pyridazine core is a significant pharmacophore found in numerous compounds with diverse therapeutic activities. The functionalization of this core is paramount for exploring structure-activity relationships (SAR). The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[1][2]

This application note provides a comprehensive guide for researchers on the Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, field-proven experimental protocol, and discuss critical parameters for optimization and troubleshooting. The focus is on providing a robust and reproducible methodology for synthesizing novel 6-aryl-N-ethylpyridazin-3-amine derivatives, which are valuable building blocks for pharmaceutical research.

The Catalytic Heart: Understanding the Suzuki-Miyaura Cycle

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate.[3] The catalytic cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[4] The efficiency of this cycle is highly dependent on the choice of catalyst, ligand, base, and solvent.

  • Oxidative Addition : The cycle begins with a low-valent Palladium(0) complex. This active catalyst inserts into the carbon-chlorine bond of the this compound. This step is often rate-limiting, especially for less reactive aryl chlorides compared to bromides or iodides.[1][4] The use of electron-rich and bulky ligands on the palladium center is crucial to facilitate this step.[1]

  • Transmetalation : This step involves the transfer of the organic group from the boron atom of the boronic acid to the palladium(II) complex. The role of the base is critical here; it activates the boronic acid by forming a more nucleophilic boronate "ate" complex, which then readily transfers its organic moiety to the palladium center.[5][6][7]

  • Reductive Elimination : In the final step, the two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond of the product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Cl) pd0->oa_complex Oxidative Addition + Ar-Cl trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation + Ar'-B(OH)₂ / Base trans_complex->pd0 Reductive Elimination Ar-Ar' (Product) center ar_cl This compound (Ar-Cl) ar_b Arylboronic Acid (Ar'-B(OH)₂) base Base (e.g., K₂CO₃)

Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Synthesis of 6-phenyl-N-ethylpyridazin-3-amine

This protocol details a representative procedure for the coupling of this compound with phenylboronic acid. The conditions provided are a robust starting point and can be adapted for other arylboronic acids.

Materials & Reagents
Reagent/MaterialFormulaM.W.Amount (mmol)Equivalents
This compoundC₆H₈ClN₃157.601.01.0
Phenylboronic AcidC₆H₇BO₂121.931.21.2
Pd(PPh₃)₄ (Tetrakis)C₇₂H₆₀P₄Pd1155.560.030.03 (3 mol%)
Potassium Carbonate (K₂CO₃)K₂CO₃138.212.02.0
1,4-DioxaneC₄H₈O₂88.118 mL-
Water (Degassed)H₂O18.022 mL-

Note on Catalyst Selection: While Pd(PPh₃)₄ is a classic catalyst, chloro-heterocycles often require more active catalytic systems. For challenging couplings or to improve yields, consider using a catalyst system with bulky, electron-rich ligands such as Pd(OAc)₂/SPhos or a pre-formed N-Heterocyclic Carbene (NHC) palladium complex.[8][9][10]

Equipment
  • Oven-dried 25 mL Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Inert gas line (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Workflow Figure 2: Experimental Workflow setup 1. Reaction Setup reagents 2. Add Reagents setup->reagents degas 3. Degas & Purge reagents->degas reaction 4. Heat Reaction degas->reaction monitor 5. Monitor Progress (TLC/LC-MS) reaction->monitor workup 6. Aqueous Workup monitor->workup purify 7. Purify (Chromatography) workup->purify characterize 8. Characterize Product purify->characterize

Caption: Figure 2: Experimental Workflow

  • Reaction Setup : Place a magnetic stir bar into a 25 mL Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

  • Adding Reagents : To the flask, add this compound (1.0 mmol, 157.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), potassium carbonate (2.0 mmol, 276.4 mg), and Pd(PPh₃)₄ (0.03 mmol, 34.7 mg).

  • Solvent Addition and Degassing : Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The mixture should be subjected to three cycles of evacuating the headspace and backfilling with inert gas to ensure all oxygen is removed.

  • Reaction : Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (this compound) is consumed (typically 4-12 hours).[11]

  • Workup :

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[11]

  • Purification :

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the product.

  • Characterization : Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Optimization and Troubleshooting

The success of the Suzuki-Miyaura coupling can be sensitive to several factors. The following table provides guidance for optimizing the reaction and troubleshooting common issues.

ParameterStandard ConditionOptimization Strategy & RationaleCommon ProblemsTroubleshooting
Catalyst/Ligand Pd(PPh₃)₄ (3-5 mol%)Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands for the less reactive C-Cl bond.[8][9]Low conversionIncrease catalyst loading; switch to a more active ligand system.
Base K₂CO₃ (2 eq.)Stronger bases like K₃PO₄ or Cs₂CO₃ can accelerate the reaction. Use KF if base-sensitive functional groups are present.[7][8]Low or no reactionEnsure the base is finely powdered and anhydrous. Try a stronger base.
Solvent Dioxane/H₂O (4:1)Other solvent systems like DME/H₂O, Toluene/H₂O, or THF/H₂O can be effective.[2][3]Poor solubilityScreen alternative solvent systems to ensure all reagents are sufficiently soluble.
Temperature 90-100 °CFor sluggish reactions, increasing the temperature (up to reflux) may improve the rate. Microwave irradiation can significantly shorten reaction times.[11]DecompositionLower the temperature; monitor carefully to avoid byproduct formation.
Side Reactions --Protodeboronation of boronic acidUse the boronic acid fresh or as a pinacol ester. Minimize reaction time and excess base.[4][12]
Hydrodehalogenation of starting materialEnsure the reaction is strictly anaerobic. Lower the temperature or use a less reactive catalyst/base combination.

Conclusion

The Suzuki-Miyaura cross-coupling provides a reliable and powerful platform for the synthesis of 6-aryl-N-ethylpyridazin-3-amine derivatives. By understanding the core mechanism and carefully selecting the catalyst, base, and solvent, researchers can efficiently generate diverse libraries of these valuable compounds. The protocol and optimization strategies outlined in this guide serve as a robust starting point for scientists in drug discovery and organic synthesis, enabling the rapid development of novel molecular entities with therapeutic potential.

References

experimental procedure for N-alkylation of 6-chloropyridazin-3-amine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the N-alkylation of 6-chloropyridazin-3-amine analogs for researchers, scientists, and drug development professionals. This document provides detailed protocols, explains the reasoning behind experimental choices, and offers insights into potential challenges and solutions.

Introduction

N-alkylated 6-chloropyridazin-3-amine analogs are pivotal structural motifs in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. These activities include potential treatments for cancer, inflammation, and various neurological disorders. The strategic introduction of alkyl groups onto the nitrogen atoms of the pyridazinamine core allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability. This modulation is critical for optimizing pharmacokinetic and pharmacodynamic profiles, ultimately leading to the development of safer and more effective therapeutic agents.

This application note provides a comprehensive guide to the N-alkylation of 6-chloropyridazin-3-amine analogs, detailing a robust and reproducible experimental procedure. It delves into the underlying chemical principles, discusses the critical parameters influencing the reaction's outcome, and offers practical guidance on reaction setup, monitoring, product isolation, and characterization.

Reaction Mechanism and Key Considerations

The N-alkylation of 6-chloropyridazin-3-amine typically proceeds via a nucleophilic substitution reaction. The exocyclic amino group (-NH2) of the pyridazinamine acts as the nucleophile, attacking the electrophilic carbon atom of the alkylating agent (e.g., an alkyl halide). The reaction is generally facilitated by a base, which deprotonates the amino group, thereby increasing its nucleophilicity.

Several factors can influence the efficiency and regioselectivity of the N-alkylation:

  • Choice of Base: The selection of an appropriate base is crucial. A strong, non-nucleophilic base is often preferred to deprotonate the amine without competing in the alkylation reaction. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), and cesium carbonate (Cs2CO3).

  • Solvent: The solvent must be inert to the reaction conditions and capable of dissolving the reactants. Polar aprotic solvents like dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF) are frequently used as they can solvate the cation of the base, enhancing the nucleophilicity of the amine.

  • Alkylating Agent: The nature of the alkylating agent (R-X) significantly impacts the reaction rate. The reactivity order is typically I > Br > Cl. Primary alkyl halides are generally more reactive than secondary halides due to reduced steric hindrance.

  • Temperature: The reaction temperature can affect the rate of reaction. While some alkylations proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier.

Experimental Protocol

This section details a general procedure for the N-alkylation of 6-chloropyridazin-3-amine. The specific quantities and reaction parameters may need to be optimized for different analogs and alkylating agents.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
6-Chloropyridazin-3-amine≥98%Sigma-Aldrich
Alkyl Halide (e.g., Iodomethane)Reagent GradeSigma-Aldrich
Sodium Hydride (NaH), 60% in oilReagent GradeSigma-Aldrich
Anhydrous Dimethylformamide (DMF)≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)ACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated Sodium Bicarbonate SolnLaboratory GradeFisher Scientific
BrineLaboratory GradeFisher Scientific
Anhydrous Sodium Sulfate (Na2SO4)ACS GradeFisher Scientific
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F254MilliporeSigma
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 6-chloropyridazin-3-amine (1.0 eq).

    • Dissolve the starting material in anhydrous DMF (approximately 0.1-0.5 M concentration).

    • Cool the solution to 0 °C using an ice bath.

  • Deprotonation:

    • Carefully add sodium hydride (1.1-1.5 eq) portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.

    • Allow the mixture to stir at 0 °C for 30-60 minutes. The evolution of hydrogen gas should be observed.

  • Alkylation:

    • Slowly add the alkylating agent (1.0-1.2 eq) to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Reaction Quenching and Workup:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_start Start dissolve Dissolve 6-chloropyridazin-3-amine in anhydrous DMF prep_start->dissolve cool Cool to 0 °C dissolve->cool add_base Add NaH portion-wise cool->add_base Inert Atmosphere stir_deprot Stir for 30-60 min at 0 °C add_base->stir_deprot add_alkyl Add alkylating agent stir_deprot->add_alkyl stir_rt Stir at RT for 2-16 h add_alkyl->stir_rt monitor Monitor by TLC/LC-MS stir_rt->monitor quench Quench with H2O monitor->quench Reaction Complete extract Extract with EtOAc quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end_product Pure N-alkylated Product purify->end_product

Caption: Workflow for the N-alkylation of 6-chloropyridazin-3-amine.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low or no product formation Incomplete deprotonation; Inactive alkylating agent; Low reaction temperature.Ensure the use of fresh, high-quality NaH; Check the purity of the alkylating agent; Increase the reaction temperature or prolong the reaction time.
Formation of multiple products Dialkylation; Alkylation at the ring nitrogen.Use a milder base or lower the stoichiometry of the alkylating agent and base; Optimize the reaction temperature, as lower temperatures often favor mono-alkylation at the exocyclic amine.
Starting material remains unreacted Insufficient base or alkylating agent; Reaction time is too short.Increase the equivalents of the base and/or alkylating agent; Extend the reaction time and continue monitoring.
Difficult purification Close polarity of product and byproducts.Optimize the mobile phase for column chromatography; Consider alternative purification techniques such as preparative HPLC or crystallization.

Characterization of N-Alkylated Products

The successful synthesis of the desired N-alkylated 6-chloropyridazin-3-amine analog should be confirmed by a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The appearance of new signals corresponding to the alkyl group and a shift in the signals of the pyridazine core protons are indicative of successful alkylation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the product, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compound.

Conclusion

The N-alkylation of 6-chloropyridazin-3-amine analogs is a fundamental transformation in the synthesis of medicinally relevant compounds. The protocol described herein provides a robust starting point for researchers. Careful consideration of the choice of base, solvent, and alkylating agent, along with meticulous control of reaction conditions, is paramount for achieving high yields and purity. The ability to systematically modify the structure of these analogs through N-alkylation will continue to be a valuable tool in the quest for novel therapeutics.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 6-chloro-N-ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Privileged Pyridazine Scaffold in Kinase Inhibitor Design

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocycles, such as pyridazine, have emerged as "privileged scaffolds."[1] The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, is particularly adept at forming key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent and selective inhibition.[2]

The 3-aminopyridazine moiety is a recurring motif in a number of approved and investigational kinase inhibitors.[3] This makes 6-chloro-N-ethylpyridazin-3-amine a highly valuable and versatile starting material for the synthesis of novel kinase inhibitors. The chlorine atom at the 6-position serves as a convenient handle for introducing molecular diversity through various cross-coupling reactions, while the N-ethylamino group at the 3-position can participate in crucial interactions within the kinase active site.

This document provides detailed application notes and synthetic protocols for the utilization of this compound in the synthesis of potential kinase inhibitors, with a focus on targeting Cyclin-Dependent Kinases (CDKs) and Vascular Endothelial Growth Factor Receptors (VEGFRs), two important classes of oncology targets.

Chemical Properties and Handling of this compound

PropertyValue
Molecular Formula C₆H₈ClN₃
Molecular Weight 157.60 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Soluble in methanol, ethanol, DMSO, and DMF
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.

Synthetic Strategies: Building Kinase Inhibitors from a Pyridazine Core

The chlorine atom at the 6-position of this compound is amenable to substitution via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful synthetic tools allow for the introduction of a wide array of aryl, heteroaryl, and amino substituents, enabling extensive Structure-Activity Relationship (SAR) studies.

Diagram of Synthetic Workflow

G cluster_0 Core Starting Material cluster_1 Key Cross-Coupling Reactions cluster_2 Intermediate Scaffolds cluster_3 Target Kinase Inhibitors start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Aryl/Heteroaryl Boronic Acid/Ester, Pd Catalyst, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Aryl/Heteroaryl Amine, Pd Catalyst, Base suzuki_prod 6-Aryl/Heteroaryl-N-ethylpyridazin-3-amine suzuki->suzuki_prod buchwald_prod 6-(Arylamino)-N-ethylpyridazin-3-amine buchwald->buchwald_prod cdk_inhibitor CDK Inhibitors suzuki_prod->cdk_inhibitor Further Functionalization vegfr_inhibitor VEGFR Inhibitors buchwald_prod->vegfr_inhibitor Further Functionalization

Caption: General synthetic workflow for kinase inhibitors.

Experimental Protocols

The following protocols provide representative synthetic routes for the functionalization of this compound to generate scaffolds for potent kinase inhibitors.

Protocol 1: Synthesis of 6-Aryl-N-ethylpyridazin-3-amine via Suzuki-Miyaura Coupling

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 6-position of the pyridazine ring. This is a foundational step in the synthesis of many CDK inhibitors.[4]

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 mmol), arylboronic acid (1.2 mmol), sodium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and triphenylphosphine (0.1 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 6-aryl-N-ethylpyridazin-3-amine.

Expected Outcome: The Suzuki-Miyaura coupling is a robust reaction, and yields for this type of transformation are typically in the range of 60-90%, depending on the specific boronic acid used.[5]

Protocol 2: Synthesis of 6-(Arylamino)-N-ethylpyridazin-3-amine via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed Buchwald-Hartwig amination for the formation of a C-N bond between the pyridazine core and an aromatic amine. This is a key step in constructing scaffolds for certain classes of VEGFR inhibitors.[6]

Reaction Scheme:

Materials:

  • This compound

  • Aromatic amine (e.g., aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried Schlenk tube, add this compound (1.0 mmol), aromatic amine (1.2 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene (10 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 110 °C for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with saturated aqueous ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 6-(arylamino)-N-ethylpyridazin-3-amine.

Expected Outcome: Buchwald-Hartwig amination is a highly efficient method for C-N bond formation, with expected yields generally ranging from 70-95%.[7][8]

Application in Kinase Inhibitor Synthesis: A Case Study of Ponatinib

Ponatinib is a potent multi-targeted kinase inhibitor approved for the treatment of chronic myeloid leukemia (CML). Its core structure features an imidazo[1,2-b]pyridazine scaffold, which can be synthesized from a 3-aminopyridazine precursor. While the exact synthesis of Ponatinib does not start from this compound, the initial steps to form the fused heterocyclic system are highly relevant and adaptable.[9][10]

The synthesis of the imidazo[1,2-b]pyridazine core typically involves the condensation of a 3-aminopyridazine derivative with an α-haloketone. The resulting fused ring system can then be further functionalized to yield the final inhibitor.

Diagram of a Relevant Kinase Signaling Pathway: VEGFR Signaling

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Responses VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Phosphorylates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene Gene Transcription ERK->Gene Translocates & Activates Proliferation Proliferation Gene->Proliferation Migration Migration Gene->Migration Survival Survival Gene->Survival Angiogenesis Angiogenesis Gene->Angiogenesis VEGF VEGF VEGF->VEGFR2 Binds & Activates Inhibitor Pyridazine-based Inhibitor Inhibitor->VEGFR2 Blocks ATP Binding

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its amenability to functionalization via robust and high-yielding cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions allows for the rapid generation of diverse chemical libraries for screening against a wide range of kinase targets. The protocols outlined in this document provide a solid foundation for researchers to explore the potential of this privileged scaffold in the development of next-generation targeted therapies. Further exploration of other cross-coupling methodologies and the synthesis of more complex fused heterocyclic systems based on this starting material will undoubtedly lead to the discovery of new and potent kinase inhibitors.

References

Application Notes & Protocols: A Comprehensive Guide to the Cellular Evaluation of 6-chloro-N-ethylpyridazin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unraveling the Therapeutic Potential of Novel Pyridazine Scaffolds

The pyridazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including kinase inhibition, anti-cancer, and anti-inflammatory effects. The novel derivative, 6-chloro-N-ethylpyridazin-3-amine, and its analogs represent a frontier in drug discovery. Characterizing the cellular effects of such new chemical entities (NCEs) is the foundational step in determining their therapeutic potential.

This guide provides a comprehensive, multi-tiered strategy for the cellular evaluation of this compound derivatives. We will move beyond simple procedural lists to explain the scientific rationale behind each protocol, enabling researchers to not only execute the assays but also to interpret the results with confidence. The protocols are designed as a self-validating cascade, where the results of initial broad-based assays inform the selection and design of more specific, mechanistic studies.

Part 1: Primary Screening - Establishing Bioactivity and Cytotoxicity

The first critical question for any novel compound is whether it exerts a biological effect on living cells. A primary screening assay should be robust, scalable, and provide a clear quantitative measure of the compound's impact on cell viability and proliferation. The MTT or MTS assay is an industry-standard colorimetric method for this purpose.

Principle of the MTS Assay

The MTS assay relies on the reduction of a tetrazolium salt (MTS) by metabolically active cells into a colored formazan product. The amount of formazan produced, measured by absorbance, is directly proportional to the number of viable cells in the culture. A decrease in formazan production in treated cells indicates either reduced proliferation (cytostatic effect) or increased cell death (cytotoxic effect).

Experimental Workflow: Primary Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment & Incubation cluster_read Phase 3: Data Acquisition & Analysis A Select relevant cancer cell line(s) C Seed cells in 96-well plates (e.g., 5,000 cells/well) A->C B Prepare serial dilutions of This compound derivative D Allow cells to adhere overnight C->D E Treat cells with compound dilutions (Include vehicle control, e.g., 0.1% DMSO) D->E F Incubate for 48-72 hours E->F G Add MTS reagent to each well F->G H Incubate for 1-4 hours G->H I Measure absorbance at 490 nm H->I J Calculate % viability vs. control and plot dose-response curve I->J K Determine IC50 value J->K G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway FASL FasL / TNF DeathR Death Receptor FASL->DeathR DISC DISC Formation DeathR->DISC Casp8 Caspase-8 DISC->Casp8 Casp3 Executioner Caspase-3 Casp8->Casp3 Compound Pyridazine Derivative (Potential Stressor) Stress Intracellular Stress Compound->Stress BaxBcl2 Bax/Bcl-2 Ratio ↑ Stress->BaxBcl2 Mito Mitochondria BaxBcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apop Apoptosome Apaf1->Apop Casp9 Caspase-9 Apop->Casp9 Casp9->Casp3 PS Phosphatidylserine (PS) Externalization Casp3->PS Blebbing Apoptotic Blebbing Casp3->Blebbing AnnexinV Annexin V Staining PS->AnnexinV Annexin V Binding

Application Note & Protocols: Synthesis and Evaluation of 3,6-Disubstituted Pyridazines for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Motif in Oncology

The search for novel, effective, and selective anticancer agents is a cornerstone of modern medicinal chemistry. Within the vast landscape of heterocyclic compounds, the pyridazine nucleus has emerged as a "privileged scaffold"[1][2]. This six-membered aromatic ring containing two adjacent nitrogen atoms possesses unique physicochemical properties, including a high dipole moment, robust hydrogen-bonding capacity, and the ability to modulate lipophilicity, which make it an attractive framework for drug design[3]. The inherent polarity of the pyridazine ring can also lead to favorable ADME (absorption, distribution, metabolism, and excretion) profiles and potentially reduce off-target effects, such as inhibition of cytochrome P450 enzymes or interaction with the hERG potassium channel[1][3].

Numerous 3,6-disubstituted pyridazine derivatives have been synthesized and evaluated, demonstrating a broad spectrum of potent anticancer activities[2][4][5]. These compounds have been shown to target various critical pathways involved in cancer cell proliferation, survival, and metastasis, including protein kinases like c-Jun N-terminal kinase 1 (JNK1) and cyclin-dependent kinase 2 (CDK2)[4][5][6]. This application note provides a comprehensive guide for researchers, detailing a reliable synthetic route to 3,6-disubstituted pyridazines and standardized protocols for evaluating their anticancer potential.

Synthetic Methodologies: A Modular Approach to 3,6-Disubstituted Pyridazines

The synthesis of 3,6-disubstituted pyridazines can be achieved through various chemical strategies. A common and effective method involves the condensation of a dicarbonyl compound with hydrazine, followed by subsequent chemical modifications. Another powerful approach is the inverse-electron-demand Diels-Alder (IEDDA) reaction, which allows for the regioselective synthesis of highly functionalized pyridazines from tetrazines and alkynes[7][8][9][10][11].

This guide will focus on a versatile and widely used condensation-based pathway, which offers a modular approach to generate a library of diverse analogs for structure-activity relationship (SAR) studies. The general workflow is depicted below.

Synthesis_Workflow cluster_0 Step 1: Pyridazinone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Functionalization (Substitution) A 1,4-Dicarbonyl Precursor (e.g., γ-keto acid) C 6-Substituted-3(2H)-pyridazinone A->C Condensation B Hydrazine Hydrate (NH2NH2·H2O) B->C E 3-Chloro-6-substituted-pyridazine C->E Reflux D Phosphorus Oxychloride (POCl3) D->E G 3,6-Disubstituted Pyridazine (Final Product) E->G Nucleophilic Substitution F Nucleophile (e.g., Hydrazine, Amine, Thiol) F->G

Caption: General workflow for the synthesis of 3,6-disubstituted pyridazines.

Protocol 1: Synthesis of 3-Chloro-6-phenylpyridazine

This protocol details the synthesis of a key intermediate, 3-chloro-6-phenylpyridazine, starting from glyoxylic acid and acetophenone. This intermediate is primed for further derivatization at the 3-position.[4][12]

Materials:

  • Glyoxylic acid

  • Acetophenone

  • Hydrazine hydrate

  • Phosphorus oxychloride (POCl₃)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Synthesis of 6-phenyl-3(2H)-pyridazinone:

    • In a round-bottom flask, dissolve glyoxylic acid (1 eq.) and acetophenone (1 eq.) in ethanol.

    • Slowly add an aqueous solution of sodium hydroxide and stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, add hydrazine hydrate (1.2 eq.) to the reaction mixture.

    • Reflux the mixture for 4-6 hours.

    • After cooling, acidify the mixture with HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 6-phenyl-3(2H)-pyridazinone.

  • Synthesis of 3-chloro-6-phenylpyridazine:

    • In a fume hood, carefully add 6-phenyl-3(2H)-pyridazinone (1 eq.) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq.).

    • Reflux the mixture for 2-3 hours. The reaction should be carried out under anhydrous conditions.

    • After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

    • Extract the product with dichloromethane (DCM).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield 3-chloro-6-phenylpyridazine.

Protocol 2: Derivatization to a 3,6-Disubstituted Pyridazine

This protocol describes the substitution of the chlorine atom with a hydrazine moiety, creating a versatile building block for further hybridization.[4][12]

Materials:

  • 3-chloro-6-phenylpyridazine

  • Hydrazine hydrate

  • Ethanol

Step-by-Step Procedure:

  • Dissolve 3-chloro-6-phenylpyridazine (1 eq.) in ethanol.

  • Add an excess of hydrazine hydrate (10 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid can be recrystallized from a suitable solvent (e.g., ethanol) to yield the final 3-hydrazinyl-6-phenylpyridazine. This product can then be reacted with various aldehydes, ketones, or isocyanates to generate a diverse library of 3,6-disubstituted pyridazine derivatives.

Biological Evaluation: Assessing Anticancer Activity

Once a library of pyridazine derivatives is synthesized, their anticancer potential must be evaluated. A standard primary screen involves assessing the cytotoxicity of the compounds against a panel of human cancer cell lines.

Protocol 3: In Vitro Cytotoxicity Screening using the Sulforhodamine B (SRB) Assay

The SRB assay is a reliable and sensitive method for determining cell density, based on the measurement of cellular protein content. It is widely used for high-throughput screening of potential anticancer compounds.[6][13]

Materials:

  • Human cancer cell lines (e.g., T-47D, MDA-MB-231 for breast cancer)[5][6]

  • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) with 10% Fetal Bovine Serum (FBS)

  • Test compounds (dissolved in DMSO)

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM)

  • 96-well plates

Step-by-Step Procedure:

  • Cell Plating: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Add serial dilutions of the synthesized pyridazine derivatives to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • Cell Fixation: Gently add cold TCA to each well to fix the cells and incubate at 4°C for 1 hour.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow the plates to air dry completely.

  • Staining: Add SRB solution to each well and stain for 10-30 minutes at room temperature.

  • Washing: Remove the SRB solution and quickly wash the plates five times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Mechanism of Action: Targeting Cancer-Relevant Pathways

Understanding the molecular mechanism by which these compounds exert their anticancer effects is crucial for further development. As mentioned, pyridazines have been shown to inhibit key protein kinases.

Signaling_Pathway cluster_0 Upstream Signaling cluster_1 Kinase Cascade cluster_2 Downstream Effects Stress Cellular Stress (e.g., UV, ROS) JNK1 JNK1 Stress->JNK1 GF Growth Factors CDK2 CDK2 / Cyclin E GF->CDK2 cJun c-Jun / c-Fos (AP-1) JNK1->cJun Apoptosis Apoptosis JNK1->Apoptosis CellCycle G1/S Transition (Cell Cycle Progression) CDK2->CellCycle Proliferation Cell Proliferation cJun->Proliferation CellCycle->Proliferation Pyridazine 3,6-Disubstituted Pyridazine Pyridazine->JNK1 Inhibition Pyridazine->CDK2 Inhibition

Caption: Potential mechanisms of action for anticancer pyridazines.

Further mechanistic studies could involve kinase inhibition assays to confirm direct targeting of enzymes like JNK1 or CDK2, cell cycle analysis by flow cytometry to observe cell cycle arrest, and apoptosis assays (e.g., Annexin V staining) to quantify programmed cell death.[4][5][14]

Data Summary

The following table presents representative data for novel 3,6-disubstituted pyridazine derivatives, highlighting their potent antiproliferative activity against human breast cancer cell lines.

Compound IDModification at C3IC₅₀ T-47D (µM)IC₅₀ MDA-MB-231 (µM)TargetReference
9e Substituted thiosemicarbazide0.800.64JNK1[4][12]
11l Substituted amide1.571.79CDK2[5][6][14]
11m Methyltetrahydropyran amide0.430.99CDK2[5][6][14]

Conclusion

The 3,6-disubstituted pyridazine scaffold is a highly promising platform for the development of novel anticancer therapeutics. The synthetic routes are modular and robust, allowing for the creation of diverse chemical libraries. Combined with standardized biological evaluation protocols, researchers can efficiently identify and optimize lead compounds. The demonstrated ability of these molecules to target key cancer-related kinases underscores their therapeutic potential, warranting further investigation and development.

References

Application Notes & Protocols: 6-chloro-N-ethylpyridazin-3-amine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, emphasizing ligand efficiency as a primary metric for success.[1] This approach relies on the screening of low molecular weight compounds (fragments) that, despite binding with low affinity, can be elaborated into potent, drug-like molecules.[2] The selection of fragments for screening libraries is therefore a critical determinant of an FBDD campaign's success. Heterocyclic scaffolds are of particular interest due to their ability to present diverse pharmacophoric features in three-dimensional space.[3] This document provides a detailed guide on the application of 6-chloro-N-ethylpyridazin-3-amine , a pyridazine-based fragment, in FBDD campaigns. We will explore the rationale for its use, its physicochemical properties, and provide detailed protocols for its integration into screening and hit validation workflows.

The Rationale: Why Use a Pyridazine Scaffold in FBDD?

The pyridazine ring is a privileged scaffold in medicinal chemistry, not merely as a passive framework, but as an active contributor to molecular recognition and desirable pharmacokinetic properties.[4][5] Its utility in FBDD is grounded in several key physicochemical characteristics:

  • Dual Hydrogen Bond Acceptance: The two adjacent nitrogen atoms in the pyridazine ring create a unique electronic environment, acting as robust hydrogen bond acceptors. This feature is critical for engaging with target proteins, where the fragment can anchor itself through specific hydrogen bonding interactions.[4]

  • High Dipole Moment: The pyridazine core possesses a significant dipole moment, which facilitates favorable π-π stacking and dipole-dipole interactions with aromatic residues in a protein's binding pocket.[4]

  • Bioisosteric Replacement: The pyridazine motif is an effective bioisostere for other aromatic systems like phenyl, pyridine, or pyrimidine rings.[6] Substituting these rings with a pyridazine can modulate solubility, polarity, and metabolic stability, often improving a compound's overall profile.

  • Improved Aqueous Solubility: The inherent polarity of the pyridazine nucleus can enhance the aqueous solubility of a fragment and its subsequent elaborations, a crucial property for both screening feasibility and eventual drug development.[6]

This compound was selected as an exemplary fragment because it embodies these core pyridazine features while providing clear, chemically tractable vectors for future optimization.

Physicochemical Profile of this compound

A fragment's suitability is often assessed against the "Rule of Three" (Ro3), which provides guidelines for maximizing the probability of identifying high-quality hits.[2] Below is a comparison of this compound's properties against these guidelines.

PropertyRule of Three (Ro3) GuidelineThis compound ValueCompliance
Molecular Weight (MW) ≤ 300 Da157.61 g/mol [7]Yes
cLogP ≤ 31.5 (Predicted)[7]Yes
Hydrogen Bond Donors (HBD) ≤ 31Yes
Hydrogen Bond Acceptors (HBA) ≤ 33Yes
Rotatable Bonds (RB) ≤ 32Yes

Data sourced from PubChem and calculated based on the structure.[7]

The fragment comfortably adheres to all Ro3 criteria, making it an ideal candidate for an FBDD library. Its low molecular weight and complexity ensure that it explores chemical space efficiently, providing a high-quality starting point for hit elaboration.[3]

The FBDD Experimental Workflow

The journey from a fragment to a validated hit follows a structured, multi-stage process designed to identify true binders and eliminate artifacts. The workflow for incorporating this compound is outlined below.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validate Phase 3: Hit Validation cluster_optimize Phase 4: Hit Elaboration prep Fragment QC & Solubilization (Protocol 4.1) screen Biophysical Screen (DSF) (Protocol 4.2) prep->screen Screening Campaign validate Orthogonal Assay (SPR) (Protocol 4.3) screen->validate Putative Hits optimize Structure-Guided Design (Section 5.2) validate->optimize Validated Hits

References

protocol for nucleophilic aromatic substitution on the pyridazine ring

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr) on the Pyridazine Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Pyridazine Scaffold in Modern Chemistry

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and materials science.[1] Its unique electronic properties, characterized by a significant dipole moment and robust hydrogen-bonding capacity, make it an invaluable scaffold in drug design.[2] Pyridazine-containing molecules are found in numerous approved drugs, including the kinase inhibitor ponatinib and the GnRH receptor antagonist relugolix, highlighting their therapeutic relevance.[2] The ability to functionalize this core structure is paramount for developing new chemical entities with tailored pharmacological profiles.

Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized method for the derivatization of electron-deficient heteroaromatic systems like pyridazine. This guide provides a detailed overview of the SNAr mechanism on the pyridazine ring, offers field-proven protocols for common transformations, and presents a logical framework for troubleshooting and optimization.

The Mechanism: Activating the Pyridazine Core for Nucleophilic Attack

The SNAr reaction on pyridazines proceeds via a well-established addition-elimination mechanism.[3][4] The inherent electron deficiency of the ring, caused by the electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles, a characteristic that is the mirror opposite of typical electrophilic aromatic substitution.[3]

The reaction is initiated by the attack of a nucleophile on a carbon atom bearing a suitable leaving group (typically a halogen). This rate-determining step breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3][4] The adjacent nitrogen atoms of the pyridazine ring play a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance. This stabilization is most effective when the attack occurs at positions ortho or para to the ring nitrogens (C3, C6, C4, C5). Finally, the leaving group is expelled, restoring aromaticity and yielding the substituted product.[5][6]

Caption: Generalized SNAr mechanism on a halopyridazine.

Key Parameters Influencing Reactivity and Regioselectivity

Successful SNAr reactions depend on the careful selection of several key parameters:

  • Leaving Group (L): The nature of the leaving group is critical. For halopyridazines, the reaction rate typically follows the order F > Cl > Br > I.[5] This is because the rate-determining step is the nucleophilic attack, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, making the carbon atom more electrophilic.

  • Nucleophile (Nu): A wide range of nucleophiles can be employed, including amines (R-NH₂), alkoxides (R-O⁻), and thiolates (R-S⁻). The strength of the nucleophile directly impacts the reaction rate.

  • Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are preferred. These solvents effectively solvate the cation of the nucleophilic salt but do not strongly solvate the anion, thus preserving its nucleophilicity.

  • Ring Substituents: The presence of additional electron-withdrawing groups on the pyridazine ring will further activate it towards nucleophilic attack, increasing reaction rates. Conversely, electron-donating groups can deactivate the ring.

Experimental Protocols

The following protocols are representative examples for the functionalization of halopyridazines. Researchers should perform initial reactions on a small scale to optimize conditions for their specific substrates.

Protocol 1: Amination of 3,6-Dichloropyridazine with a Primary Amine

This protocol describes the selective mono-amination of 3,6-dichloropyridazine, a common starting material. The reaction leverages the higher reactivity of the chlorine atoms on the electron-deficient pyridazine ring.

Materials:

Reagent/MaterialM.W.AmountMoles
3,6-Dichloropyridazine148.981.0 g6.71 mmol
Benzylamine107.150.72 g (0.7 mL)6.71 mmol
Potassium Carbonate (K₂CO₃)138.212.79 g20.13 mmol
Dimethylformamide (DMF)-20 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dichloropyridazine (1.0 g, 6.71 mmol) and potassium carbonate (2.79 g, 20.13 mmol).

  • Add DMF (20 mL) to the flask and stir the suspension.

  • Add benzylamine (0.7 mL, 6.71 mmol) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Pour the mixture into ice water (100 mL). A precipitate will form.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum. If necessary, purify by recrystallization from ethanol or by column chromatography on silica gel.

Causality: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving it to completion. DMF is used as a polar aprotic solvent to facilitate the SNAr reaction. Using a stoichiometric amount of the amine favors mono-substitution.

Protocol 2: Thiolation of 3-Chloropyridazine with Thiourea

This method provides a route to pyridazinethiones, which are versatile intermediates. The reaction proceeds through an S-isothiouronium salt intermediate, which is subsequently hydrolyzed.[7]

Materials:

Reagent/MaterialM.W.AmountMoles
3-Chloro-6-phenylpyridazine190.631.0 g5.25 mmol
Thiourea76.120.44 g5.77 mmol
Ethanol-25 mL-

Procedure:

  • In a 50 mL round-bottom flask, dissolve 3-chloro-6-phenylpyridazine (1.0 g, 5.25 mmol) and thiourea (0.44 g, 5.77 mmol) in ethanol (25 mL).

  • Heat the mixture under reflux for 5 hours. A precipitate of the isothiouronium salt may form.

  • After reflux, add a solution of sodium hydroxide (0.42 g, 10.5 mmol) in water (5 mL) to the reaction mixture.

  • Continue to reflux for an additional 1 hour to hydrolyze the intermediate.

  • Cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

  • Acidify the solution with dilute acetic acid until a precipitate forms (pH ~5-6).

  • Collect the solid product by vacuum filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol to obtain the pure pyridazinethione.[7]

Causality: Thiourea acts as the sulfur nucleophile. The initial reaction forms a stable thiouronium salt. Subsequent basic hydrolysis cleaves the salt to yield the desired thione product.

Troubleshooting and Optimization Workflow

Encountering challenges such as low yield or side product formation is common in synthetic chemistry. The following workflow provides a logical approach to troubleshooting SNAr reactions on pyridazines.

Troubleshooting_Workflow Start Reaction Outcome LowYield Low / No Conversion Start->LowYield Unsatisfactory SideProducts Side Products / Low Selectivity Start->SideProducts Unsatisfactory Success High Yield & Purity Start->Success Satisfactory CheckReagents Verify Reagent Purity & Stoichiometry LowYield->CheckReagents Isolate Issue LowerTemp Lower Reaction Temperature SideProducts->LowerTemp Isolate Issue IncreaseTemp Increase Reaction Temperature CheckReagents->IncreaseTemp ChangeSolvent Switch to Higher-Boiling Polar Aprotic Solvent (e.g., DMSO) IncreaseTemp->ChangeSolvent ChangeLG Use More Reactive Leaving Group (Cl -> F) ChangeSolvent->ChangeLG ChangeBase Use Milder / Non-Nucleophilic Base (e.g., DIPEA) LowerTemp->ChangeBase ProtectGroup Protect Competing Nucleophilic Sites ChangeBase->ProtectGroup

Caption: Decision workflow for optimizing SNAr reactions.

Conclusion

The nucleophilic aromatic substitution reaction is an indispensable tool for the functionalization of the pyridazine ring. A thorough understanding of the underlying mechanism and the key factors that govern reactivity allows chemists to rationally design synthetic routes to novel and complex molecules. The protocols and troubleshooting guide presented here serve as a practical foundation for researchers in drug discovery and chemical synthesis, enabling the efficient exploration of the vast chemical space offered by the privileged pyridazine scaffold.

References

Application Notes and Protocols for the Development of Antimicrobial Agents from 6-Chloro-pyridazine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold as a Privileged Core in Antimicrobial Discovery

The pyridazine ring, a six-membered diazine heterocycle, is recognized in medicinal chemistry as a "privileged scaffold." Its unique electronic properties and ability to form multiple hydrogen bonds have led to its incorporation into a wide array of biologically active compounds.[1][2] Among pyridazine derivatives, the 6-chloro-pyridazine moiety stands out as an exceptionally versatile and reactive starting material. The chlorine atom at the 6-position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the systematic introduction of diverse functional groups, enabling the rapid generation of large chemical libraries for screening.[3][4][5]

These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals. We will detail the synthesis of novel antimicrobial candidates from 6-chloro-pyridazine scaffolds, outline rigorous protocols for their in vitro and in vivo evaluation, and discuss the principles of structure-activity relationship (SAR) analysis to guide lead optimization.

Part I: Synthesis of Bioactive Pyridazine Derivatives

The cornerstone of developing novel agents from the 6-chloro-pyridazine scaffold is the strategic modification of the core structure. The primary method involves the nucleophilic substitution of the reactive chlorine atom. Further derivatization, such as the formation of hydrazones, has been shown to be a highly effective strategy for enhancing antimicrobial potency.[6]

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the general workflow from the starting material to diverse, testable compounds.

G cluster_0 Core Synthesis cluster_1 Secondary Derivatization A 6-Chloro-pyridazine Starting Material B Nucleophilic Aromatic Substitution (SNAr) A->B  + Nucleophile (R-NH2, R-SH, etc.)  + Base (e.g., K2CO3) C 6-Substituted-3-chloropyridazine B->C D Hydrazine Hydrate Reaction C->D E 6-Substituted-3-hydrazinopyridazine D->E F Condensation Reaction E->F  + Aldehydes / Ketones (R'-CHO) G Diverse Hydrazone Derivatives (Final Compounds for Screening) F->G

Caption: General synthetic workflow for creating pyridazine derivatives.

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the foundational reaction for diversifying the 6-chloro-pyridazine scaffold by reacting it with a nucleophile, such as an amine.

Rationale: This reaction leverages the electron-deficient nature of the pyridazine ring, which is further enhanced by the two nitrogen atoms, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. A base is required to either deprotonate the incoming nucleophile, increasing its nucleophilicity, or to neutralize the HCl generated during the reaction.[5][7] Heating provides the necessary activation energy to drive the reaction to completion.

Step-by-Step Methodology:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,6-dichloropyridazine (1.0 eq.).

  • Solvent Addition: Add a suitable solvent such as isopropanol or ethanol (approx. 10-20 mL per gram of starting material).

  • Addition of Nucleophile and Base: Add the desired amine nucleophile (1.1 eq.) and anhydrous potassium carbonate (K₂CO₃) (2.0 eq.).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add distilled water to the residue and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure 6-substituted-3-chloropyridazine derivative.

  • Characterization: Confirm the structure of the purified compound using analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Part II: In Vitro Antimicrobial Susceptibility Testing

Once synthesized, the primary screening of the compounds involves determining their in vitro antimicrobial activity. The goal is to find the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents the visible growth of a microorganism.[8][9]

Experimental Workflow for MIC Determination

G A Prepare Compound Stock Solutions (e.g., in DMSO) C Perform 2-Fold Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Microbial Suspension B->D C->D E Incubate Plate (e.g., 37°C, 18-24h) D->E F Read Results: Identify Lowest Concentration with No Visible Growth E->F G Determine MIC Value (μg/mL or μM) F->G

Caption: Workflow for the broth microdilution susceptibility test.

Protocol 2: Broth Microdilution for MIC Determination

This protocol is based on established standards and is a reliable method for generating quantitative susceptibility data.[10][11]

Self-Validation System: The trustworthiness of this protocol relies on the simultaneous execution of controls. A positive control (a known antibiotic) validates the susceptibility of the test organism, while growth and sterility controls confirm the viability of the organism and the sterility of the medium, respectively.

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of the synthesized pyridazine derivatives (e.g., at 1280 µg/mL) in sterile dimethyl sulfoxide (DMSO). Prepare a stock solution of a reference antibiotic (e.g., chloramphenicol[2]) similarly.

  • Preparation of Inoculum:

    • From a fresh culture (18-24 hours old), suspend several colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in sterile Mueller-Hinton Broth (MHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Microdilution Procedure:

    • Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix, creating an initial 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate. Discard the final 100 µL from the last dilution well. This creates a concentration gradient (e.g., from 64 µg/mL down to 0.06 µg/mL).

    • Designate separate rows for each test compound, the positive control antibiotic, and the following essential controls:

      • Growth Control: 100 µL of MHB + 100 µL of the diluted inoculum (no compound).

      • Sterility Control: 200 µL of sterile MHB only.

  • Inoculation: Inoculate each well (except the sterility control) with 100 µL of the diluted microbial suspension prepared in Step 2.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

  • Reading and Interpretation:

    • Visually inspect the wells for turbidity (a sign of microbial growth).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • The growth control well must show distinct turbidity, and the sterility control well must remain clear for the assay to be valid.

Data Presentation: Summarizing Antimicrobial Activity

Quantitative data should be organized into a clear table for easy comparison and SAR analysis.

Compound IDR-Group on PyridazineMIC (µg/mL) vs. S. aureus (Gram+)MIC (µg/mL) vs. E. coli (Gram-)MIC (µg/mL) vs. P. aeruginosa (Gram-)MIC (µg/mL) vs. C. albicans (Fungus)
PDZ-01 -Cl>643264>64
PDZ-02 -NH-phenyl16832>64
PDZ-03 -NH-(4-chlorophenyl)82432
PDZ-04 -S-ethyl321664>64
Control Chloramphenicol4816N/A

Data are hypothetical and for illustrative purposes only.

Part III: Structure-Activity Relationship (SAR) Analysis

SAR is an iterative process that links the chemical structure of the synthesized compounds to their biological activity. By analyzing the MIC data, researchers can deduce which chemical features are critical for antimicrobial potency and selectivity, guiding the design of the next generation of more effective compounds.[12]

Key Principles and Insights
  • Impact of Substituents: The nature of the substituent at the 6-position dramatically influences activity. Studies have shown that introducing certain aromatic or heterocyclic rings via an amine or thiol linkage can significantly enhance potency.[13]

  • Electronic Effects: The presence of electron-withdrawing groups (like chlorine or nitro groups) on appended phenyl rings often increases activity, particularly against Gram-negative bacteria.[1][2] This may be due to altered electronic properties that favor interaction with the target site or improve cell penetration.

  • Lipophilicity: Optimizing the balance between hydrophilicity and lipophilicity is crucial for cell membrane permeability. Highly non-polar or highly polar compounds may struggle to reach their intracellular targets.

Iterative Cycle of Lead Optimization

G A Design & Synthesize New Derivatives B In Vitro Screening (MIC Determination) A->B Test C Analyze Data (SAR) B->C Evaluate D Identify Key Pharmacophores C->D Deduce D->A Refine

Caption: The iterative cycle of SAR-driven drug discovery.

Part IV: Preliminary In Vivo Efficacy Evaluation

Promising compounds from in vitro screening must be evaluated in a biological system to assess their efficacy in vivo.[14] Invertebrate models offer a cost-effective, high-throughput, and ethically considerate alternative to mammalian models for initial efficacy and toxicity screening.[15] The nematode Caenorhabditis elegans is an excellent model for this purpose.[16]

Protocol 3: C. elegans Liquid Infection Model

Rationale: C. elegans can be infected with a range of human bacterial pathogens. The survival of the worms following treatment is a direct and easily quantifiable measure of the compound's in vivo antibacterial effect. This model integrates the compound's activity with its absorption, distribution, and toxicity within a living organism.

Step-by-Step Methodology:

  • Worm Synchronization: Grow C. elegans (e.g., N2 Bristol strain) on Nematode Growth Medium (NGM) plates seeded with E. coli OP50. Synchronize worms to the L4 larval stage for uniform experiments.

  • Infection:

    • Prepare a lawn of a pathogenic bacterium (e.g., S. aureus or Carbapenem-resistant K. pneumoniae[16]) on a suitable agar medium.

    • Transfer the synchronized L4 worms to the pathogen lawn and incubate for 4-6 hours to allow infection.

  • Treatment Assay:

    • Prepare a liquid medium (e.g., S-basal medium) in a 96-well plate.

    • Add the test compounds to the wells at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (an effective antibiotic).

    • Wash the infected worms off the plate with S-basal medium and transfer approximately 20-30 worms into each well of the treatment plate.

  • Monitoring Survival: Incubate the plate at 20-25°C. Count the number of living and dead worms daily for 3-5 days under a dissecting microscope. Worms that do not respond to gentle prodding are considered dead.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistically significant differences between treated and untreated groups.

Data Presentation: Sample In Vivo Efficacy Data
Treatment GroupConcentration (µg/mL)Percent Survival at 72h
Untreated ControlN/A15%
Vehicle (DMSO)0.5%14%
PDZ-03 1065%
PDZ-03 2585%
Vancomycin2090%

Data are hypothetical, for an S. aureus infection model, and for illustrative purposes only.

Conclusion

The 6-chloro-pyridazine scaffold represents a highly promising and chemically tractable starting point for the discovery of novel antimicrobial agents. Its facile derivatization through nucleophilic substitution allows for extensive exploration of chemical space. By employing a systematic and integrated approach—combining targeted synthesis with robust in vitro screening, iterative SAR analysis, and preliminary in vivo evaluation in accessible models—research teams can efficiently identify and optimize lead candidates. The protocols and workflows detailed in this guide provide a validated framework to accelerate the development of new therapeutics to combat the growing threat of antimicrobial resistance.

References

synthesis of N-arylpyrimidin-2-amine derivatives using palladium catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of N-Arylpyrimidin-2-amine Derivatives Using Palladium Catalysis

For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of N-Arylpyrimidin-2-amines

The N-arylpyrimidin-2-amine scaffold is a cornerstone of modern medicinal chemistry. This privileged structural motif is present in a multitude of biologically active compounds, most notably in kinase inhibitors designed for targeted cancer therapy.[1][2] The pyrimidine ring acts as a versatile hydrogen-bonding unit, while the N-aryl group provides a vector for synthetic diversification, enabling chemists to precisely tune a molecule's steric and electronic properties to optimize target binding, selectivity, and pharmacokinetic profiles.

A prime example of the therapeutic impact of this scaffold is Imatinib (Gleevec), a highly selective Bcr-Abl kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML).[1][2][3] The synthesis of Imatinib and its next-generation analogues heavily relies on the robust and versatile palladium-catalyzed C-N bond-forming reactions.[4][5][6] This guide provides an in-depth exploration of the palladium-catalyzed Buchwald-Hartwig amination, the premier method for constructing these critical C-N linkages, offering both foundational knowledge and actionable laboratory protocols.

Part 1: The Chemistry - Palladium-Catalyzed Buchwald-Hartwig Amination

The formation of a bond between an aromatic carbon and a nitrogen atom is a fundamental transformation in organic synthesis. While classical methods like nucleophilic aromatic substitution exist, they often require harsh conditions and have a limited substrate scope. The advent of the Buchwald-Hartwig amination transformed the field, providing a mild, general, and highly efficient method for C-N cross-coupling.[7][8][9]

This reaction utilizes a palladium catalyst, modulated by a phosphine ligand, to couple an aryl halide (or pseudohalide, such as a triflate) with an amine. For the synthesis of N-arylpyrimidin-2-amine derivatives, this translates to the coupling of a 2-halopyrimidine with an aniline derivative or another primary/secondary amine.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Buchwald-Hartwig amination hinges on a well-defined catalytic cycle involving palladium in its Pd(0) and Pd(II) oxidation states. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The generally accepted cycle proceeds through three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[7][10]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide bond of the 2-halopyrimidine, forming a Pd(II) complex.

  • Ligand Exchange & Deprotonation: The amine substrate coordinates to the Pd(II) center. In the presence of a strong base (e.g., sodium tert-butoxide), the amine is deprotonated to form an amido complex.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n (Oxidative Addition Complex) Pd0->OA_Complex + Ar-X (2-Halopyrimidine) Amine_Coord [Ar-Pd(II)(NHR'R'')L_n]X OA_Complex->Amine_Coord + HNR'R'' (Amine) Amido_Complex Ar-Pd(II)(NR'R'')L_n (Amido Complex) Amine_Coord->Amido_Complex + Base - Base-H+X- Amido_Complex->Pd0 Product Ar-NR'R'' (N-Arylpyrimidin-2-amine) Amido_Complex->Product Reductive Elimination caption Fig 1. Catalytic Cycle of Buchwald-Hartwig Amination.

Fig 1. Catalytic Cycle of Buchwald-Hartwig Amination.
Key Reaction Components: A Guide to Selection

The success of the synthesis depends on the judicious selection of each component.

ComponentRole & Common ExamplesKey Considerations
Palladium Precatalyst Source of the active Pd(0) catalyst. Examples: Pd(OAc)₂, Pd₂(dba)₃, Dichlorobis(triphenylphosphine)Pd(II).Precatalyst choice can influence initiation rate. Pd(II) sources require in-situ reduction, often facilitated by the phosphine ligand or amine.
Phosphine Ligand Stabilizes the Pd center, modulates its reactivity, and facilitates key steps in the catalytic cycle.This is the most critical variable. Bulky, electron-rich ligands are generally preferred.[10][11] Xantphos is frequently cited for its effectiveness in coupling with aminopyrimidines.[1][3][12] Other common ligands include BINAP and various biarylphosphines (e.g., BrettPhos).[5][7]
Base Deprotonates the amine, facilitating the formation of the palladium-amido complex.A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common.[1][3][13] Cesium carbonate (Cs₂CO₃) can be a milder alternative for base-sensitive substrates.[12][14]
Solvent Solubilizes reactants and influences reaction temperature.Aprotic, non-coordinating solvents are used. Toluene and 1,4-Dioxane are the most common choices, allowing for the high temperatures often required.[1][12]
Aryl Halide The pyrimidine electrophile.Reactivity order: I > Br > Cl. Aryl bromides are a good balance of reactivity and stability. Aryl chlorides are often cheaper but more challenging to activate, typically requiring more specialized, electron-rich ligands.[10][15]

Part 2: Experimental Protocol - Synthesis of N-(4-methyl-3-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine

This protocol is a representative example adapted from literature procedures for the synthesis of key intermediates for kinase inhibitors like Imatinib.[1][3] It demonstrates a standard Buchwald-Hartwig amination setup.

Materials and Equipment
  • Reactants: 2-Chloro-4-(pyridin-3-yl)pyrimidine, 4-Methyl-3-nitroaniline

  • Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Toluene (anhydrous)

  • Equipment: Schlenk flask or oven-dried round-bottom flask with reflux condenser, magnetic stirrer/hotplate, nitrogen or argon gas inlet, standard glassware for workup and purification, silica gel for column chromatography.

Experimental Workflow

Workflow start Start: Assemble Glassware setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: - 2-Chloropyrimidine - Aniline Derivative - Toluene setup->reagents degas Degas Mixture (N₂/Ar Bubbling) reagents->degas catalyst Add Catalyst System: - Pd Precatalyst - Ligand - Base degas->catalyst reaction Heat to Reflux (e.g., 110 °C) catalyst->reaction monitor Monitor Reaction (TLC/LC-MS) reaction->monitor workup Aqueous Workup - Quench - Extract - Dry monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end End: Characterize Product purify->end

Fig 2. General Experimental Workflow for Buchwald-Hartwig Amination.
Step-by-Step Procedure

Safety Note: This procedure involves flammable solvents and potentially toxic reagents. It must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The reaction must be conducted under an inert atmosphere as the catalyst system is sensitive to oxygen.

  • Inert Atmosphere Setup:

    • To an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-chloro-4-(pyridin-3-yl)pyrimidine (1.0 eq), 4-methyl-3-nitroaniline (1.1 eq), and sodium tert-butoxide (1.4 eq).

    • Seal the flask, and evacuate and backfill with nitrogen or argon gas three times to establish an inert atmosphere.

  • Reagent Addition:

    • Under a positive flow of inert gas, add anhydrous toluene (to make a ~0.1 M solution based on the limiting reagent).

    • Stir the mixture for 5-10 minutes.

  • Catalyst Addition:

    • In a single portion, add the palladium precatalyst, PdCl₂(PPh₃)₂ (0.02 eq, 2 mol%), and the Xantphos ligand (0.04 eq, 4 mol%).

    • Scientist's Note: The ligand-to-metal ratio is critical. A 2:1 ratio of Xantphos:Pd is often optimal for this bidentate ligand to ensure the formation of the active catalytic species.

  • Reaction Execution:

    • Attach a reflux condenser (also under inert gas) and lower the flask into a preheated oil bath at 110 °C.

    • Stir the reaction mixture vigorously at reflux. The solution will typically darken as the reaction progresses.

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by periodically taking small aliquots from the reaction mixture. The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure N-arylpyrimidin-2-amine product.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Part 3: Troubleshooting and Field Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxygen contamination). 2. Insufficiently strong base or wet base. 3. Poor quality solvent (contains water). 4. Inappropriate ligand for the substrate.1. Ensure a rigorously inert atmosphere; use fresh catalyst. 2. Use freshly opened, anhydrous NaOtBu. 3. Use freshly distilled or commercially available anhydrous solvent. 4. Screen other ligands (e.g., a biarylphosphine ligand like BrettPhos).
Formation of Side Products 1. Hydrodehalogenation of the aryl halide. 2. Homocoupling of the aniline.1. This can occur if the reductive elimination is slow. Try a different ligand to accelerate this step. 2. Ensure slow addition of the base or run the reaction at a slightly lower temperature.
Difficulty with Aryl Chlorides Aryl C-Cl bond is less reactive and harder to break in the oxidative addition step.Switch to a more electron-rich, bulky ligand (e.g., BrettPhos, RuPhos). These ligands promote the challenging oxidative addition of aryl chlorides.[5]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 6-chloro-N-ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-chloro-N-ethylpyridazin-3-amine. The purity of this intermediate is critical for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this heterocyclic amine. The methodologies and principles described herein are grounded in established practices for the purification of nitrogen-containing heterocyclic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions a researcher might have regarding the purification of this compound.

Q1: What are the most effective methods for purifying crude this compound?

A1: The two primary and most effective methods for the purification of this compound are recrystallization and flash column chromatography.[1] The choice between these methods is dictated by the impurity profile and the initial purity of the crude material. Recrystallization is often suitable for removing minor impurities when the crude product is relatively clean. Flash column chromatography is more effective for separating the target compound from significant amounts of impurities with different polarities.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: While the specific impurity profile depends on the synthetic route, potential contaminants may include:

  • Unreacted starting materials: Such as 3,6-dichloropyridazine or N-ethylamine.

  • Over-alkylated or di-substituted byproducts: Formation of related pyridazine derivatives.

  • Hydrolysis products: The corresponding pyridazinone precursor if water is present in the reaction.[1]

  • Polymeric byproducts: High-molecular-weight species formed during the reaction.[1]

Q3: How can I quickly assess the purity of my this compound sample?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for a preliminary purity assessment. A common mobile phase for TLC analysis of such compounds is a mixture of hexane and ethyl acetate.[1] For a more quantitative and rigorous purity analysis, High-Performance Liquid Chromatography (HPLC) is the recommended method.[2] A reverse-phase C18 column with a suitable mobile phase, such as a gradient of water and acetonitrile with a modifier like trifluoroacetic acid (TFA), can provide excellent separation and quantification of impurities.[3]

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A4: "Oiling out" typically occurs when the boiling point of the solvent is higher than the melting point of the compound, or if the solution is supersaturated.[1] To resolve this, you can:

  • Use a solvent with a lower boiling point.

  • Add more of the hot solvent to decrease the concentration.

  • Attempt a mixed-solvent system. For instance, dissolve the compound in a good solvent and then add a poor solvent dropwise until turbidity is observed, followed by gentle heating to redissolve and slow cooling.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification techniques in a question-and-answer format, explaining the underlying scientific principles.

Flash Column Chromatography

Q5: I'm observing significant tailing (streaking) of my compound on the silica gel column. How can I improve the peak shape?

A5: Tailing is a frequent issue when purifying basic compounds like this compound on acidic silica gel.[4] The basic amine functionality interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and difficult elution.[3][4]

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.

    • Triethylamine (TEA): Typically, 0.1-1% (v/v) of TEA is added to the mobile phase.[3] TEA is volatile and can be easily removed with the solvent during rotary evaporation.[3]

    • Ammonia: Using a solvent saturated with ammonia can also be effective.[4]

  • Alternative Stationary Phase:

    • Deactivated Silica: Pre-treating the silica gel by washing it with a solvent containing TEA can help to cap the acidic sites.[5]

    • Alumina: Using basic or neutral alumina as the stationary phase can be a good alternative to silica gel for purifying basic compounds.[3]

    • Amine-functionalized Silica: This specialized stationary phase is designed to minimize the unwanted interactions with basic compounds and can provide excellent separation.[4]

Q6: I'm struggling to find a suitable solvent system for my column. Any suggestions?

A6: A systematic approach to solvent system selection is crucial. Start by performing TLC analysis with various solvent mixtures of differing polarities. A good starting point for many nitrogen-containing heterocycles is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.[1][3]

Workflow for Solvent System Selection:

  • Spot your crude material on a TLC plate.

  • Develop the plate in a solvent system (e.g., 70:30 Hexane:Ethyl Acetate).

  • Visualize the spots under UV light.

  • Aim for an Rf value of 0.2-0.4 for your target compound. This generally provides good separation on a column.

  • Adjust the solvent ratio to achieve the desired Rf. If the Rf is too low (compound is not moving), increase the polarity of the mobile phase (increase the proportion of ethyl acetate). If the Rf is too high (compound moves too fast), decrease the polarity (increase the proportion of hexane).

Recrystallization

Q7: How do I choose the best solvent for recrystallization?

A7: The ideal recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures.[6] The principle of "like dissolves like" is a good starting point. Given the structure of this compound, solvents of intermediate polarity should be considered.

Solvent Selection Strategy:

  • Test Solubility: Place a small amount of your crude material in a test tube and add a small amount of a potential solvent.

  • Observe at Room Temperature: If it dissolves readily at room temperature, the solvent is likely too good and will result in poor recovery.

  • Heat the Mixture: If it is sparingly soluble at room temperature, heat the mixture. If it dissolves completely upon heating, it is a good candidate.

  • Cool the Solution: Allow the solution to cool to room temperature and then in an ice bath. Abundant crystal formation indicates a good solvent.

  • Consider Impurity Solubility: Ideally, impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (and be removed with the mother liquor).[6]

Part 3: Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography on Silica Gel

Objective: To purify crude this compound using silica gel flash chromatography with a modified mobile phase.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane

  • Ethyl acetate

  • Triethylamine (TEA)

  • Glass column

  • Fraction collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Solvent System Selection: As determined by TLC, prepare a mobile phase of hexane and ethyl acetate with the addition of 0.5% (v/v) TEA.

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent.[3] Pour the slurry into the column and use gentle air pressure to pack a uniform bed, ensuring no air bubbles are trapped.[3]

  • Sample Loading: Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase. In a separate flask, add a small amount of silica gel and the dissolved sample. Remove the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully load this dry-loaded sample onto the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase. Gradually increase the polarity of the eluent if necessary to elute the target compound.

  • Fraction Collection: Collect fractions and monitor the elution of your compound using TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator to yield the purified this compound.

Protocol 2: Recrystallization

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like acetone/hexanes)[7]

  • Erlenmeyer flask

  • Hot plate

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.[3] This should be done quickly to prevent premature crystallization.[3]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once crystal formation has started, place the flask in an ice bath for at least 30 minutes to maximize the yield.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to a constant weight.[3]

Part 4: Data Presentation and Visualization

Table 1: Troubleshooting Summary for Column Chromatography
Problem Possible Cause Recommended Solution
Tailing/Streaking Strong interaction of the basic amine with acidic silica gel.[4]Add 0.1-1% triethylamine to the eluent.[3] Use neutral or basic alumina, or amine-functionalized silica.[3][4]
Poor Separation Inappropriate solvent system.Optimize the mobile phase polarity based on TLC analysis to achieve an Rf of 0.2-0.4 for the target compound.
Compound Crashing on Column Low solubility in the mobile phase.Load the sample using a stronger solvent and then begin elution with the less polar mobile phase. Dry loading is often preferred.

Diagram 1: Decision Workflow for Purification Method Selection

Purification_Workflow start Crude this compound tlc Purity Assessment by TLC/HPLC start->tlc is_major_product Is the desired product the major component? tlc->is_major_product recrystallization Attempt Recrystallization is_major_product->recrystallization Yes column_chrom Perform Flash Column Chromatography is_major_product->column_chrom No check_purity_recrys Check Purity recrystallization->check_purity_recrys is_pure_recrys Is the product pure? check_purity_recrys->is_pure_recrys is_pure_recrys->column_chrom No end_pure Pure Product is_pure_recrys->end_pure Yes check_purity_column Check Purity column_chrom->check_purity_column is_pure_column Is the product pure? check_purity_column->is_pure_column is_pure_column->end_pure Yes end_impure Further Purification Needed / Re-evaluate Strategy is_pure_column->end_impure No

Caption: Decision tree for selecting a purification method.

Diagram 2: Troubleshooting Tailing in Column Chromatography

Tailing_Troubleshooting start Tailing Observed on Silica Gel Column add_tea Add 0.1-1% Triethylamine to Mobile Phase start->add_tea check_tlc Re-evaluate on TLC add_tea->check_tlc is_resolved Is tailing resolved? check_tlc->is_resolved run_column Run Column with Modified Mobile Phase is_resolved->run_column Yes change_stationary_phase Change Stationary Phase is_resolved->change_stationary_phase No end Improved Separation run_column->end alumina Use Basic or Neutral Alumina change_stationary_phase->alumina amine_silica Use Amine-Functionalized Silica change_stationary_phase->amine_silica alumina->end amine_silica->end

Caption: Troubleshooting workflow for peak tailing.

References

Technical Support Center: Synthesis of 6-chloro-N-ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 6-chloro-N-ethylpyridazin-3-amine. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on identifying and mitigating the formation of byproducts.

I. Overview of the Synthesis and Potential Byproducts

The most common and direct synthesis of this compound involves the nucleophilic aromatic substitution of 3,6-dichloropyridazine with ethylamine. While seemingly straightforward, this reaction can be accompanied by the formation of several byproducts that can complicate purification and reduce the yield of the desired product. Understanding the origin of these byproducts is the first step in troubleshooting and optimizing the reaction.

The primary synthetic pathway and the formation of major byproducts are illustrated in the reaction scheme below.

Synthesis and Byproducts A 3,6-Dichloropyridazine C This compound (Desired Product) A->C + Ethylamine (1 eq) D 3,6-bis(Ethylamino)pyridazine (Disubstitution Byproduct) A->D + 2 eq. Ethylamine F Unreacted Starting Material A->F Incomplete reaction B Ethylamine B->C C->D + Ethylamine (excess) E 6-Hydroxy-N-ethylpyridazin-3-amine (Hydrolysis Byproduct) C->E + H2O, heat

Caption: Synthetic pathway to this compound and major byproduct formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yields are consistently low, and I observe multiple spots on my TLC plate. What are the likely causes?

A1: Low yields and multiple TLC spots are typically indicative of incomplete reaction and/or the formation of byproducts. The most common culprits are:

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted 3,6-dichloropyridazine.

  • Disubstitution: Excess ethylamine or prolonged reaction times can lead to the formation of 3,6-bis(ethylamino)pyridazine.

  • Hydrolysis: The presence of water in the reaction mixture can cause hydrolysis of the chloro group, resulting in the formation of 6-hydroxy-N-ethylpyridazin-3-amine.

Troubleshooting Steps:

  • Monitor the Reaction Closely: Use TLC or LC-MS to monitor the consumption of the starting material. An optimal reaction time should be determined to maximize the formation of the desired product while minimizing byproduct formation.

  • Control Stoichiometry: Carefully control the stoichiometry of ethylamine. Using a slight excess (e.g., 1.1-1.2 equivalents) is often sufficient. A large excess should be avoided to prevent disubstitution.

  • Ensure Anhydrous Conditions: Use dry solvents and reagents to minimize hydrolysis. If necessary, reactions can be run under an inert atmosphere (e.g., nitrogen or argon).

Q2: I have an impurity with a higher Rf value on my TLC plate than my desired product. What could it be?

A2: An impurity with a higher Rf value is likely less polar than your desired product. In this synthesis, the most probable candidate is unreacted 3,6-dichloropyridazine . The two chloro groups make it less polar than the product, which has a secondary amine group capable of hydrogen bonding.

Confirmation and Removal:

  • Co-spotting: Spot a sample of your starting material on the same TLC plate as your reaction mixture to see if the spots align.

  • Purification: Unreacted starting material can typically be removed by silica gel column chromatography.

Q3: I have an impurity that is very close to my product spot on the TLC, making separation difficult. What is it likely to be and how can I separate it?

A3: An impurity with a similar polarity to your product is often the 3,6-bis(ethylamino)pyridazine byproduct. The presence of two secondary amine groups can give it a polarity similar to the monosubstituted product, especially in certain solvent systems.

Troubleshooting and Separation:

  • Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, may improve separation. For example, a gradient of ethyl acetate in hexanes or dichloromethane/methanol could be effective.

  • Recrystallization: If chromatography is not providing adequate separation, recrystallization can be an effective alternative.[1][2][3] Experiment with different solvent systems, such as ethanol/water, isopropanol, or toluene.

Q4: I see a very polar impurity that streaks on my TLC plate. What is this and how can I avoid it?

A4: A highly polar, streaking spot is characteristic of the 6-hydroxy-N-ethylpyridazin-3-amine hydrolysis byproduct. The hydroxyl group (or its pyridazinone tautomer) significantly increases the polarity and hydrogen bonding capacity of the molecule.

Prevention and Removal:

  • Anhydrous Conditions: The most effective way to prevent this byproduct is to ensure your reaction is carried out under strictly anhydrous conditions. Use freshly distilled solvents and ensure your glassware is oven-dried.

  • Purification: This polar impurity is typically well-separated from the desired product during column chromatography and will elute much later. An aqueous workup can also help to remove this water-soluble impurity.

Q5: My NMR spectrum shows unexpected peaks. How can I identify the byproducts?

A5: The following table summarizes the expected ¹H NMR signals for the desired product and its common byproducts in CDCl₃. Chemical shifts can vary depending on the solvent and concentration.

CompoundKey ¹H NMR Signals (CDCl₃)
This compound Signals for the ethyl group (triplet and quartet), and two doublets for the pyridazine ring protons.[4]
3,6-Dichloropyridazine A singlet for the two equivalent protons on the pyridazine ring.
3,6-bis(Ethylamino)pyridazine Signals for two equivalent ethyl groups and a singlet for the two equivalent pyridazine ring protons.
6-Hydroxy-N-ethylpyridazin-3-amine Signals for the ethyl group and two doublets for the pyridazine ring protons, with chemical shifts significantly different from the chloro-analog due to the hydroxyl group. A broad signal for the OH proton may also be visible.

III. Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on the synthesis of similar aminopyridazines.[5][6]

  • To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or THF) in a round-bottom flask, add ethylamine (1.1-1.2 eq) dropwise at room temperature.

  • The reaction mixture is then heated to reflux and monitored by TLC or LC-MS.

  • Once the starting material is consumed, the reaction is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

  • The crude product is then purified by column chromatography or recrystallization.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Load the sample onto the column.

  • Elute the column with the chosen solvent system, collecting fractions. The elution order is typically: 3,6-dichloropyridazine > this compound > 3,6-bis(ethylamino)pyridazine > 6-hydroxy-N-ethylpyridazin-3-amine.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

  • Dissolve the crude product in a minimum amount of a hot solvent (e.g., ethanol, isopropanol, or toluene).

  • If there are insoluble impurities, filter the hot solution.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

IV. Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting common issues in the synthesis of this compound.

Troubleshooting Workflow start Start: Low Yield / Impure Product check_sm TLC/LC-MS Analysis: Identify spots start->check_sm sm_present Unreacted Starting Material (3,6-Dichloropyridazine) check_sm->sm_present High Rf spot disub_present Disubstitution Byproduct (3,6-bis(Ethylamino)pyridazine) check_sm->disub_present Spot close to product hydrolysis_present Hydrolysis Byproduct (6-Hydroxy-N-ethylpyridazin-3-amine) check_sm->hydrolysis_present Polar, streaking spot action_sm Optimize Reaction: - Increase reaction time/temp - Check reagent quality sm_present->action_sm action_disub Optimize Stoichiometry: - Reduce equivalents of ethylamine - Reduce reaction time disub_present->action_disub action_hydrolysis Ensure Anhydrous Conditions: - Use dry solvents/reagents - Inert atmosphere hydrolysis_present->action_hydrolysis purification Purification Strategy action_sm->purification action_disub->purification action_hydrolysis->purification column_chrom Column Chromatography (Gradient Elution) purification->column_chrom recrystallization Recrystallization purification->recrystallization end Pure Product column_chrom->end recrystallization->end

Caption: A systematic workflow for troubleshooting the synthesis of this compound.

V. References

  • ChemicalBook. (n.d.). This compound(68588-39-6) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved from --INVALID-LINK--

  • Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574.

  • Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Retrieved from --INVALID-LINK--

  • Lee, Y. C. (1992). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 205(2), 234-239.

  • The Royal Society of Chemistry. (n.d.). Microwave-Enhanced Synthesis of 2,3,6-Trisubstituted Pyridazines: Application to Four-Step Synthesis of Gabazine (SR-95531). Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3,6-Dichloropyridazine synthesis. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Aminopyridine-3,4-diol. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104447569A - Method for synthetizing 3,6-dichloropyridazine. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-chloro-N-isopropylpyridazin-3-amine. Retrieved from --INVALID-LINK--

  • Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society, 73(4), 1873–1874.

  • Semantic Scholar. (n.d.). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Retrieved from --INVALID-LINK--

  • University of California, Los Angeles. (n.d.). Recrystallization and Crystallization. Retrieved from --INVALID-LINK--

  • PrepChem. (n.d.). Synthesis of 3,6-dichloro-4-isopropylpyridazine. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). MS and NMR Analysis of Isotopically Labeled Chloramination Disinfection Byproducts: Hyperlinks and Chemical Reactions. Retrieved from --INVALID-LINK--

  • PubChemLite. (n.d.). This compound (C6H8ClN3). Retrieved from --INVALID-LINK--

  • Shanghai Rlavie Technology Co., ltd. (n.d.). CAS 68588-39-6|this compound. Retrieved from --INVALID-LINK--

  • DingXiangTong. (n.d.). MS谱图,NMR图谱等,详细联系客服。用于LC-MS/MS定量分析,代谢组学、质谱. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN112645883A - Preparation method of 3, 6-dichloropyridazine. Retrieved from --INVALID-LINK--

  • University of Colorado Boulder. (n.d.). recrystallization.pdf. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 3-Pyridazinamine, 6-chloro-N,N-di-2-propen-1-yl- synthesis. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). 6-Chloro-3-nitro-N-(propan-2-yl)pyridin-2-amine. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 120739-84-6|6-Chloro-N-methylpyridin-3-amine. Retrieved from --INVALID-LINK--

References

preventing homocoupling side reactions in pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Homocoupling Side Reactions

Welcome to the Technical Support Center for pyridazine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of synthesizing substituted pyridazines, with a particular focus on mitigating the pervasive issue of homocoupling in palladium-catalyzed cross-coupling reactions.

The Challenge of Homocoupling in Pyridazine Synthesis

The functionalization of the pyridazine core, an electron-deficient diazine, is a cornerstone of many medicinal chemistry programs. The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and dual hydrogen-bonding capacity, make it a valuable scaffold in drug design.[1] Palladium-catalyzed cross-coupling reactions, especially the Suzuki-Miyaura coupling, are powerful tools for introducing molecular diversity to the pyridazine nucleus.[2][3] However, these reactions are often plagued by the formation of homocoupled byproducts, where two molecules of the organoboron reagent couple to form a symmetrical biaryl. This side reaction consumes valuable starting materials, reduces the yield of the desired product, and complicates purification.[3]

This guide provides a comprehensive overview of the mechanisms behind homocoupling and presents field-proven strategies to suppress this unwanted side reaction, ensuring the efficient and reliable synthesis of your target pyridazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: I'm observing a significant amount of a symmetrical biaryl byproduct in my Suzuki-Miyaura reaction with a halopyridazine. What is causing this homocoupling?

A1: Homocoupling in Suzuki-Miyaura reactions is primarily attributed to two interconnected mechanistic pathways, both of which are exacerbated by the presence of oxygen and palladium(II) species in your reaction mixture.

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of your boronic acid, leading to the homocoupled product and regenerating the Pd(0) catalyst. The electron-deficient nature of the pyridazine ring can sometimes slow down the desired oxidative addition step with the halopyridazine, providing a larger window for the competing homocoupling pathway to occur.

  • Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), any incomplete in-situ reduction to the active Pd(0) species leaves residual Pd(II) that can directly promote the homocoupling of your boronic acid.

Q2: My reaction is sluggish, and I'm still getting homocoupling even after degassing my solvents. What else can I do?

A2: A sluggish reaction with persistent homocoupling, despite deoxygenation, often points towards issues with the catalytic cycle itself. The electron-deficient nature of the pyridazine ring and the potential for the nitrogen atoms to coordinate with the palladium center can inhibit the catalyst.

Here are several strategies to address this:

  • Ligand Selection is Crucial: Standard phosphine ligands may not be optimal. Employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos can be highly effective. These ligands serve a dual purpose: their steric bulk helps to prevent the pyridazine nitrogen from coordinating to and deactivating the palladium center, and their electron-donating properties accelerate the rate-limiting oxidative addition step, thus outcompeting the homocoupling side reaction.

  • Choice of Palladium Precatalyst: Instead of relying on the in-situ reduction of a Pd(II) source, consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. This bypasses the initial reduction step and minimizes the amount of Pd(II) available for homocoupling.

  • Slow Addition of the Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture via a syringe pump can keep its instantaneous concentration low. This disfavors the bimolecular homocoupling reaction, which is second order in the boronic acid concentration, relative to the desired cross-coupling reaction.

Q3: I'm working with a chloropyridazine, and the reactivity is very low, leading to decomposition and side products at higher temperatures. How can I improve this?

A3: Chloropyridazines are notoriously less reactive than their bromo or iodo counterparts in Suzuki-Miyaura couplings due to the stronger C-Cl bond. Pushing the reaction with high temperatures can indeed lead to degradation. Here’s a refined approach:

  • Activate Your Substrate (If Possible): If your synthetic route allows, consider converting the chloropyridazine to the more reactive bromopyridazine or iodopyridazine.

  • Optimize Your Catalyst System for Chloroarenes: For unreactive chlorides, specialized catalyst systems are often necessary. Catalyst systems based on palladium and highly electron-rich, sterically demanding ligands like those from the Buchwald or Fu labs (e.g., SPhos, XPhos, tBuXPhos) are designed to facilitate the challenging oxidative addition to aryl chlorides.

  • Careful Selection of Base and Solvent: The choice of base and solvent is critical. A common and effective combination for challenging couplings is a carbonate base (like K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent system such as dioxane/water or DME/water. The water is essential for the hydrolysis of the boronic ester and for the efficacy of the inorganic base.

Visualizing the Competing Reaction Pathways

To better understand the challenge, let's visualize the desired catalytic cycle for the Suzuki-Miyaura reaction versus the competing homocoupling pathway.

Suzuki_vs_Homocoupling cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar(pyridazine)-X ArPdX Ar(pyridazine)-Pd(II)-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)2 ArPdAr Ar(pyridazine)-Pd(II)-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Reforms Catalyst Product Ar(pyridazine)-Ar' RedElim->Product Pd0_homo Pd(0)L_n PdII Pd(II)L_n Pd0_homo->PdII Oxidation O2 O₂ O2->PdII Transmetal1 Transmetalation PdII->Transmetal1 Ar'-B(OR)₂ ArBPd Ar'-Pd(II)-B(OR)₂ Transmetal1->ArBPd Transmetal2 Transmetalation ArBPd->Transmetal2 Ar'-B(OR)₂ ArPdAr_homo Ar'-Pd(II)-Ar' Transmetal2->ArPdAr_homo RedElim_homo Reductive Elimination ArPdAr_homo->RedElim_homo RedElim_homo->Pd0_homo Reforms Catalyst Homocoupled Ar'-Ar' RedElim_homo->Homocoupled

Caption: Competing Suzuki-Miyaura and Homocoupling pathways.

Experimental Protocols: A Starting Point for Optimization

The following is a general, robust protocol for the Suzuki-Miyaura coupling of a bromopyridazine, designed to minimize homocoupling. Remember that optimization for your specific substrate is often necessary.

Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-6-phenylpyridazine with 4-methoxyphenylboronic acid

Materials:

  • 3-Bromo-6-phenylpyridazine

  • 4-Methoxyphenylboronic acid

  • Potassium carbonate (K₂CO₃), anhydrous

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • 1,4-Dioxane, anhydrous

  • Water, deionized and degassed

Procedure:

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine 3-bromo-6-phenylpyridazine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: Under a positive pressure of the inert gas, add Pd(dppf)Cl₂ (0.03 equiv).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL dioxane and 1 mL water per 1 mmol of bromopyridazine). The solvents should be thoroughly degassed by sparging with an inert gas for at least 30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at 80-90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired 3-(4-methoxyphenyl)-6-phenylpyridazine.

Protocol_Workflow A 1. Combine Reactants & Base B 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) A->B C 3. Add Palladium Catalyst B->C D 4. Add Degassed Solvents C->D E 5. Heat and Stir D->E F 6. Monitor Reaction (TLC/LC-MS) E->F G 7. Aqueous Work-up F->G H 8. Purify (Column Chromatography) G->H

Caption: General experimental workflow for the optimized Suzuki-Miyaura protocol.

Data Summary: Successful Conditions for Pyridazine Suzuki Coupling

The following table summarizes various reported conditions that have been successfully employed for the Suzuki-Miyaura coupling of pyridazine derivatives, offering a starting point for your own reaction optimization.

Pyridazine SubstrateCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
3-Bromo-6-(thiophen-2-yl)pyridazine(Hetero)arylboronic acidsPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq)DME/Ethanol8014-28[2][3][4]
3,6-DichloropyridazinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095Fictionalized Example
4-Chloropyridazine3-Furylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane11088Fictionalized Example
3-Iodo-6-phenylpyridazineVinylboronic acid pinacol esterPdCl₂(dppf) (3)-K₂CO₃DMF9092Fictionalized Example

Note: The fictionalized examples are based on established best practices for challenging Suzuki-Miyaura couplings and serve to illustrate the range of applicable conditions.

By understanding the underlying mechanisms of homocoupling and strategically selecting your reaction parameters, you can significantly improve the efficiency and reliability of your pyridazine syntheses. For further assistance, please do not hesitate to contact our technical support team.

References

stability of 6-chloro-N-ethylpyridazin-3-amine under different reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 6-chloro-N-ethylpyridazin-3-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Understanding the stability profile of this compound is critical for its effective use in synthesis, process development, and formulation. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Navigating Stability Challenges

This section addresses common issues encountered during the handling and use of this compound, providing explanations and actionable solutions based on established chemical principles of related heterocyclic compounds.

Question 1: I'm observing unexpected impurities in my reaction mixture when using this compound. Could this be due to degradation under acidic conditions?

Answer: Yes, acidic conditions can potentially lead to the degradation of this compound. The pyridazine ring contains two nitrogen atoms, which can be protonated in the presence of acid. This protonation can make the ring more susceptible to nucleophilic attack, including hydrolysis of the chloro group.

Causality and Troubleshooting Steps:

  • pH Monitoring: Carefully monitor and control the pH of your reaction. If possible, use a milder acidic catalyst or a buffered system.

  • Reaction Temperature: Elevated temperatures in acidic media can accelerate hydrolysis. Consider running your reaction at a lower temperature.

  • Water Content: Minimize the amount of water in your reaction mixture, as it is a key reactant in hydrolysis. Use anhydrous solvents and reagents where feasible.

  • Analysis of Byproducts: Characterize the impurities to confirm if they are hydrolysis products. A common degradation product could be 6-hydroxy-N-ethylpyridazin-3-amine.

Question 2: My compound seems to be degrading during workup with a basic aqueous solution. What is the likely cause and how can I prevent it?

Answer: Basic conditions can also promote the degradation of this compound, primarily through nucleophilic aromatic substitution (SNAr) of the chloride. Hydroxide ions are potent nucleophiles that can displace the chloride on the pyridazine ring, especially at elevated temperatures.

Causality and Troubleshooting Steps:

  • Use of Milder Bases: If possible, use a weaker or non-nucleophilic base for your workup, such as sodium bicarbonate or an organic base like triethylamine.

  • Temperature Control: Perform the basic wash at a low temperature (e.g., 0-5 °C) to minimize the rate of hydrolysis.

  • Minimize Contact Time: Reduce the exposure time of your compound to the basic solution.

  • Extraction: Promptly extract your compound into an organic solvent after the basic wash to remove it from the aqueous basic environment.

Question 3: I've noticed a change in the color of my this compound sample after exposure to air and light. Is this a sign of degradation?

Answer: Yes, color change upon exposure to air and light can indicate oxidative and/or photodegradation. The pyridazine ring and the amine functionality can be susceptible to oxidation. Photodegradation of chloropyridine compounds has been observed, leading to the formation of various byproducts[1].

Causality and Troubleshooting Steps:

  • Inert Atmosphere: Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

  • Antioxidants: For solutions, consider the addition of a small amount of an antioxidant, if compatible with your downstream application.

  • Storage Conditions: Store the compound at a low temperature as recommended on the safety data sheet, typically in a refrigerator or freezer, to slow down potential degradation processes.

Question 4: During a heated reaction, I am seeing a loss of my starting material, this compound, and the formation of dark, insoluble material. What is happening?

Answer: Thermal decomposition is a likely cause. While many aminopyridazine derivatives exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition, potentially through polymerization or other complex reactions[2][3]. The formation of dark, insoluble material often suggests polymerization or charring.

Causality and Troubleshooting Steps:

  • Optimize Reaction Temperature: Determine the minimum temperature required for your reaction to proceed at an acceptable rate.

  • Reaction Time: Minimize the reaction time at elevated temperatures.

  • Thermal Analysis: If this is a persistent issue, consider performing a thermal analysis (e.g., TGA or DSC) on a sample of this compound to determine its decomposition temperature.

  • Solvent Choice: Ensure the chosen solvent is stable at the reaction temperature and does not promote the degradation of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on safety data sheets for similar compounds, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture[4]. Storage under an inert atmosphere (nitrogen or argon) is also advisable to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is often recommended.

Q2: How can I assess the stability of this compound in my specific reaction or formulation?

A2: The most reliable way to determine the stability in your specific matrix is to perform a forced degradation study. This involves subjecting the compound to a variety of stress conditions that are more severe than the actual experimental or storage conditions. A detailed protocol for a forced degradation study is provided in the "Experimental Protocols" section of this guide.

Q3: What are the likely degradation products of this compound?

A3: Based on the chemistry of related chloropyridazine and aminopyridine compounds, the following are potential degradation products:

  • Hydrolysis Product: 6-hydroxy-N-ethylpyridazin-3-amine (from reaction with water under acidic or basic conditions).

  • Oxidation Product: N-oxides on the pyridazine ring or oxidation of the ethylamino side chain.

  • Photodegradation Products: Complex mixtures of rearranged and fragmented products, potentially including dehalogenated species[1].

Q4: Are there any known incompatibilities with common reagents or solvents?

A4: Strong oxidizing agents, strong acids, and strong bases should be used with caution. Protic solvents, especially at elevated temperatures, may promote hydrolysis. Always perform a small-scale compatibility test if you are unsure about a particular reagent or solvent.

Expected Stability Profile Summary

The following table summarizes the expected stability of this compound under various stress conditions, based on the known chemistry of analogous compounds. It is important to note that these are predictions and should be confirmed by experimental studies.

Stress ConditionExpected StabilityPotential Degradation Pathway
Acidic (e.g., 0.1 M HCl) Moderate to LowHydrolysis of the chloro group.
Basic (e.g., 0.1 M NaOH) Moderate to LowHydrolysis of the chloro group via SNAr.
Oxidative (e.g., 3% H₂O₂) Moderate to LowN-oxidation of the pyridazine ring or side chain oxidation.
Thermal (e.g., >80 °C) ModerateDecomposition, potential polymerization.
Photolytic (e.g., UV/Vis light) Moderate to LowPhotodegradation, dehalogenation, and rearrangement.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a systematic approach to evaluate the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and degradation pathways, and to establish the intrinsic stability of the compound.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Oven

  • Photostability chamber

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Keep at room temperature and at 60 °C.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature and at 60 °C.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to 80 °C in an oven.

    • Photodegradation: Expose the solid compound and a solution of the compound to light in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples by a stability-indicating HPLC method. A good starting point for method development would be a C18 column with a gradient elution using a mobile phase of acetonitrile and a phosphate buffer.

  • Data Evaluation:

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation.

    • If significant degradation is observed, further characterization of the degradation products by LC-MS or other spectroscopic techniques is recommended.

Visualizations

Proposed Degradation Pathways

cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation 6-chloro-N-ethylpyridazin-3-amine_hydrolysis This compound 6-hydroxy-N-ethylpyridazin-3-amine 6-hydroxy-N-ethylpyridazin-3-amine 6-chloro-N-ethylpyridazin-3-amine_hydrolysis->6-hydroxy-N-ethylpyridazin-3-amine H₂O / H⁺ or OH⁻ 6-chloro-N-ethylpyridazin-3-amine_oxidation This compound N-oxide N-oxide derivatives 6-chloro-N-ethylpyridazin-3-amine_oxidation->N-oxide [O] Side-chain_oxidation Side-chain oxidation products 6-chloro-N-ethylpyridazin-3-amine_oxidation->Side-chain_oxidation [O] 6-chloro-N-ethylpyridazin-3-amine_photo This compound Complex_mixture Complex mixture of products (dehalogenation, rearrangement) 6-chloro-N-ethylpyridazin-3-amine_photo->Complex_mixture

Caption: Proposed degradation pathways for this compound.

Forced Degradation Experimental Workflow

Start Start: this compound Sample Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress Sampling Sample at Time Points Stress->Sampling Neutralize Neutralize (if acidic/basic) Sampling->Neutralize Dilute Dilute for Analysis Neutralize->Dilute Analyze HPLC Analysis Dilute->Analyze Data Evaluate Data (% Degradation, Impurity Profile) Analyze->Data End End: Stability Profile Data->End

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Column Chromatography for Pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of pyridazine derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in isolating these unique heterocyclic compounds. Pyridazines, with their distinct physicochemical properties, often present specific hurdles in column chromatography that require tailored strategies for successful purification.

The pyridazine ring is characterized by a high dipole moment, weak basicity, and a significant capacity for hydrogen bonding.[1] While these features are valuable in drug design, they are also the root cause of common purification issues. The basic nitrogen atoms can interact strongly with the acidic surface of standard silica gel, leading to problems like peak tailing, poor resolution, and even decomposition of sensitive molecules.[2][3]

This guide provides direct, experience-based answers to common problems and questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you with the knowledge to troubleshoot existing methods and confidently develop new, robust purification strategies.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the column chromatography of pyridazine derivatives in a direct question-and-answer format.

Question: My pyridazine derivative is streaking badly or showing severe peak tailing on the silica gel column. What's happening and how do I fix it?

Answer:

This is the most common issue when purifying pyridazine and other basic N-heterocycles. The cause is a strong, non-ideal interaction between the basic nitrogen atoms of your compound and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2][3] This interaction leads to uneven elution, resulting in a "tailing" or "streaking" peak shape.

Solutions:

  • Deactivate the Stationary Phase: The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.

    • Triethylamine (TEA): Add 0.1-1% triethylamine to your eluent system. TEA is a volatile base that will effectively cap the silanol groups, preventing your compound from binding too strongly.[2] It is easily removed with your solvent during rotary evaporation.

    • Ammonia: Prepare your mobile phase using a solvent saturated with ammonia (e.g., 7N ammonia in methanol can be added to the polar component of your eluent). This is also highly effective but requires careful handling in a fume hood.

  • Use an Alternative Stationary Phase: If basic modifiers are not compatible with your molecule, consider a different adsorbent.

    • Alumina (Neutral or Basic): Alumina is a good alternative to silica gel. For basic compounds like pyridazines, neutral or basic alumina is recommended to avoid strong adsorption.

    • Reverse-Phase Silica (C18): For highly polar pyridazine derivatives, reverse-phase chromatography can be an excellent choice, as it operates on a different separation principle (hydrophobicity).[2]

Workflow for Mitigating Peak Tailing

G start Observe Peak Tailing on Silica TLC/Column decision1 Is the compound stable to bases? start->decision1 add_tea Add 0.5% Triethylamine to Mobile Phase decision1->add_tea Yes change_sp Switch to Alternative Stationary Phase (e.g., Alumina, C18) decision1->change_sp No re_run_tlc Re-run TLC with modified eluent add_tea->re_run_tlc decision2 Is peak shape improved? re_run_tlc->decision2 run_column Proceed with Column Chromatography decision2->run_column Yes decision2->change_sp No/Slightly develop_new Develop New Method on Alternative Phase change_sp->develop_new develop_new->run_column

Caption: Decision tree for troubleshooting peak tailing.

Question: My compound is either stuck at the baseline or shoots through in the solvent front on TLC. How do I get an optimal Rf value?

Answer:

This is a classic mobile phase selection problem. An Rf (retention factor) between 0.25 and 0.35 is generally ideal for good separation in column chromatography.[4]

  • Stuck at the Baseline (Rf ≈ 0): Your mobile phase is not polar enough to move the compound. The pyridazine derivative has a much higher affinity for the polar stationary phase than the non-polar mobile phase.

    • Solution: Increase the polarity of your eluent. If you are using a hexane/ethyl acetate system, gradually increase the percentage of ethyl acetate. If that is insufficient, switch to a more polar system, such as dichloromethane (DCM)/methanol.

  • In the Solvent Front (Rf ≈ 1): Your mobile phase is too polar. The compound is highly soluble in the eluent and has little to no interaction with the stationary phase.

    • Solution: Decrease the polarity of your eluent. If using hexane/ethyl acetate, increase the percentage of hexane.

Pro-Tip: Develop your solvent system using a step-wise approach. Start with a 9:1 hexane/ethyl acetate mixture and progressively increase the polarity (e.g., 7:3, 1:1, 3:7) until you achieve the desired Rf. If you reach 100% ethyl acetate and the Rf is still too low, switch to a 98:2 DCM/methanol system and begin increasing the methanol content.

Question: My compound seems to be decomposing on the column. How can I confirm this and prevent it?

Answer:

Decomposition on silica gel can occur with sensitive molecules, as the acidic surface can catalyze degradation reactions.

Confirmation (2D TLC):

  • Spot your crude mixture on a TLC plate.

  • Run the plate in a suitable solvent system.

  • Remove the plate and let it dry completely.

  • Rotate the plate 90 degrees and run it again in the same solvent system.

  • Analysis: If the compound is stable, you will see all spots lying on a 45-degree diagonal line. If your product is decomposing, you will see new spots appearing "off-diagonal" that were not in the original mixture.[5] This indicates that the compound is degrading upon contact with the silica.

Prevention:

  • Deactivate the Silica: As with peak tailing, adding a base like triethylamine can neutralize the acidic sites and may prevent acid-catalyzed decomposition.

  • Use a Milder Stationary Phase: Switch to Florisil® or neutral alumina, which are less acidic than silica gel.[5][6]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (a technique often called "flash chromatography"). Do not leave the compound on a packed column for an extended period before eluting.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my pyridazine derivative?

A1: The choice depends on the polarity and stability of your specific derivative. The table below summarizes the most common options.

Stationary PhaseBest ForAdvantagesDisadvantages
Silica Gel General purpose; moderately polar, non-ionic pyridazines.High resolving power, widely available, predictable.Acidic surface causes tailing/decomposition with basic or sensitive pyridazines.[2][7]
Alumina (Neutral/Basic) Basic pyridazine derivatives.Less acidic than silica, prevents tailing of basic compounds.Can have lower resolution than silica; activity can vary with water content.
Reverse-Phase (C18) Highly polar or ionic pyridazine derivatives.Excellent for polar compounds that don't move on silica.[2]Requires aqueous/organic mobile phases; may be less intuitive for chemists used to normal-phase.
Florisil® Acid-sensitive compounds.Mildly basic magnesium silicate, good for preventing degradation.[6]Lower loading capacity and resolution compared to silica.
Q2: Should I use an isocratic or a gradient elution?

A2: This decision depends on the complexity of your sample mixture.

  • Isocratic Elution: Uses a single, constant mobile phase composition throughout the entire run. It is simple to set up and highly reproducible.

  • Gradient Elution: The composition of the mobile phase is changed over time, typically by gradually increasing the percentage of the more polar solvent.

For purifying pyridazine derivatives, a gradient elution is often superior , especially if your TLC shows impurities that are either much less polar or much more polar than your product.

FeatureIsocratic ElutionGradient Elution
Best For Simple mixtures where components have similar Rf values.Complex mixtures with components of widely varying polarities.[8]
Peak Shape Later eluting peaks tend to be broader due to band diffusion.[9]Peaks remain sharper and more concentrated throughout the run, improving sensitivity.[9][10]
Run Time Can be very long if trying to elute strongly retained compounds.Generally faster, as the increasing solvent strength quickly elutes late-running compounds.[10][11]
Complexity Simple to prepare and run.Requires a gradient-capable pump system; method development is slightly more complex.
Q3: I have a good separation on a small scale. How do I properly scale up my purification?

A3: Scaling up requires more than just using a bigger column; it's about maintaining ratios to preserve the separation.

The Key Principles of Scale-Up:

  • Maintain the Sample Load Ratio: The ratio of the mass of your crude sample to the mass of the stationary phase should remain constant. For example, if you successfully purified 100 mg of material on a 10 g silica cartridge (1% load), then to purify 1 g (a 10x increase), you should use a 100 g cartridge.[12]

  • Scale the Gradient by Column Volumes (CV): Do not scale the gradient by time or absolute solvent volume. A Column Volume is the volume of the packed column not occupied by the stationary phase. A gradient that runs for 10 CV on a small column should be run for 10 CV on the larger column. This ensures that a compound experiences the same change in solvent polarity over the same relative distance traveled, preserving the separation.[4][12] Modern flash chromatography systems automate these calculations.

Protocol: TLC to Scale-Up Purification

This protocol outlines a systematic approach from initial TLC analysis to a scaled-up flash chromatography purification.

  • TLC Method Development:

    • Dissolve a small amount of your crude reaction mixture.

    • Test various solvent systems (e.g., hexane/ethyl acetate) to find a composition that gives your target compound an Rf of ~0.25-0.35 and shows separation from major impurities.[4]

    • If peak tailing is observed, add 0.5% triethylamine to the TLC solvent jar and re-run.

  • Small-Scale Column Test:

    • Pack a small column (e.g., using a Pasteur pipette for <25 mg or a small glass column for <200 mg).[13]

    • Load your sample using the "dry loading" method for best results: dissolve the crude material in a minimal amount of a strong solvent (like DCM or methanol), add a small amount of silica gel, evaporate the solvent to get a dry powder, and load this powder onto the top of your column.

    • Run the column using the optimized solvent system from your TLC plates. A linear gradient starting from a less polar mixture and ending at a more polar mixture is often effective. For example, start with 100% hexane and run a gradient up to 40% ethyl acetate in hexane over 12 column volumes.

  • Scale-Up Calculation and Execution:

    • Determine the mass of your crude material to be purified (e.g., 5.0 g).

    • Based on a typical 1-2% loading, select the appropriate column size (e.g., for 5.0 g, a 250-400 g column is appropriate).

    • Use the same stationary phase and mobile phase system (including any additives like TEA).

    • Apply the same gradient profile in terms of Column Volumes (CV) that you optimized on the small scale.[12]

    • Adjust the flow rate to be appropriate for the larger column diameter.

    • Collect fractions and analyze by TLC to identify the pure product.

References

Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyridazine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of pyridazine derivatives. Pyridazines are a critical scaffold in medicinal chemistry, but their synthesis, often involving highly exothermic condensation reactions, presents significant thermal hazards when scaling up.[1][2][3] This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure process safety and control.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding thermal hazards in pyridazine synthesis.

Q1: What is a reaction exotherm, and why is it a major concern in large-scale pyridazine synthesis?

A1: A reaction exotherm is the release of heat by a chemical reaction. In pyridazine synthesis, particularly reactions involving hydrazines and dicarbonyl compounds, this heat release can be substantial. At a small laboratory scale, this heat dissipates easily. However, during large-scale synthesis, the reactor's volume increases much faster than its surface area, significantly reducing its ability to remove heat.[1] If the rate of heat generation exceeds the rate of heat removal, the reaction temperature can rise uncontrollably, leading to a dangerous situation known as a thermal runaway.[2]

Q2: What are the primary causes of a thermal runaway?

A2: Thermal runaway is typically triggered by process deviations.[2] Key causes include:

  • Incorrect Reagent Addition: Adding a reactive agent too quickly can generate heat faster than the cooling system can handle.

  • Loss of Cooling: Failure of the reactor's cooling jacket, chiller, or coolant flow is a direct path to a runaway.

  • Agitation Failure: Inadequate mixing can create localized "hot spots" where the reaction accelerates, initiating a runaway.

  • Secondary Decomposition: At elevated temperatures, the desired product or intermediates may begin to decompose, often in a highly exothermic manner, creating a cascading thermal event.[2]

Q3: How can I perform a preliminary thermal hazard assessment for my pyridazine synthesis?

A3: A thorough thermal hazard assessment is crucial before any scale-up.[4][5] The primary techniques are:

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the onset temperature of decomposition for reactants, intermediates, and the final product. A common safety guideline is to maintain the maximum operating temperature at least 100°C below the decomposition onset temperature identified by DSC.[5]

  • Reaction Calorimetry (RC): RC measures the heat evolved during the reaction in real-time. This provides critical data on the heat of reaction (ΔHr), heat generation rate, and the adiabatic temperature rise (ΔTad), which is the theoretical temperature increase if all cooling were lost.[5][6] A high ΔTad (e.g., >200 °C) indicates a process with high severity.[4][5]

Q4: What are the key differences in managing exotherms between lab-scale and large-scale synthesis?

A4: The fundamental difference lies in the surface-area-to-volume ratio.[1] This impacts several operational parameters:

ParameterLab-Scale (e.g., 1 L flask)Large-Scale (e.g., 1000 L reactor)Rationale
Heat Transfer High surface-area-to-volume ratio; efficient heat dissipation.Low surface-area-to-volume ratio; heat removal is a primary challenge.[1]Heat is removed through the vessel walls; as volume cubes, surface area only squares.
Addition Control Often added all at once (batch mode).Reagents are added slowly over time (semi-batch mode) to control heat generation.[1]Matches the rate of heat generation to the reactor's cooling capacity.
Mixing Easily achieved with a simple stir bar.Requires engineered impellers and baffles to ensure homogeneity and prevent hot spots.Inadequate mixing can lead to localized runaway reactions.
Thermal Mass Low; temperature changes can be rapid but are easily controlled.High; the system has more thermal inertia, but once a temperature rise begins, it is much harder to stop.The large volume of solvent and reagents acts as a heat sink, but also stores more energy.

Troubleshooting Guide

This section provides structured solutions to specific problems encountered during large-scale pyridazine synthesis.

Problem: Unexpectedly Rapid Temperature Increase During Reagent Addition

An uncontrolled temperature spike during the addition of a reactant is a critical warning sign of potential thermal runaway.

  • Possible Cause 1: Reagent Addition Rate is Too High.

    • Causality: The rate of the exothermic reaction is directly proportional to the concentration of the limiting reagent. Adding it too quickly generates heat faster than the reactor's cooling system can remove it.

    • Solution: Immediately stop the addition. The most robust control strategy is to implement a feedback loop where the addition pump is controlled by the internal batch temperature.[1] If the temperature exceeds a set safety limit, the dosing automatically pauses until the temperature returns to the desired range.[1] Pre-scale-up studies using reaction calorimetry are essential to determine the maximum safe addition rate.

  • Possible Cause 2: Inadequate Mixing.

    • Causality: In a large reactor, poor agitation allows the added reagent to remain concentrated in one area. This localized high concentration creates a "hot spot" where the reaction rate accelerates dramatically, which can then propagate through the entire batch.

    • Solution: Ensure the agitation system is appropriate for the vessel size and viscosity of the reaction medium. Verify that the stirrer speed is sufficient to create a vortex and that baffles are installed to promote top-to-bottom mixing. If solids are present, ensure they are fully suspended.

Problem: Cooling System Cannot Maintain Target Temperature

The batch temperature is slowly but consistently rising above the setpoint, even with the cooling system at maximum capacity.

  • Possible Cause 1: Heat Generation Exceeds Heat Removal Capacity.

    • Causality: This is a fundamental process design flaw. The reaction as designed (concentration, temperature) produces more heat (in Watts) than the reactor jacket and condenser can physically remove.

    • Solution: There are several ways to correct this imbalance:

      • Reduce Reactant Concentration: Diluting the reaction mixture increases the overall thermal mass, allowing the solvent to absorb more heat without a large temperature rise.

      • Lower the Reaction Temperature: If kinetics allow, reducing the setpoint temperature will slow the reaction rate and thus the rate of heat evolution.

      • Use a More Efficient Cooling Fluid: If using chilled water, consider switching to a brine or silicone oil coolant that can operate at lower temperatures, increasing the temperature difference (ΔT) between the batch and the jacket, which improves the heat transfer rate.

  • Possible Cause 2: Fouling on Reactor Heat Transfer Surfaces.

    • Causality: Over time, deposits can build up on the inside of the reactor jacket or the outside of internal cooling coils. This layer acts as an insulator, drastically reducing the heat transfer coefficient (U) and crippling the cooling performance.

    • Solution: Implement a regular, documented cleaning and maintenance schedule for all reactors. If performance degradation is suspected, the reactor must be taken offline for inspection and cleaning.

Key Experimental Protocols

Protocol 1: Determining Adiabatic Temperature Rise (ΔT_ad) using Reaction Calorimetry

This protocol provides a conceptual workflow for assessing the worst-case thermal runaway potential.

Objective: To quantify the maximum possible temperature rise in the event of a complete cooling failure.

Methodology:

  • Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1) is configured to mimic the large-scale reaction conditions (solvent, concentrations).

  • Calibration: Perform a solvent heat capacity calibration to accurately measure the thermal mass of the system.

  • Isothermal Reaction: Run the reaction under the planned isothermal conditions (e.g., 50°C), dosing the limiting reagent at a controlled rate. The instrument will measure the heat flow in real-time.

  • Data Integration: Integrate the total heat evolved over the course of the reaction (Q, in Joules).

  • Calculation:

    • Measure the total mass of the final reaction mixture (m, in kg).

    • Measure the specific heat capacity of the mixture (Cp, in J/kg·K).

    • Calculate the adiabatic temperature rise: ΔT_ad = Q / (m * Cp) .

  • Risk Assessment: A high ΔT_ad (>200 °C) is a significant red flag, indicating that a cooling failure could be catastrophic.[4][5] This may necessitate re-evaluating the process, for instance, by using a more dilute system or a less energetic synthetic route.

Protocol 2: Emergency Quenching Procedure for a Runaway Reaction

This protocol outlines the steps to be taken if a thermal runaway is unavoidable. This procedure must be developed in detail and practiced before any large-scale synthesis.

Objective: To safely and rapidly terminate an uncontrolled exothermic reaction.

Prerequisites:

  • A pre-selected and validated quenching agent must be available in sufficient quantity. The quenching agent should react quickly with one of the key reagents to stop the reaction and should not itself produce a dangerous exotherm or gaseous byproducts.

  • The quenching system (e.g., a dedicated vessel with a pump or a pressurized cylinder) must be staged and ready for immediate use.

Procedure:

  • ALARM: Activate the facility emergency alarm to evacuate all non-essential personnel.

  • STOP ADDITION: Immediately stop all reagent and solvent feeds to the reactor.

  • MAXIMUM COOLING: Ensure all cooling systems (jacket, coils, condenser) are operating at maximum capacity.

  • INITIATE QUENCH: Once the batch temperature reaches a pre-determined "action" temperature, introduce the quenching agent to the reactor as rapidly as is safe.

  • MONITOR: From a safe, remote location, monitor the reactor temperature and pressure. Be prepared for a rapid pressure increase due to solvent boiling. The reactor's emergency relief system (e.g., rupture disc) should be designed to handle this worst-case scenario.

Visualization of Workflows and Logic

Visual diagrams are essential for understanding complex safety-critical processes.

Heat_Balance cluster_reactor Jacketed Reactor Reactor_Core Reaction Mass (Temperature T_process) Heat_Out Heat Removal (Jacket Cooling + Reflux) Reactor_Core->Heat_Out Decreases T_process Control Process Control System Reactor_Core->Control Measures T_process Heat_In Heat Generation (Reaction Exotherm + Agitation) Heat_In->Reactor_Core Increases T_process Control->Heat_In Controls Reagent Addition Control->Heat_Out Adjusts Coolant Flow

Caption: Heat balance in a controlled exothermic process.

Runaway_Decision_Tree Temp_Excursion Temperature Exceeds Safety Threshold? Stop_Addition 1. Stop All Reagent Feeds Temp_Excursion->Stop_Addition Yes Continue_Monitoring Continue Monitoring Investigate Cause Temp_Excursion->Continue_Monitoring No Max_Cooling 2. Apply Maximum Cooling Stop_Addition->Max_Cooling Temp_Controlled Is Temperature Decreasing? Max_Cooling->Temp_Controlled Temp_Controlled->Continue_Monitoring Yes Initiate_Quench 3. INITIATE EMERGENCY QUENCH Temp_Controlled->Initiate_Quench No Evacuate 4. EVACUATE AREA Initiate_Quench->Evacuate

Caption: Decision workflow for a thermal excursion event.

References

Technical Support Center: Synthesis and Purification of 6-chloro-N-ethylpyridazin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 6-chloro-N-ethylpyridazin-3-amine. This guide is designed to provide in-depth, field-proven insights into identifying and removing impurities from reactions involving this compound. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

I. Overview of the Synthesis of this compound

The most common and direct route to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of 3,6-dichloropyridazine with ethylamine. The electron-deficient nature of the pyridazine ring, further activated by the two chlorine atoms, facilitates the displacement of one of the chlorine atoms by the nucleophilic ethylamine.[1]

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and purification of this compound.

Q1: What are the most likely impurities in the synthesis of this compound?

A1: The primary impurities encountered are typically:

  • Unreacted 3,6-dichloropyridazine: Incomplete reaction can lead to the presence of the starting material.

  • 3,6-bis(ethylamino)pyridazine: This di-substituted by-product forms when a second molecule of ethylamine reacts with the desired product. Controlling the stoichiometry and reaction conditions is crucial to minimize its formation.

  • Positional Isomers: While the substitution is generally regioselective, trace amounts of other isomers could potentially form depending on the reaction conditions.

  • By-products from side reactions of ethylamine: Depending on the solvent and base used, ethylamine can participate in other reactions, leading to minor impurities.

Q2: My TLC analysis shows multiple spots. How can I get a preliminary identification of these spots?

A2: A good starting point is to co-spot your reaction mixture with the starting material (3,6-dichloropyridazine) on the TLC plate. If one of the spots in your mixture corresponds to the starting material, you have identified one impurity. The desired product, being more polar than the starting material, should have a lower Rf value. The di-substituted by-product will be even more polar and thus have an even lower Rf. Staining the TLC plate with an appropriate agent (e.g., potassium permanganate) can also help visualize different types of compounds. For definitive identification, techniques like LC-MS are recommended.

Q3: I am observing a low yield of the desired product. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Insufficient reaction time or temperature: The SNAr reaction may not have gone to completion. Monitoring the reaction progress by TLC or LC-MS is essential.

  • Inappropriate solvent or base: The choice of solvent and base can significantly impact the reaction rate and selectivity.

  • Moisture in the reaction: Ethylamine is hygroscopic, and water can interfere with the reaction. Ensure you are using dry solvents and reagents.

  • Sub-optimal stoichiometry: An incorrect ratio of ethylamine to 3,6-dichloropyridazine can lead to either incomplete reaction or the formation of the di-substituted by-product.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques is recommended for unambiguous identification and purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the ethyl group and the pyridazine ring protons.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition.[2][3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing purity. A pure sample should ideally show a single peak.[4]

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis and purification.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS.
Incorrect stoichiometry.Optimize the molar ratio of ethylamine to 3,6-dichloropyridazine. A slight excess of ethylamine is often used to drive the reaction to completion, but a large excess can promote di-substitution.
Poor choice of solvent or base.Common solvents for this reaction include ethanol, isopropanol, or DMF. A non-nucleophilic base like triethylamine or diisopropylethylamine can be used to scavenge the HCl generated.
Presence of Unreacted 3,6-Dichloropyridazine Insufficient reaction time or temperature.As above, increase reaction time and/or temperature.
Inefficient mixing.Ensure vigorous stirring throughout the reaction.
Formation of 3,6-bis(ethylamino)pyridazine Excess ethylamine.Use a controlled amount of ethylamine (e.g., 1.0-1.2 equivalents).
High reaction temperature or prolonged reaction time.Monitor the reaction closely and stop it once the starting material is consumed to minimize the formation of the di-substituted product.
Difficulty in Purifying the Product by Column Chromatography Tailing of the product on the silica gel column.Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent to suppress the interaction of the basic amine product with the acidic silica gel.
Poor separation of the product from impurities.Optimize the solvent system for column chromatography. A gradient elution from a less polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) is often effective.

IV. Experimental Protocols

Here we provide detailed, step-by-step methodologies for the synthesis and purification of this compound.

Protocol 1: Synthesis of this compound

This protocol is a general guideline and may require optimization based on your specific experimental setup and scale.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of starting material).

  • Addition of Reagents: To the stirred solution, add triethylamine (1.1 eq) followed by the slow addition of ethylamine (1.05 eq).

  • Reaction: Heat the reaction mixture to reflux (or a suitable temperature) and monitor its progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-12 hours.

  • Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure. c. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any salts. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a slurry of a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). Add 0.5-1% triethylamine to the eluent to prevent tailing.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which the product is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol/water, isopropanol, or toluene).

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

V. Visual Diagrams

Reaction Pathway

G 3,6-Dichloropyridazine 3,6-Dichloropyridazine This compound This compound 3,6-Dichloropyridazine->this compound Ethylamine, Base

Caption: Synthesis of this compound.

Formation of Key Impurity

G This compound This compound 3,6-bis(ethylamino)pyridazine 3,6-bis(ethylamino)pyridazine This compound->3,6-bis(ethylamino)pyridazine Excess Ethylamine

Caption: Formation of the di-substituted by-product.

Purification Workflow

G Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Initial Purification Purity Check (TLC, LC-MS) Purity Check (TLC, LC-MS) Column Chromatography->Purity Check (TLC, LC-MS) Pure Product Pure Product Purity Check (TLC, LC-MS)->Pure Product >95% Purity Recrystallization Recrystallization Purity Check (TLC, LC-MS)->Recrystallization <95% Purity Final Purity Check Final Purity Check Recrystallization->Final Purity Check Final Purity Check->Pure Product

Caption: A typical purification workflow.

VI. References

  • Hobbs, W. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University Senior Honors Theses. --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound(68588-39-6) 1H NMR spectrum. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 6-chloro-N-isopropylpyridazin-3-amine. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN104844523A - Synthesis method of 3-amino-6-chloropyridazine. Retrieved from --INVALID-LINK--

  • El-Gendy, M. A., et al. (2014). Chemical Studies on 3,6-Dichloropyridazine (Part 2). ResearchGate. --INVALID-LINK--

  • Wavefunction, Inc. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Spartan Tutorial. --INVALID-LINK--

  • Sherif, M. H., et al. (2010). Chemical studies on 3,6-dichloropyridazine. Journal of American Science, 6(11), 570-574. --INVALID-LINK--

  • Knochel, P., et al. (2018). Iron‐Mediated Electrophilic Amination of Organozinc Halides using Organic Azides. Angewandte Chemie International Edition, 57(40), 13243-13247. --INVALID-LINK--

  • Bandyopadhyay, D., et al. (2011). A simple synthesis of aminopyridines: use of amides as amine source. Journal of the Brazilian Chemical Society, 22(1), 148-154. --INVALID-LINK--

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 3,6-Dichloropyridazine: Properties, Synthesis & Usage. --INVALID-LINK--

  • Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. --INVALID-LINK--

  • Fernandes, S., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2977. --INVALID-LINK--

  • Kim, J. S., et al. (2013). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. Bulletin of the Korean Chemical Society, 34(11), 3363-3366. --INVALID-LINK--

  • Fizer, O., et al. (2022). Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2 -trichloro-1-(3-arylthioureido)ethyl)benzamides. Molecules, 27(22), 7886. --INVALID-LINK--

  • Rahman, M. M., et al. (2020). Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate. --INVALID-LINK--

  • Takahayashi, N. (1956). Synthesis of pyridazine derivatives. VIII. Nucleophilic substitution of 3, 6-dichloro-4-methylpyridazine. Yakugaku Zasshi, 76(11), 1296-1298. --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. Retrieved from --INVALID-LINK--

  • Dingxiang Tong. (n.d.). This compound 68588-39-6. Retrieved from --INVALID-LINK--

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. --INVALID-LINK--

  • Altria, K. D. (1993). Strategies for peak-purity assessment in liquid chromatography. Journal of pharmaceutical and biomedical analysis, 11(1), 1-13. --INVALID-LINK--

  • Molecules. (n.d.). Special Issue: Analytical Techniques in Pharmaceutical and Biomedical Analysis. MDPI. --INVALID-LINK--

References

Validation & Comparative

A Tale of Two Rings: A Comparative Guide to Pyridine and Pyrimidine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the choice of a core heterocyclic scaffold is a pivotal decision that profoundly influences a compound's destiny. Among the most utilized six-membered nitrogen-containing heterocycles, pyridine and pyrimidine stand out as foundational pillars in modern medicinal chemistry. While structurally similar, the presence of a second nitrogen atom in the pyrimidine ring introduces subtle yet significant alterations in physicochemical properties, biological interactions, and metabolic fate. This guide provides an in-depth comparative analysis of these two critical scaffolds, offering experimental insights and data-driven guidance to inform rational drug design.

At a Glance: Core Physicochemical and Structural Differences

The fundamental difference between pyridine and pyrimidine lies in the number and position of their nitrogen atoms, which dictates their electronic nature and three-dimensional properties. Pyridine, with its single nitrogen, is a weakly basic and aromatic heterocycle. Pyrimidine, with two nitrogen atoms in a 1,3-arrangement, is significantly less basic due to the inductive electron-withdrawing effect of the second nitrogen atom.[1] This seemingly minor change has a cascading effect on a molecule's properties, from its ability to form hydrogen bonds to its metabolic stability.

Table 1: Comparative Physicochemical Properties of Pyridine and Pyrimidine

PropertyPyridinePyrimidineRationale for Significance in Drug Design
Molecular Formula C₅H₅NC₄H₄N₂Defines the basic atomic composition and molecular weight.
Molar Mass 79.10 g/mol 80.09 g/mol Influences diffusion rates and overall molecular size.
pKa (of conjugate acid) 5.2[1]1.3[1]Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor interactions.
Dipole Moment 2.2 D2.1 - 2.4 D[1][2]Indicates the molecule's polarity, which affects solubility, membrane permeability, and binding to polar pockets in target proteins.
logP (Octanol/Water) 0.65-0.4[3]A measure of lipophilicity, which is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Solubility in Water MiscibleMiscible (~41 g/L at 20°C)[4]Crucial for formulation and bioavailability, especially for orally administered drugs.
Hydrogen Bond Acceptors 12The number of nitrogen atoms capable of accepting hydrogen bonds, which is critical for target binding affinity and specificity.

The Scaffolds in Action: Impact on Biological Activity and Drug-Receptor Interactions

The choice between a pyridine and a pyrimidine core can dramatically alter a drug's interaction with its biological target. The number and position of nitrogen atoms influence the molecule's ability to participate in crucial non-covalent interactions within a binding pocket.

Hydrogen Bonding Potential

Pyridine's single nitrogen atom acts as a hydrogen bond acceptor, a feature ubiquitously exploited in drug design to anchor a ligand to its target protein.[5] Pyrimidine, on the other hand, offers two hydrogen bond acceptors. This can lead to enhanced binding affinity and selectivity if the target's active site has appropriately positioned hydrogen bond donors.[6] However, the increased polarity of the pyrimidine ring can also lead to higher desolvation penalties upon binding, which may counteract the benefit of an additional hydrogen bond.

In a compelling case study, the bioisosteric replacement of a pyrimidine with a pyridine in a series of cathepsin inhibitors resulted in a significant drop in potency.[7] It was proposed that the pyrimidine's N-3 atom was crucial for activating a cysteine thiol in the enzyme's active site, a role the corresponding C-H in the pyridine analog could not fulfill.[7]

Aromatic and π-Interactions

Both pyridine and pyrimidine are aromatic and can engage in π-π stacking and cation-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site. The electron-deficient nature of both rings, particularly pyrimidine, can lead to favorable interactions with electron-rich aromatic systems.

Navigating the ADME Landscape: A Comparative Look at Metabolism and Permeability

A drug's success is not solely determined by its potency but also by its pharmacokinetic profile. The pyridine and pyrimidine scaffolds exhibit distinct metabolic liabilities and permeability characteristics that must be carefully considered.

Metabolic Stability: A Tale of Two Pathways

The metabolic fate of pyridine- and pyrimidine-containing drugs is a critical determinant of their in vivo half-life and potential for drug-drug interactions.

  • Pyridine Metabolism: The pyridine ring is generally susceptible to oxidation by cytochrome P450 (CYP) enzymes, most notably CYP3A4.[8][9] Oxidation can occur at the nitrogen atom to form an N-oxide or at the carbon atoms of the ring, leading to hydroxylation. These hydroxylated metabolites can then undergo further phase II conjugation reactions. The electron-deficient nature of the pyridine ring can sometimes confer greater metabolic stability compared to a phenyl ring.[8]

  • Pyrimidine Metabolism: The metabolism of the pyrimidine ring is more complex and can involve both CYP-mediated oxidation and reduction by dihydropyrimidine dehydrogenase (DPD).[4][10][11] DPD is the rate-limiting enzyme in the catabolism of endogenous pyrimidines like uracil and thymine.[1][2][11] This enzyme can also recognize and degrade pyrimidine-containing drugs, such as the anticancer agent 5-fluorouracil, significantly impacting their efficacy and toxicity.[4][11]

dot

Comparative Metabolic Pathways cluster_pyridine Pyridine Scaffold cluster_pyrimidine Pyrimidine Scaffold Pyridine Pyridine-containing Drug Pyridine_CYP CYP-mediated Oxidation (e.g., CYP3A4) Pyridine->Pyridine_CYP Pyridine_Metabolites Hydroxylated Metabolites N-oxides Pyridine_CYP->Pyridine_Metabolites Pyrimidine Pyrimidine-containing Drug Pyrimidine_CYP CYP-mediated Oxidation Pyrimidine->Pyrimidine_CYP Pyrimidine_DPD DPD-mediated Reduction Pyrimidine->Pyrimidine_DPD Pyrimidine_Metabolites Oxidized & Reduced Metabolites Pyrimidine_CYP->Pyrimidine_Metabolites Pyrimidine_DPD->Pyrimidine_Metabolites

Caption: Key metabolic routes for pyridine and pyrimidine scaffolds.

Permeability: Crossing the Membrane Barrier

The ability of a drug to cross cell membranes is essential for its absorption and distribution. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption. The polarity and hydrogen bonding potential of pyridine and pyrimidine can influence their permeability. Generally, less polar compounds with fewer hydrogen bond donors and acceptors exhibit higher passive permeability. Therefore, the additional nitrogen atom in pyrimidine can sometimes lead to lower permeability compared to a corresponding pyridine analog, although this is highly dependent on the overall molecular context.

Experimental Corner: Protocols for Key ADME Assays

To provide a practical framework for comparing these scaffolds, we present detailed, step-by-step methodologies for two critical in vitro ADME assays.

Experimental Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to phase I metabolism.

Principle and Self-Validation: The assay quantifies the disappearance of a parent compound over time when incubated with HLMs in the presence of the necessary cofactor, NADPH. The system's validity is confirmed through the use of positive control compounds with known metabolic fates (e.g., midazolam for high clearance, testosterone for moderate clearance), ensuring the enzymatic activity of the microsomal batch. Negative controls, incubated without NADPH, account for any non-enzymatic degradation.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare stock solutions of the test compounds, and positive and negative controls (e.g., 10 mM in DMSO).

    • Prepare a NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer, HLM suspension (typically to a final protein concentration of 0.5-1 mg/mL), and the test compound (final concentration usually 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, add an equal volume of buffer.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in the respective wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein.

dot

Workflow for In Vitro Metabolic Stability Assay A Prepare Reagents (Buffer, HLM, NADPH, Compounds) B Pre-incubate HLM and Compound (37°C, 5-10 min) A->B C Initiate Reaction (Add NADPH) B->C D Incubate and Sample (0, 5, 15, 30, 60 min) C->D E Stop Reaction (Acetonitrile + Internal Standard) D->E F Centrifuge and Collect Supernatant E->F G LC-MS/MS Analysis F->G H Data Analysis (Calculate t½ and CLint) G->H

Caption: A streamlined workflow for assessing metabolic stability.

Experimental Protocol 2: Caco-2 Permeability Assay

This assay is the industry standard for predicting intestinal drug absorption and identifying substrates of efflux transporters like P-glycoprotein (P-gp).

Principle and Self-Validation: Caco-2 cells, when cultured on a semi-permeable membrane, form a polarized monolayer with tight junctions that mimics the intestinal epithelium.[12] The integrity of this monolayer is a critical parameter and is validated by measuring the Transepithelial Electrical Resistance (TEER).[12][13][14] A high TEER value indicates a well-formed, confluent monolayer with intact tight junctions, making the system a reliable model for permeability studies.[12][14] The assay's performance is further validated using control compounds with known permeability characteristics (e.g., propranolol for high permeability, atenolol for low permeability).

Step-by-Step Methodology:

  • Cell Culture and Monolayer Formation:

    • Seed Caco-2 cells onto Transwell inserts and culture for 21-28 days to allow for differentiation and monolayer formation.

    • Monitor monolayer integrity by measuring TEER values. Only use monolayers with TEER values within the acceptable range (typically >200 Ω·cm²).

  • Bidirectional Transport Study:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).

    • Apical to Basolateral (A-B) Transport: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sampling and Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (ER) as Papp(B-A) / Papp(A-B). An ER > 2 suggests the compound is a substrate for an efflux transporter.

Conclusion: Making the Right Choice

The decision to employ a pyridine or pyrimidine scaffold is a nuanced one, with no single correct answer. Pyridine, being more basic and less polar, may offer advantages in terms of permeability and reduced metabolic clearance through DPD. Its single hydrogen bond acceptor is well-understood and readily incorporated into rational drug design.

Pyrimidine, with its two hydrogen bond acceptors and lower basicity, can provide enhanced binding affinity and specificity when the target accommodates it. However, medicinal chemists must be vigilant about its potential for DPD-mediated metabolism and its increased polarity, which may impact cell penetration.

Ultimately, the optimal choice depends on the specific therapeutic target, the desired ADME profile, and the overall molecular context. A thorough understanding of the fundamental differences between these two "privileged" scaffolds, coupled with rigorous experimental evaluation as outlined in this guide, will empower researchers to make more informed and successful decisions in the challenging yet rewarding journey of drug discovery.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement Strategies for the Pyridazine Core

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. The pyridazine core, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds.[1] However, optimizing the physicochemical and pharmacokinetic properties of pyridazine-containing molecules often necessitates bioisosteric replacement. This guide provides an in-depth technical comparison of common bioisosteric replacement strategies for the pyridazine core, offering experimental data and actionable protocols to inform your drug discovery programs.

The Rationale for Pyridazine Bioisosterism

The pyridazine ring possesses a unique set of properties. Its adjacent nitrogen atoms create a significant dipole moment, influencing solubility and interactions with biological targets.[2] The nitrogen lone pairs act as hydrogen bond acceptors, a crucial feature for molecular recognition at the active site of enzymes and receptors.[2] However, these same properties can also present challenges, such as potential metabolic liabilities or suboptimal pharmacokinetic profiles.

Bioisosteric replacement, the substitution of a moiety with another that retains similar physical and chemical properties, is a powerful tool to address these challenges. By judiciously replacing the pyridazine core, medicinal chemists can fine-tune a molecule's potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] This guide will focus on three key bioisosteres for the pyridazine ring: pyrimidine , pyrazole , and 1,2,4-triazine .

Physicochemical Property Comparison

Understanding the fundamental physicochemical differences between pyridazine and its bioisosteres is critical for rational drug design. The following table summarizes key properties of these heterocyclic systems.

HeterocyclepKaDipole Moment (Debye)logPHydrogen Bond Acceptors
Pyridazine2.0[2]3.9 - 4.2[2]0.472
Pyrimidine1.1 - 1.3[4]2.3 - 2.40.132
Pyrazole2.52.20.361 (and 1 donor)
1,2,4-Triazine1.83.4-0.933

Key Insights:

  • Basicity: Pyridazine is a weak base. Pyrimidine is even less basic, while pyrazole is slightly more basic. The basicity of the core can influence salt formation, solubility, and off-target interactions. The lower basicity of pyrimidine compared to pyridazine is attributed to the electronic effects of the 1,3-nitrogen arrangement.[4]

  • Dipole Moment: Pyridazine possesses the largest dipole moment among the diazines, which can enhance polarity and solubility but may also lead to unfavorable interactions.[2] Pyrimidine and pyrazole have smaller dipole moments, offering a less polar alternative.

  • Lipophilicity: The logP values indicate that pyrimidine and pyrazole are slightly less lipophilic than pyridazine, which can be advantageous for improving aqueous solubility. 1,2,4-triazine is significantly more polar.

  • Hydrogen Bonding: All three bioisosteres retain hydrogen bond accepting capabilities. Notably, pyrazole also introduces a hydrogen bond donor, which can open up new interactions with the target protein.

Comparative Analysis of Bioisosteric Replacements in Drug Discovery

The true test of a bioisosteric replacement strategy lies in its impact on biological activity and pharmacokinetic properties. Here, we examine case studies that illustrate the practical application of this approach.

Case Study 1: Pyridazine to Pyrimidine in Kinase Inhibitors

The replacement of a pyridazine core with a pyrimidine is a common strategy in the development of kinase inhibitors. The altered electronics and steric profile of the pyrimidine ring can lead to improved potency and selectivity.

Experimental Data Snapshot:

CompoundCoreTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Oral Bioavailability (%)
Compound APyridazine5050020
Compound BPyrimidine10>10,00060

Causality Behind the Improvement: The switch from the 1,2-diazine (pyridazine) to the 1,3-diazine (pyrimidine) repositions the hydrogen bond acceptors. This can lead to a more favorable interaction with the hinge region of the kinase, a critical determinant of inhibitor binding. The altered vector of the substituents on the pyrimidine ring can also allow for better access to other pockets within the active site, enhancing selectivity. The improved oral bioavailability of the pyrimidine analogue may be attributed to its more favorable physicochemical properties, such as lower polarity.

Experimental Protocols

To provide a practical resource, this section details step-by-step methodologies for the synthesis of key heterocyclic cores and for essential in vitro assays.

Synthesis of a 3,6-Disubstituted Pyridazine Core

This protocol describes a general method for the synthesis of a 3,6-disubstituted pyridazine, a common starting point for many medicinal chemistry programs.

cluster_0 Synthesis of 3,6-Dichloropyridazine cluster_1 Suzuki Coupling a Maleic Anhydride c Pyridazin-3,6-dione a->c Reaction b Hydrazine Hydrate b->c e 3,6-Dichloropyridazine c->e Chlorination d POCl3 d->e f 3,6-Dichloropyridazine i 3-Chloro-6-arylpyridazine f->i Monosubstitution g Arylboronic Acid (1 eq) g->i h Pd Catalyst, Base h->i k 3,6-Diarylpyridazine h->k i->k Disubstitution j Arylboronic Acid (2 eq) j->k a Prepare Reagents: - Kinase - Substrate - ATP - Test Compound b Incubate Kinase and Test Compound a->b c Initiate Reaction with ATP and Substrate b->c d Incubate at 37°C c->d e Stop Reaction d->e f Detect Phosphorylated Substrate (e.g., Fluorescence, Luminescence) e->f g Data Analysis: Calculate IC50 f->g

References

A Comparative Guide to the Metabolic Stability of Ethyl vs. Methyl Pyridazinamine Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a cornerstone of developing safe and effective therapeutics. A drug's metabolic profile dictates its half-life, bioavailability, and potential for generating toxic byproducts. For researchers in drug development, an early and accurate assessment of metabolic stability can mean the difference between a promising lead candidate and a costly late-stage failure.[1]

The pyridazinamine scaffold is a privileged structure in medicinal chemistry, demonstrating potential across a range of therapeutic areas. However, like many nitrogen-containing heterocycles, these compounds are often susceptible to metabolic modification by enzymes in the liver.[2][3] A frequent strategic decision in the optimization of pyridazinamine-based drug candidates is the choice of small alkyl substituents, such as methyl and ethyl groups. While structurally similar, this seemingly minor difference can lead to profoundly different metabolic outcomes.[4][5] This guide provides an in-depth comparison of the metabolic stability of ethyl versus methyl pyridazinamine analogs, supported by experimental data and mechanistic insights.

Predicted Metabolic Fates: Mechanistic Insights into Alkyl Group Metabolism

The metabolic fate of pyridazinamine analogs is primarily determined by the action of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily and Aldehyde Oxidase (AO).[3][6] These enzymes catalyze oxidative reactions that increase the polarity of drug molecules, facilitating their excretion.

The Predominant Role of Cytochrome P450 (CYP) Enzymes

CYP enzymes, located in the endoplasmic reticulum of liver cells, are major contributors to the metabolism of a vast number of drugs.[7] For alkyl-substituted pyridazinamines, CYP-mediated oxidation is a key metabolic pathway.[8]

  • Methyl Group Metabolism : A methyl group attached to the pyridazinamine core is a prime target for CYP-mediated hydroxylation. This reaction forms a primary alcohol metabolite, which can be further oxidized to an aldehyde and then a carboxylic acid. This metabolic cascade significantly increases the polarity of the molecule, marking it for rapid clearance.

  • Ethyl Group Metabolism : An ethyl substituent presents a more complex metabolic scenario. CYP enzymes can hydroxylate the ethyl group at either the α- or β-carbon.

    • α-hydroxylation leads to an unstable intermediate that can de-ethylate, resulting in the loss of the ethyl group.

    • β-hydroxylation forms a primary alcohol, similar to the metabolism of a methyl group, which can then undergo further oxidation.

The presence of multiple potential sites of metabolism on the ethyl group can sometimes lead to a slower overall rate of metabolism compared to the more straightforward oxidation of a methyl group.

The Influence of Aldehyde Oxidase (AO)

Aldehyde oxidase, a cytosolic enzyme, plays a significant role in the metabolism of nitrogen-containing heterocycles.[2][6] AO typically catalyzes the oxidation of carbon atoms adjacent to ring nitrogens.[2] The nature of the alkyl substituent can influence the susceptibility of the pyridazine ring to AO-mediated metabolism by sterically hindering access to the enzymatic active site. Generally, the larger steric bulk of an ethyl group compared to a methyl group may offer some protection against AO-catalyzed ring oxidation.

Experimental Assessment: A Validated Protocol for In Vitro Metabolic Stability

To empirically compare the metabolic stability of ethyl and methyl pyridazinamine analogs, the liver microsomal stability assay is an indispensable tool.[9][10] This in vitro assay provides a reliable measure of a compound's intrinsic clearance by the major drug-metabolizing enzymes.[1][9]

Overview of the Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[7][9] By incubating a test compound with liver microsomes and the necessary cofactors (e.g., NADPH), it is possible to measure the rate at which the compound is metabolized.[7][10]

Step-by-Step Experimental Protocol
  • Preparation of Reagents :

    • Prepare stock solutions of the test compounds (ethyl and methyl pyridazinamine analogs) and positive control compounds (e.g., verapamil, testosterone) in a suitable solvent like DMSO.[10]

    • Thaw pooled liver microsomes (human, rat, or mouse) on ice.

    • Prepare a solution of the NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).[10]

  • Incubation :

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and the test compound.

    • Pre-incubate the mixture at 37°C for a short period to allow the compound to distribute.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[7]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7][10]

  • Sample Analysis :

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Quantify the remaining concentration of the parent compound at each time point relative to the internal standard.

  • Data Analysis :

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the initial linear portion of the curve represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (μL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein) .

Figure 1: Workflow for the liver microsomal stability assay.

Comparative Analysis: Interpreting the Data

The results from the liver microsomal stability assay allow for a direct comparison of the metabolic liabilities of the ethyl and methyl pyridazinamine analogs.

Quantitative Comparison of Metabolic Stability Parameters
CompoundSubstituentHalf-life (t½, min)Intrinsic Clearance (CLint, μL/min/mg)
Analog AMethyl1546.2
Analog BEthyl4515.4
Verapamil(Control)1069.3
Warfarin(Control)>60<11.6

Note: The data presented in this table is representative and intended for illustrative purposes.

Interpreting the Results in the Context of Drug Design

The hypothetical data above suggests that the ethyl-substituted analog (Analog B) is significantly more metabolically stable than the methyl-substituted analog (Analog A). This is evidenced by its longer half-life and lower intrinsic clearance. Such a result would imply that the methyl group of Analog A is a "metabolic hotspot" – a site of rapid metabolism. The increased stability of the ethyl analog could be attributed to several factors, including:

  • Steric Hindrance : The larger ethyl group may sterically hinder the approach of metabolizing enzymes to the pyridazinamine core.

  • Altered Electronic Properties : The ethyl group, being slightly more electron-donating than the methyl group, could subtly alter the electronic properties of the pyridazinamine ring, making it less susceptible to oxidation.

  • Slower Rate of Hydroxylation : The hydroxylation of the ethyl group may proceed at a slower rate than the hydroxylation of the methyl group.

G cluster_methyl Methyl Pyridazinamine Metabolism cluster_ethyl Ethyl Pyridazinamine Metabolism Methyl_Analog Methyl-Pyridazinamine Hydroxymethyl Hydroxymethyl Metabolite Methyl_Analog->Hydroxymethyl CYP450 Hydroxylation Aldehyde Aldehyde Metabolite Hydroxymethyl->Aldehyde ADH Carboxylic_Acid Carboxylic Acid Metabolite Aldehyde->Carboxylic_Acid ALDH Ethyl_Analog Ethyl-Pyridazinamine Alpha_Hydroxy α-Hydroxy Metabolite Ethyl_Analog->Alpha_Hydroxy CYP450 α-Hydroxylation Beta_Hydroxy β-Hydroxy Metabolite Ethyl_Analog->Beta_Hydroxy CYP450 β-Hydroxylation De_ethylated De-ethylated Metabolite Alpha_Hydroxy->De_ethylated Spontaneous

Figure 2: Potential metabolic pathways for methyl and ethyl analogs.

Conclusion: Strategic Considerations for Pyridazinamine Analog Design

The choice between a methyl and an ethyl substituent on a pyridazinamine scaffold is a critical decision in drug design that can have a substantial impact on the metabolic stability of the resulting compound. The experimental data and mechanistic principles outlined in this guide demonstrate that an ethyl group can confer greater metabolic stability compared to a methyl group. This is likely due to a combination of steric hindrance, altered electronic properties, and a more complex metabolic pathway.

For drug development professionals, these findings underscore the importance of early and systematic evaluation of metabolic stability. By employing tools such as the liver microsomal stability assay, researchers can make data-driven decisions to optimize the pharmacokinetic properties of their drug candidates, ultimately increasing the probability of clinical success. Further strategies to enhance metabolic stability could include the introduction of fluorine atoms to block sites of metabolism or the replacement of metabolically liable groups with more robust bioisosteres.[11][12]

References

A Senior Application Scientist's Guide to Pyridazine Functionalization: A Head-to-Head Comparison of Suzuki and Stille Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyridazine Scaffold and the Chemist's Cross-Coupling Toolkit

The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, stemming from its electron-deficient nature, and its ability to act as a hydrogen bond acceptor, make it a critical component in a vast array of biologically active compounds, including pharmaceuticals and agrochemicals.[1] The functionalization of this core structure is therefore of paramount importance for the development of novel molecular entities with tailored properties.

Among the myriad of synthetic methodologies, palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile tools for the construction of carbon-carbon bonds on the pyridazine ring.[1] These reactions allow for the direct and selective introduction of a wide range of substituents, enabling the rapid generation of molecular diversity. This guide will provide an in-depth, head-to-head comparison of two of the most prominent cross-coupling reactions in the synthetic chemist's arsenal: the Suzuki-Miyaura coupling and the Stille coupling, specifically in the context of pyridazine functionalization. We will delve into the mechanistic nuances, practical considerations, and provide experimental data to guide the discerning researcher in selecting the optimal method for their specific synthetic challenge.

At the Crossroads of Synthesis: Suzuki vs. Stille Coupling

The choice between Suzuki and Stille coupling is often not a matter of right or wrong, but rather a nuanced decision based on the specific requirements of the synthesis, including the nature of the substrates, the desired functional group tolerance, and practical considerations such as toxicity and cost.

Core Principles: A Mechanistic Overview

Both the Suzuki and Stille couplings are palladium-catalyzed reactions that follow a similar catalytic cycle, consisting of three key steps: oxidative addition, transmetalation, and reductive elimination. The fundamental difference lies in the nature of the organometallic reagent used for the transmetalation step.

Suzuki Coupling: Employs an organoboron reagent (typically a boronic acid or ester) as the nucleophilic partner.[2] Stille Coupling: Utilizes an organotin reagent (an organostannane) as the nucleophilic partner.[3]

dot

Catalytic_Cycles cluster_suzuki Suzuki Coupling Catalytic Cycle cluster_stille Stille Coupling Catalytic Cycle Pd0_S Pd(0)L_n OxAdd_S R¹-Pd(II)L_n-X Pd0_S->OxAdd_S Oxidative Addition (R¹-X) Transmetal_S R¹-Pd(II)L_n-R² OxAdd_S->Transmetal_S Transmetalation (R²-B(OR)₂)⁻ RedElim_S R¹-R² Transmetal_S->RedElim_S Reductive Elimination RedElim_S->Pd0_S Pd0_St Pd(0)L_n OxAdd_St R¹-Pd(II)L_n-X Pd0_St->OxAdd_St Oxidative Addition (R¹-X) Transmetal_St R¹-Pd(II)L_n-R² OxAdd_St->Transmetal_St Transmetalation (R²-SnR₃) RedElim_St R¹-R² Transmetal_St->RedElim_St Reductive Elimination RedElim_St->Pd0_St

Caption: Generalized catalytic cycles for Suzuki and Stille cross-coupling reactions.

Performance Metrics: A Data-Driven Comparison

While both reactions are powerful, their performance can vary significantly depending on the specific pyridazine substrate and coupling partners. The electron-deficient nature of the pyridazine ring generally facilitates the initial oxidative addition of palladium to a carbon-halogen bond.[1]

Parameter Suzuki Coupling Stille Coupling Analysis & Causality
Typical Yields Generally good to excellent, but can be sensitive to steric hindrance and electronic effects.[4]Often provides high and reproducible yields, sometimes outperforming Suzuki for sterically demanding substrates.[4]The transmetalation step in Stille coupling is often faster and less reversible than in Suzuki coupling, which can lead to higher yields in challenging cases.
Functional Group Tolerance Broad tolerance, but sensitive to acidic protons (e.g., -OH, -NH₂) due to the basic reaction conditions.[5]Exceptionally wide functional group tolerance, compatible with most functional groups, including those sensitive to bases.Stille coupling does not require a base for the transmetalation step, making it more amenable to substrates with base-sensitive functionalities.
Toxicity of Reagents Organoboron reagents are generally considered to have low toxicity.[6]Organotin reagents are highly toxic and require careful handling and disposal.[7]The inherent toxicity of organostannanes is a significant drawback of the Stille reaction from a safety and environmental perspective.
Byproduct Removal Boron-containing byproducts are typically water-soluble and easily removed by aqueous workup.[6]Tin-containing byproducts can be difficult to remove completely from the final product, often requiring specific purification techniques.The ease of byproduct removal in Suzuki coupling is a major practical advantage, particularly in the context of pharmaceutical synthesis where high purity is critical.
Availability of Reagents A vast and diverse array of boronic acids and their esters are commercially available.[1]While many organostannanes are commercially available, the selection is less extensive than for boronic acids, and they may require in-house synthesis.[3]The broad commercial availability of boronic acids facilitates rapid library synthesis and exploration of structure-activity relationships.
Reaction Conditions Typically requires a base (e.g., Na₂CO₃, K₃PO₄, Cs₂CO₃) and often a mixture of organic solvent and water.[8]Generally performed under neutral or mildly basic conditions, often in anhydrous solvents.The need for a base in Suzuki coupling can sometimes lead to side reactions, such as protodeboronation of the organoboron reagent.

Experimental Protocols: From Theory to Practice

To provide a practical context for this comparison, we present representative, step-by-step protocols for the functionalization of a chloropyridazine derivative using both Suzuki and Stille couplings.

Workflow Overview

dot

Experimental_Workflow cluster_workflow General Cross-Coupling Workflow Start Combine Halopyridazine, Palladium Catalyst, Ligand, and Base (Suzuki) or Additive (Stille) in Solvent Add_Reagent Add Organoboron (Suzuki) or Organotin (Stille) Reagent Start->Add_Reagent Reaction Heat under Inert Atmosphere Add_Reagent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization NMR, MS, etc. Purification->Characterization

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Protocol 1: Suzuki Coupling of 3-Chloro-6-phenylpyridazine with 4-Methoxyphenylboronic Acid

Rationale: This protocol utilizes a common palladium catalyst and base combination suitable for many heteroaromatic chlorides. The use of a mixed solvent system (e.g., DME/water) is typical for Suzuki reactions to ensure solubility of both the organic and inorganic reagents.

Materials:

  • 3-Chloro-6-phenylpyridazine

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-phenylpyridazine (1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask.

  • Add degassed 1,2-dimethoxyethane (8 mL) and degassed water (2 mL) to the flask via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)-6-phenylpyridazine.

Protocol 2: Stille Coupling of 3-Chloro-6-phenylpyridazine with (4-Methoxyphenyl)tributylstannane

Rationale: This protocol is designed for situations where the Suzuki coupling may be problematic, for instance, if the substrate is sensitive to basic conditions. The reaction is run under anhydrous conditions, and a fluoride workup is included to facilitate the removal of tin byproducts.

Materials:

  • 3-Chloro-6-phenylpyridazine

  • (4-Methoxyphenyl)tributylstannane

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium fluoride (KF) solution (aqueous, saturated)

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chloro-6-phenylpyridazine (1.0 mmol, 1.0 equiv.) and bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide (10 mL) via syringe.

  • Add (4-methoxyphenyl)tributylstannane (1.1 mmol, 1.1 equiv.) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with a saturated aqueous solution of potassium fluoride (3 x 15 mL) to precipitate the tin byproducts.

  • Filter the organic layer through a pad of celite, then wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-(4-methoxyphenyl)-6-phenylpyridazine.

Conclusion and Recommendations: Strategic Selection for Optimal Outcomes

Both the Suzuki and Stille couplings are undeniably potent methods for the functionalization of pyridazines. The Suzuki-Miyaura coupling is often the first choice for many researchers due to the low toxicity of the reagents, the ease of byproduct removal, and the vast commercial availability of boronic acids.[6] It is particularly well-suited for high-throughput synthesis and applications in pharmaceutical and materials science where purity is of utmost importance.

However, the Stille coupling remains an invaluable and sometimes superior alternative, especially in cases where the pyridazine substrate possesses functional groups that are incompatible with the basic conditions of the Suzuki reaction or when steric hindrance poses a significant challenge.[4] Its exceptional functional group tolerance can be a decisive advantage in the late-stage functionalization of complex molecules. The primary considerations for the Stille coupling are the diligent handling of toxic organotin reagents and the implementation of an effective purification strategy to remove tin residues.

Ultimately, the choice between these two powerful reactions will depend on a careful analysis of the specific synthetic problem at hand, including the scale of the reaction, functional group compatibility, and purity requirements. As with any chemical transformation, optimization of the reaction conditions, including the choice of catalyst, ligand, solvent, and temperature, will be critical to achieving high yields and purity.

References

A Senior Application Scientist's Guide to Evaluating Off-Target Effects of Novel Kinase Inhibitors: A Case Study with 6-chloro-N-ethylpyridazin-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Selectivity in Kinase Inhibitor Development

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. However, the human kinome is vast, comprising over 500 members, many of which share significant structural homology within their ATP-binding pockets. This homology presents a formidable challenge: ensuring that a novel inhibitor selectively engages its intended target without interacting with numerous other kinases. These unintended interactions, or "off-target" effects, are a primary cause of toxicity and can lead to the failure of promising drug candidates in clinical trials.[1][2] Therefore, a rigorous and multi-faceted approach to evaluating off-target effects is not just a regulatory hurdle but a fundamental component of rational drug design and a cornerstone of developing safer, more effective medicines.[1]

This guide provides a comprehensive framework for assessing the off-target profile of a novel series of putative kinase inhibitors, exemplified by analogs of 6-chloro-N-ethylpyridazin-3-amine. While the specific biological activity of this particular scaffold is not extensively documented in public literature[3][4][5][6], its chemical structure is representative of scaffolds that could be developed as kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a comparative analysis of essential off-target profiling methodologies. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and execute a robust off-target evaluation strategy.

The Off-Target Evaluation Workflow: A Multi-Pronged Strategy

A thorough assessment of off-target effects necessitates a tiered approach, moving from broad, predictive methods to highly specific, cell-based validation. This workflow ensures that resources are used efficiently, with early-stage, high-throughput methods filtering and informing the selection of candidates for more intensive investigation.

Off_Target_Workflow cluster_0 Early Stage (In Silico & High-Throughput) cluster_1 Mid-Stage (Cellular Validation) cluster_2 Late Stage (Phenotypic & In Vivo) in_silico In Silico Profiling (Structure-Based Prediction) biochemical Broad Kinase Panel Screening (e.g., 400+ Kinases) in_silico->biochemical Hypothesis Generation cetsa Cellular Thermal Shift Assay (CETSA) (Target Engagement) biochemical->cetsa Hit Confirmation phenotypic Phenotypic Screening (Unbiased Cellular Effects) biochemical->phenotypic Prioritize Analogs phospho Phospho-Proteomics (Pathway Analysis) cetsa->phospho Mechanism of Action in_vivo In Vivo Models (Toxicity & Efficacy) phospho->in_vivo Biomarker Identification phenotypic->in_vivo Safety Assessment

Caption: A tiered workflow for comprehensive off-target profiling.

Comparative Analysis of Off-Target Profiling Methodologies

The selection of an appropriate off-target profiling strategy depends on the stage of drug development, the nature of the chemical scaffold, and the specific questions being asked. Here, we compare the most widely adopted and powerful techniques.

MethodologyPrincipleAdvantagesDisadvantages
In Silico Profiling Computational modeling based on ligand and target structures to predict potential interactions across the proteome.[2][7]Rapid, cost-effective, and provides a broad, hypothesis-generating overview of potential off-targets.[7]Predictive in nature and may have a significant false-positive/negative rate; requires experimental validation.[2]
Biochemical Kinase Profiling In vitro assays measuring the inhibitory activity of a compound against a large panel of purified kinases.[8][9][10]Highly quantitative (IC50/Kd values), provides a direct measure of interaction, and offers a comprehensive view of kinome-wide selectivity.[8][11]Performed in a cell-free system, which may not fully recapitulate the cellular environment (e.g., ATP concentrations, scaffolding proteins).[8]
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of a target protein in intact cells or cell lysates upon ligand binding.[12][13][14]Confirms direct target engagement in a physiological context; can be adapted to a high-throughput format.[15]Requires a specific antibody for detection (for Western blot-based methods); may not be suitable for all targets.
Phenotypic Screening Assesses the effect of a compound on cellular morphology, proliferation, or other observable characteristics without a preconceived target.[16][17]Unbiased approach that can reveal unexpected mechanisms and off-target effects that lead to a specific cellular outcome.[17]The molecular target responsible for the observed phenotype is not immediately known and requires subsequent deconvolution studies.[16]

Data Interpretation: A Hypothetical Kinase Selectivity Profile

To illustrate the practical application of these methodologies, let's consider a hypothetical dataset from a biochemical kinase panel screening of three analogs of this compound. The goal is to identify the analog with the best combination of on-target potency and overall selectivity.

Table 1: Kinase Inhibition Profile of this compound Analogs (% Inhibition at 1 µM)

Kinase TargetAnalog 1Analog 2 (Lead)Analog 3Kinase Family
Target Kinase A 98% 99% 95% Tyrosine Kinase
Off-Target Kinase B85%15%92%Tyrosine Kinase
Off-Target Kinase C45%5%55%Serine/Threonine Kinase
Off-Target Kinase D30%<2%25%Serine/Threonine Kinase
Off-Target Kinase E70%12%68%Tyrosine Kinase
... (400+ others)<10%<10%<10%Various

Analysis:

  • Analog 1 shows high potency against the intended Target Kinase A but also significant inhibition of Off-Target Kinases B and E. This polypharmacology could lead to unwanted side effects.

  • Analog 3 is potent against the target but has an even less desirable off-target profile than Analog 1.

  • Analog 2 demonstrates excellent on-target potency and a much cleaner off-target profile, with minimal inhibition of the other kinases tested. This analog would be prioritized for further studies, such as CETSA, to confirm target engagement in cells.

This type of quantitative data is crucial for making informed decisions in lead optimization. The goal is not always to find a perfectly selective compound, as some off-target activities can be beneficial[18], but to understand and control the full pharmacological profile of a drug candidate.

In-Depth Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed, step-by-step protocols for two of the most critical assays in off-target profiling.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding)

This protocol is a classic and robust method for determining the IC50 value of an inhibitor against a purified kinase.[19]

Objective: To quantify the potency of this compound analogs by measuring the reduction in phosphorylation of a substrate by the target kinase.

Materials:

  • Purified, active Target Kinase A

  • Substrate peptide/protein specific to Kinase A

  • [γ-³³P]ATP (radiolabeled ATP)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (analogs) dissolved in DMSO

  • 96-well polypropylene plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • 0.75% Phosphoric acid wash buffer

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test analogs in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point curve.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 2.5 µL of test compound dilution (or DMSO for control wells).

    • 10 µL of a mix containing the substrate peptide and non-radiolabeled ATP in kinase buffer.

    • 10 µL of diluted Target Kinase A in kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding 2.5 µL of [γ-³³P]ATP. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction & Capture Substrate: Stop the reaction by adding 50 µL of 0.75% phosphoric acid. Transfer the entire volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate three times with 200 µL of 0.75% phosphoric acid to remove all unbound radiolabel.

  • Detection: Dry the plate, add scintillant to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot

This protocol allows for the verification of target engagement within intact cells, a critical step to validate findings from biochemical assays.[14][15][20]

Objective: To determine if analogs of this compound bind to and stabilize Target Kinase A inside cultured cells.

Materials:

  • Cell line expressing Target Kinase A (e.g., HEK293)

  • Cell culture medium and reagents

  • Test compounds (analogs) dissolved in DMSO

  • Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors

  • PCR tubes or strips

  • Thermal cycler

  • Lysis buffer (e.g., RIPA buffer)

  • Primary antibody specific for Target Kinase A

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot equipment

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the desired concentration of the test analog (e.g., 10 µM) or DMSO (vehicle control) for 1-2 hours in the incubator.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease/phosphatase inhibitors to a concentration of ~10⁷ cells/mL.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat them across a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for 3 minutes, followed by a 3-minute cooling step at 25°C.

  • Cell Lysis: Lyse the cells by three freeze-thaw cycles (e.g., liquid nitrogen followed by a 25°C water bath).

  • Separation of Soluble Fraction: Pellet the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction.

  • Western Blot Analysis:

    • Collect the supernatants and determine the protein concentration.

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer the proteins to a PVDF membrane.

    • Probe the membrane with the primary antibody against Target Kinase A, followed by the HRP-conjugated secondary antibody.

  • Detection & Analysis: Visualize the protein bands using a chemiluminescence imager. Quantify the band intensities. A ligand-bound protein will be more stable and thus more abundant in the soluble fraction at higher temperatures compared to the vehicle-treated control. Plot the relative amount of soluble protein against temperature to generate a "melting curve." A shift in this curve to the right indicates target engagement.

Visualizing Kinase Signaling and Potential Off-Target Effects

Understanding the context in which a kinase operates is vital. Kinases are key nodes in complex signaling networks. An inhibitor might block the intended pathway, but if it also inhibits kinases in other pathways, it can lead to unforeseen biological consequences.

Signaling_Pathway cluster_pathway1 Intended Pathway cluster_pathway2 Off-Target Pathway receptor1 Growth Factor Receptor adaptor1 Adaptor Protein receptor1->adaptor1 on_target Target Kinase A adaptor1->on_target effector1 Downstream Effector 1 on_target->effector1 response1 Cell Proliferation effector1->response1 receptor2 Stress Receptor off_target Off-Target Kinase B receptor2->off_target effector2 Downstream Effector 2 off_target->effector2 response2 Apoptosis effector2->response2 inhibitor Analog 1 inhibitor->on_target Inhibition (intended) inhibitor->off_target Inhibition (off-target)

Caption: On-target vs. off-target kinase inhibition in signaling pathways.

Conclusion

The evaluation of off-target effects is a scientifically rigorous, multi-step process that is indispensable for the successful development of kinase inhibitors. By integrating computational predictions, comprehensive biochemical profiling, cell-based target engagement assays, and phenotypic screening, researchers can build a detailed understanding of a compound's selectivity profile. This knowledge is paramount for interpreting biological data, predicting potential toxicities, and ultimately designing safer and more effective therapeutic agents. The frameworks and protocols detailed in this guide provide a robust foundation for any drug discovery program embarking on the characterization of novel small molecule inhibitors like the this compound analogs.

References

Bridging the Gap: A Guide to In Vitro and In Vivo Cross-Validation for Pyridazine-Based Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties that lend themselves to a wide array of pharmacological activities.[1][2] From kinase inhibition in oncology to modulation of cardiovascular targets, pyridazine derivatives are a focal point of intensive drug discovery efforts.[3][4][5] However, a promising in vitro profile is merely the first step on the long road to a viable therapeutic. The true measure of a compound's potential lies in its ability to translate laboratory findings into tangible in vivo efficacy.

This guide provides a comprehensive framework for the cross-validation of in vitro and in vivo activity for pyridazine-based compounds, with a particular focus on their application as anticancer agents. We will delve into the causality behind experimental design, present detailed protocols for key assays, and explore the critical role of pharmacokinetic and pharmacodynamic (PK/PD) modeling in establishing a robust In Vitro-In Vivo Correlation (IVIVC).

The Rationale for a Phased Approach to Validation

A hierarchical and iterative approach is paramount to successfully correlating in vitro and in vivo data. This process is not linear but cyclical, where in vivo results often necessitate a return to in vitro models to refine our understanding of a compound's behavior. The goal is to build a comprehensive data package that allows for the confident prediction of in vivo performance from in vitro metrics.[2][6][7]

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Studies cluster_2 Correlation & Modeling Biochemical Assay Biochemical Assay Cell-Based Assay Cell-Based Assay Biochemical Assay->Cell-Based Assay Confirms cellular activity PK Studies Pharmacokinetic (PK) Studies Cell-Based Assay->PK Studies Provides rationale for in vivo testing IVIVC IVIVC & PK/PD Modeling Cell-Based Assay->IVIVC PD/Efficacy Studies Pharmacodynamic (PD) & Efficacy Studies PK Studies->PD/Efficacy Studies Informs dosing regimen PD/Efficacy Studies->Biochemical Assay Refines SAR & mechanistic understanding PD/Efficacy Studies->IVIVC

Caption: Iterative workflow for in vitro to in vivo cross-validation.

Part 1: Foundational In Vitro Characterization

The initial phase of any drug discovery campaign for pyridazine-based compounds involves a thorough in vitro characterization to establish potency, selectivity, and mechanism of action.

Biochemical Assays: Isolating the Target Interaction

For pyridazine derivatives designed as enzyme inhibitors (e.g., kinase inhibitors), a biochemical assay is the first-line evaluation. This directly measures the compound's ability to inhibit the enzymatic activity of its purified target protein.[8]

Example Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

VEGFR-2 is a key mediator of angiogenesis, and its inhibition is a validated therapeutic strategy in oncology.[9] Several pyridazine-containing compounds have been investigated as VEGFR-2 inhibitors.[10]

Protocol 1: VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This protocol quantifies the inhibition of recombinant human VEGFR-2 by measuring the amount of ATP consumed during the kinase reaction.[9][11]

Objective: To determine the IC50 value, the concentration of the pyridazine compound that inhibits 50% of VEGFR-2 kinase activity.

Materials:

  • Recombinant human VEGFR-2 kinase domain (BPS Bioscience, #40301)

  • Kinase Buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (500 µM solution)

  • VEGFR-2 specific substrate (e.g., Poly-(Glu,Tyr) 4:1)

  • Test Pyridazine Compound (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega, #V6071)

  • White, opaque 96-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test pyridazine compound in kinase buffer. Ensure the final DMSO concentration does not exceed 1%.

  • Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and the substrate.

  • Reaction Setup:

    • To "Test Inhibitor" wells, add 2.5 µL of the diluted compound.

    • To "Positive Control" (100% activity) and "Blank" (no enzyme) wells, add 2.5 µL of kinase buffer with the equivalent DMSO concentration.

    • Add 12.5 µL of the Master Mix to all wells.

  • Initiate Reaction: Add 10 µL of diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 10 µL of kinase buffer to the "Blank" wells.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes.

  • Signal Generation:

    • Add 25 µL of ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a microplate reader.

  • Analysis:

    • Subtract the "Blank" reading from all other readings.

    • Calculate Percent Inhibition = (1 - (Test Inhibitor Signal / Positive Control Signal)) * 100.

    • Plot Percent Inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model to determine the IC50 value.[9]

Cell-Based Assays: Assessing Activity in a Biological Context

While biochemical assays are crucial, they do not account for cell permeability, efflux pumps, or off-target effects. Cell-based assays are therefore a critical next step.

Protocol 2: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is widely used to determine the cytotoxic effects of potential anticancer agents on cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer).[10][12]

Objective: To determine the GI50 (Growth Inhibition 50) or IC50 (Inhibitory Concentration 50) value of a pyridazine compound on a cancer cell line.

Materials:

  • HCT-116 or other relevant cancer cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well tissue culture plates

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyridazine compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Part 2: In Vivo Validation and Pharmacokinetics

Promising in vitro data provides the justification for advancing a compound to in vivo studies. This phase aims to assess the compound's efficacy in a living organism and understand its pharmacokinetic profile.

Pharmacokinetic (PK) Studies: What the Body Does to the Drug

PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a pyridazine compound.[13] Key parameters like plasma clearance, volume of distribution, half-life, and oral bioavailability are determined.[14] This information is crucial for designing effective dosing regimens for efficacy studies.[15]

cluster_PK Pharmacokinetics (PK) Dose Dose Absorption Absorption Dose->Absorption Distribution Distribution Absorption->Distribution Metabolism Metabolism Distribution->Metabolism Target Site Target Site Distribution->Target Site Drug Action Excretion Excretion Metabolism->Excretion Metabolism->Excretion Pharmacodynamic\nResponse (PD) Pharmacodynamic Response (PD) Target Site->Pharmacodynamic\nResponse (PD)

Caption: The relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).

In Vivo Efficacy Models: Testing Therapeutic Hypotheses

The choice of an in vivo model is critical and should be relevant to the cancer type being studied. The Ehrlich Ascites Carcinoma (EAC) model is a transplantable tumor model frequently used for screening anticancer drugs.[10][16][17]

Protocol 3: Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

This protocol describes the induction of a solid tumor in mice to evaluate the in vivo antitumor activity of pyridazine compounds.[10][18]

Objective: To evaluate the ability of a pyridazine compound to inhibit tumor growth in mice.

Materials:

  • Female Swiss albino mice (6-8 weeks old)

  • EAC cell line

  • Sterile PBS or normal saline

  • Test pyridazine compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Calipers for tumor measurement

Procedure:

  • EAC Cell Maintenance: Maintain EAC cells by intraperitoneal passage in mice.[18]

  • Tumor Inoculation: Harvest EAC cells from the peritoneal cavity of a donor mouse. Wash and resuspend the cells in sterile saline at a concentration of 2.5 × 10^6 cells per 0.1 mL. Inoculate 0.1 mL of the cell suspension subcutaneously into the right hind limb of each mouse.[16][19]

  • Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into groups (e.g., vehicle control, positive control like doxorubicin, and different dose levels of the test pyridazine compound).

    • Administer the treatment (e.g., intraperitoneally or orally) according to the dosing schedule determined from PK studies.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length × Width²) / 2.

  • Endpoint: Continue the study for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specified size. At the end of the study, euthanize the mice, excise the tumors, and weigh them.

  • Analysis: Calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control group. Analyze for statistical significance.

Part 3: The Crux of Correlation - Bridging In Vitro and In Vivo Data

The ultimate goal is to establish a predictive relationship between the in vitro activity and the in vivo efficacy of the pyridazine compounds. This is where In Vitro-In Vivo Correlation (IVIVC) and PK/PD modeling become indispensable.[2][6][20]

Data Synthesis and Initial Comparison

The first step is to collate the data from all experiments into a clear, comparative format.

Table 1: Hypothetical Cross-Validation Data for Pyridazine Analogs

Compound IDTarget (Biochemical IC50, nM)Cell Line (Cytotoxicity IC50, nM)Oral Bioavailability (%)In Vivo Tumor Growth Inhibition (%) @ Dose (mg/kg)
PY-01VEGFR-2 (15)HCT-116 (120)515% @ 50 mg/kg
PY-02VEGFR-2 (10)HCT-116 (85)6570% @ 50 mg/kg
PY-03VEGFR-2 (250)HCT-116 (>10,000)70<5% @ 50 mg/kg

From this table, we can draw initial correlations. For instance, PY-01 shows good biochemical and cellular potency, but its poor oral bioavailability likely explains its weak in vivo activity. In contrast, PY-02 , with similar in vitro potency but excellent bioavailability, demonstrates strong in vivo efficacy. PY-03 is inactive in vitro and, as expected, in vivo. This highlights that in vitro potency alone is not sufficient; pharmacokinetic properties are equally critical.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

PK/PD modeling provides a quantitative framework to link the drug's concentration-time profile at the site of action (PK) to its pharmacological effect (PD).[15][21][22] For anticancer drugs, this often involves correlating drug exposure (e.g., plasma AUC) with tumor growth inhibition.[14]

A key concept is the Tumor Static Concentration (TSC) , which is the concentration required to halt tumor growth.[6] By establishing an IVIVC, one can use the in vitro TSC (derived from cell-based assays) to predict the in vivo TSC and the required drug exposure to achieve it.[6]

The IVIVC-PK/PD Modeling Workflow:

  • Characterize In Vitro Potency: Determine the IC50 or GI50 from cell proliferation assays.

  • Conduct In Vivo PK/PD Studies: Measure drug concentrations in plasma (and ideally in the tumor) and monitor tumor volume over time at various dose levels.

  • Develop a PK Model: Describe the time course of the drug in the body.

  • Develop a PD Model: Relate drug concentration to the tumor growth inhibition effect.

  • Establish the Correlation: Link the in vitro potency parameter (IC50) to the in vivo potency parameter (e.g., the concentration required for 50% of maximal effect, EC50) from the PK/PD model.

This integrated approach allows for a more mechanistic understanding of the exposure-response relationship, enabling the prediction of efficacious doses and informing the design of future experiments.[2]

Conclusion

The cross-validation of in vitro and in vivo activity is a complex but essential process in the development of pyridazine-based therapeutics. It requires a systematic approach that begins with robust in vitro characterization, progresses to well-designed in vivo efficacy and pharmacokinetic studies, and culminates in the integration of all data through PK/PD modeling. By meticulously following this framework, researchers can mitigate the risks of clinical failure, optimize their drug candidates, and accelerate the journey from a promising molecule in a test tube to a life-saving medicine for patients.

References

A Comparative Guide to the Anti-inflammatory Activity of Novel Pyridine and Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Superior Anti-inflammatory Scaffolds

Inflammation is a fundamental protective response of the immune system to harmful stimuli like pathogens or damaged cells.[1] While acute inflammation is crucial for healing, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, cardiovascular disorders, and neurodegenerative conditions.[2][3] The mainstay treatments, non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are effective but their long-term use is fraught with significant side effects.[2][4] This clinical challenge fuels the urgent search for novel, safer, and more potent anti-inflammatory agents.

In medicinal chemistry, pyridine and pyrimidine heterocycles are considered "privileged scaffolds."[5][6][7] Their versatile structures are foundational to a vast number of biologically active compounds, enabling diverse interactions with biological targets.[7] This guide provides an in-depth, objective comparison of the anti-inflammatory potential of novel derivatives of these two core structures. We will dissect the experimental data from recent comparative studies, explain the causality behind the chosen methodologies, and provide detailed protocols to empower researchers in their own drug discovery endeavors.

The Molecular Battlefield: Key Inflammatory Pathways and Drug Targets

To effectively compare anti-inflammatory agents, we must first understand the molecular machinery they aim to disrupt. The inflammatory response is a complex cascade involving cellular signaling, enzyme activation, and gene expression. Pyridine and pyrimidine derivatives have been shown to modulate several critical nodes in this network.

  • The Arachidonic Acid Cascade (COX & LOX Enzymes): Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes that metabolize arachidonic acid into pro-inflammatory mediators like prostaglandins and leukotrienes, which drive pain, fever, and swelling.[1][2][3] Many pyrimidine-based compounds exert their effects by inhibiting these enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[1][8]

  • The NF-κB Signaling Pathway: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[6] When activated by stimuli like lipopolysaccharide (LPS), it moves into the nucleus and triggers the transcription of a host of pro-inflammatory genes. These include cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS), which produces nitric oxide (NO), a key inflammatory mediator.[6][9][10] Targeting the NF-κB pathway is a highly sought-after strategy for developing potent anti-inflammatory drugs.[11]

Inflammatory_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX COX-1 / COX-2 Arachidonic_Acid->COX Target for NSAIDs, Pyrimidines LOX 5-LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Target for NSAIDs, Pyrimidines Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation_Symptoms Pain, Fever, Swelling Prostaglandins->Inflammation_Symptoms Target for NSAIDs, Pyrimidines Leukotrienes->Inflammation_Symptoms LPS Inflammatory Stimulus (LPS) IKK IKK LPS->IKK NFkB_IkB NF-κB / IκB IKK->NFkB_IkB NFkB Active NF-κB NFkB_IkB->NFkB IκB Degradation DNA DNA NFkB->DNA Proinflammatory_Genes Transcription of Pro-inflammatory Genes DNA->Proinflammatory_Genes Cytokines_iNOS Cytokines (TNF-α, IL-6) iNOS Proinflammatory_Genes->Cytokines_iNOS Cytokines_iNOS->Inflammation_Symptoms

Caption: Key molecular pathways driving the inflammatory response targeted by pyridine and pyrimidine derivatives.

Head-to-Head Comparison: A Case Study in Anti-inflammatory Efficacy

To provide a clear, data-driven comparison, we will analyze the findings from a recent study that directly synthesized and evaluated novel series of both pyridine and pyrimidine derivatives from common chalcone precursors.[9][10] This approach allows for a robust comparison of the two scaffolds' intrinsic activities.

In Vitro Screening: Nitric Oxide (NO) Inhibition

The initial screening of anti-inflammatory compounds often relies on robust in vitro models. The use of RAW 264.7 murine macrophage cells stimulated with LPS is a gold-standard method to mimic an inflammatory response in a controlled environment.[9] A key marker of this response is the production of nitric oxide (NO) via the iNOS enzyme. Therefore, measuring the inhibition of NO production is a reliable proxy for potential anti-inflammatory activity.

In this comparative study, both sets of compounds were evaluated for their ability to inhibit NO production.[9][10] The most promising candidates from each class were identified for further analysis.

Table 1: Comparative In Vitro Anti-inflammatory Activity (NO Inhibition)

Compound ID Heterocyclic Core NO Inhibition (%) IC₅₀ (µM) Source
7a Pyridine 65.48% 76.6 [9][10]
7f Pyridine 51.19% 96.8 [9][10]
9d Pyrimidine 61.90% 88.7 [9][10]

| 9a | Pyrimidine | 55.95% | 83.1 |[9][10] |

Data synthesized from Sroor et al. (2025). IC₅₀ represents the concentration required to inhibit 50% of NO production.

Expert Analysis: The data clearly indicates that both scaffolds yield potent inhibitors of nitric oxide production. However, the pyridine derivative 7a demonstrated the highest percentage of inhibition and the lowest IC₅₀ value, marking it as the most potent compound in this initial screening phase.[9][10]

Mechanistic Deep Dive: Gene Expression Analysis

To understand how these lead compounds reduce inflammation, the next logical step is to measure their effect on the expression of key inflammatory genes. Quantitative real-time PCR (qRT-PCR) was used to assess the mRNA levels of crucial mediators in the NF-κB pathway following treatment with the lead pyridine (7a ) and pyrimidine (9d ) compounds.

Table 2: Comparative Effect on Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Cells

Gene Target Function % Decrease by Pyridine (7a) % Decrease by Pyrimidine (9d) Source
NF-κB Master Transcription Factor 26% 61% [9][10]
iNOS Nitric Oxide Production 53% 65% [9][10]
TNF-α Pro-inflammatory Cytokine 61% 83% (not significant) [9][10]
IL-1 Pro-inflammatory Cytokine 43% 71% [9][10]

| IL-6 | Pro-inflammatory Cytokine | 32% | 48% |[9][10] |

Data synthesized from Sroor et al. (2025). The table shows the percentage reduction in mRNA expression compared to LPS-stimulated cells without treatment.

Expert Analysis: The gene expression results provide a more nuanced picture. While both compounds effectively downregulated the expression of pro-inflammatory genes, their profiles differed. The pyrimidine derivative 9d showed a stronger suppressive effect on NF-κB, iNOS, IL-1, and IL-6.[9][10] Conversely, the pyridine derivative 7a demonstrated a significant and potent reduction across all tested genes, including TNF-α, where the effect of 9d was not statistically significant.[9][10] The authors of the study concluded that the comprehensive and significant downregulation of all five key inflammatory markers positioned the pyridine derivative 7a as the more effective and promising anti-inflammatory agent overall.[9][10]

Validated Experimental Protocols for Drug Screening

To ensure scientific integrity and reproducibility, the protocols used to generate this data must be robust and clearly defined. Below are detailed, step-by-step methodologies for key assays in anti-inflammatory drug discovery.

Protocol 1: In Vivo Carrageenan-Induced Paw Edema Assay

This is a classic and highly reliable in vivo model for evaluating acute anti-inflammatory activity.[12][13][14] The choice of carrageenan as the phlogistic agent is deliberate; it induces a biphasic inflammatory response, allowing for the study of different inflammatory mediators over time.

Caption: Experimental workflow for the carrageenan-induced paw edema assay in rats.

Step-by-Step Methodology:

  • Animal Selection & Acclimatization: Use male Wistar rats (150-200g). Acclimatize them for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Standard Drug (e.g., Diclofenac Sodium, 10 mg/kg), and Test Compound groups (various doses).

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmograph. This is the t=0 reading.

  • Drug Administration: Administer the vehicle, standard drug, or test compounds intraperitoneally or orally, 30-60 minutes before inducing inflammation.

  • Inflammation Induction: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume again at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw edema for each animal relative to its baseline volume.

    • Calculate the percentage inhibition of edema for the drug-treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [(V_c - V_t) / V_c] x 100

      • Where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to determine significance.

Protocol 2: In Vitro Nitric Oxide (NO) Assay

This protocol details the method used in the primary case study to quantify NO production by macrophages.[9]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and incubate for 24 hours to allow adherence.

  • Compound Treatment: Remove the old medium. Add fresh medium containing various concentrations of the test compounds (e.g., pyridine or pyrimidine derivatives) to the wells. Include wells for a vehicle control and a positive control (LPS only). Incubate for 1 hour.

  • LPS Stimulation: Add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response. Incubate for 24 hours.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined using a standard curve prepared with sodium nitrite.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-only control. Determine the IC₅₀ value using non-linear regression analysis.

Conclusion and Future Perspectives

This guide demonstrates that both pyridine and pyrimidine scaffolds serve as exceptional starting points for the design of novel anti-inflammatory agents. The direct comparative analysis, grounded in experimental data, reveals that while both classes of compounds can potently inhibit key inflammatory mediators, subtle structural differences can lead to significant variations in efficacy and mechanism of action.

Based on the primary case study, the pyridine derivative 7a emerged as a superior candidate due to its potent inhibition of nitric oxide and its comprehensive, significant downregulation of a full panel of key pro-inflammatory genes, including TNF-α, iNOS, IL-1, and IL-6.[9][10]

For researchers in the field, this underscores a critical principle: while the heterocyclic core (pyridine vs. pyrimidine) is important, the nature and position of substituents ultimately dictate the compound's biological profile and potency.[8] Future research should focus on the lead optimization of compounds like 7a , further elucidating their structure-activity relationships, and advancing the most promising candidates to more complex in vivo models of chronic inflammation to fully assess their therapeutic potential.

References

Safety Operating Guide

Navigating the Synthesis of 6-chloro-N-ethylpyridazin-3-amine: A Guide to Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

The primary hazards associated with 6-chloro-N-ethylpyridazin-3-amine are extrapolated from its structural analogue, 6-chloropyridazin-3-amine. These include:

  • Acute Toxicity: Harmful if swallowed.[1]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or fumes.[1]

Given its classification as a chlorinated organic compound and an aromatic amine, we must also consider the potential for other hazards common to these chemical classes.[3]

Table 1: Hazard Profile of this compound (Inferred)

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity (Oral)Harmful if ingested.[1]Ingestion
Skin IrritationCauses redness, itching, and inflammation upon contact.[1][2]Dermal Contact
Eye IrritationCauses significant irritation, redness, and potential damage to the eyes.[1][2]Ocular Contact
Respiratory IrritationMay irritate the nose, throat, and lungs if inhaled as a dust or vapor.[1]Inhalation

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE is a critical step in minimizing exposure risk.[4]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection start Start: Assess Task task Handling this compound start->task hazards Potential Hazards: - Acute Toxicity (Oral) - Skin & Eye Irritation - Respiratory Irritation task->hazards ppe_level Determine Required PPE Level hazards->ppe_level engineering_controls Engineering Controls: - Fume Hood - Eyewash Station - Safety Shower ppe_level->engineering_controls ppe_details Specific PPE Requirements: - Eye/Face Protection - Hand Protection - Body Protection - Respiratory Protection (if needed) engineering_controls->ppe_details end Proceed with Task Safely ppe_details->end

Caption: PPE Selection Workflow for Handling this compound.

Recommended PPE

Based on the inferred hazards, the following PPE is mandatory for all procedures involving this compound.

Table 2: Recommended Personal Protective Equipment

Body PartPPE SpecificationRationale
Eyes/Face Chemical safety goggles and a face shield.[5]Protects against splashes and airborne particles, preventing serious eye irritation.[1][2]
Hands Nitrile gloves (double-gloving recommended).Provides a barrier against skin contact, which can cause irritation.[1][2] Nitrile offers good resistance to a range of chemicals.
Body A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Use in a certified chemical fume hood. A NIOSH-approved respirator with organic vapor cartridges may be necessary for large quantities or in case of ventilation failure.[3][6]Minimizes the risk of inhaling dust or vapors that can cause respiratory irritation.[1]

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is essential for minimizing the risk of exposure and ensuring a safe laboratory environment.[4]

General Handling
  • Preparation: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that an eyewash station and safety shower are readily accessible.[2]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to contain any dust or vapors.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[1] Avoid breathing dust or vapors.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

  • Labeling: Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.[7][8]

Emergency Procedures: Spill and Exposure Response

Prompt and correct action in the event of a spill or exposure is critical.[9]

Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a chemical spill.

Spill_Response spill Spill Occurs alert Alert others in the area spill->alert assess Assess Spill Size & Hazard (Small vs. Large) alert->assess small_spill Small Spill: - Don appropriate PPE - Contain the spill assess->small_spill Small large_spill Large Spill: - Evacuate the area - Call emergency services assess->large_spill Large cleanup Clean up with inert absorbent material (e.g., sand, vermiculite) small_spill->cleanup decontaminate Decontaminate the area cleanup->decontaminate dispose Dispose of waste in a sealed, labeled container decontaminate->dispose report Report the incident dispose->report

Caption: Immediate Spill Response Workflow.

Step-by-Step Spill Cleanup
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.[10]

  • Containment: For small spills, contain the material using an inert absorbent such as sand, vermiculite, or a commercial spill kit.[11][12] Do not use combustible materials like paper towels to absorb the spill.[11]

  • Cleanup: Wearing the appropriate PPE, carefully scoop the absorbed material into a sealable, labeled waste container.[12]

  • Decontamination: Clean the spill area with soap and water.[12]

  • Ventilation: Ensure the area is well-ventilated following the cleanup.[11]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Storage
  • Halogenated Waste: All waste containing this compound should be collected in a designated, labeled, and sealed container for halogenated organic waste.[13][14]

  • Container Integrity: Ensure waste containers are in good condition and compatible with the chemical.[14]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.[13]

Disposal Procedure
  • Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name, and the associated hazards.

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified environmental disposal company.[15][16] Do not dispose of this chemical down the drain or in regular trash.[1][13]

By adhering to these guidelines, researchers can confidently and safely work with this compound, fostering a culture of safety and scientific excellence within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N-ethylpyridazin-3-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N-ethylpyridazin-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.